Caffeic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIPRVGONGVQAS-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316055 | |
| Record name | trans-Caffeic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid | |
| Record name | Caffeic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Caffeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol. | |
| Record name | CAFFEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000025 [mmHg] | |
| Record name | Caffeic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4135 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. | |
CAS No. |
501-16-6, 331-39-5, 71693-97-5 | |
| Record name | trans-Caffeic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caffeic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxycinnamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | caffeic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Caffeic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 501-16-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAFFEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CAFFEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caffeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C | |
| Record name | 3,4-Dihydroxycinnamic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CAFFEIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Caffeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dawn of Phytochemistry: Unraveling the History and Discovery of Caffeic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid, a phenolic compound ubiquitous in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. This in-depth technical guide delves into the historical journey of its discovery, tracing the pioneering efforts of 19th-century chemists who first isolated and characterized this important natural product. We will explore the early experimental protocols that laid the foundation for our modern understanding of phytochemistry, present available quantitative data from historical sources in a structured format, and visualize the biosynthetic pathway of this compound as it was understood in its nascent stages. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a historical context to the ongoing exploration of this compound's therapeutic potential.
A Historical Chronicle: The Emergence of this compound from the Realm of Natural Philosophy
The story of this compound is intrinsically linked to the birth of modern chemistry and the systematic investigation of the chemical constituents of plants, a field that would come to be known as phytochemistry. In the early 19th century, the prevailing theory of vitalism posited that organic compounds could only be produced by living organisms. However, a new generation of chemists began to challenge this notion through rigorous experimentation, seeking to isolate and identify the "active principles" of medicinal plants and other natural sources.
The pivotal moment in the discovery of this compound can be traced back to the work of the German analytical chemist Friedlieb Ferdinand Runge . In his 1820 publication, Neueste Phytochemische Entdeckungen (Latest Phytochemical Discoveries), Runge detailed his extensive experiments on coffee beans.[1] Through a series of chemical tests using various reagents, he identified and differentiated several substances within the beans. Among these were what he termed "Coffee Base" (which would later be identified as caffeine) and, significantly, "this compound No. 1" and "this compound No. 2".[1] This marks the first recorded identification of this compound, distinguishing it from the more prominent alkaloid, caffeine.
While Runge's initial work was groundbreaking, the subsequent decades saw further refinement in the understanding and characterization of this compound and its derivatives. The close chemical relationship between this compound and other compounds, such as chlorogenic acid, presented a significant challenge to early chemists. It was through the persistent efforts of numerous researchers throughout the 19th century that the distinct chemical nature of this compound was firmly established.
Quantitative Analysis of this compound in Historical Natural Products
Early quantitative data on the concentration of this compound in natural products is scarce and often lacks the precision of modern analytical techniques. However, historical records provide valuable insights into the relative abundance of this compound in various plant sources known at the time. The following table summarizes available data from early to mid-19th-century phytochemical studies. It is important to note that these values should be considered estimates, as the methods of extraction and quantification were rudimentary.
| Natural Source | Reported Presence of this compound (Qualitative/Semi-Quantitative) | Reference (Illustrative) |
| Coffee Beans (Coffea arabica) | Identified as a distinct acidic substance alongside "Coffee Base" (caffeine).[1] | Runge, F. F. (1820) |
| Cinchona Bark (Cinchona officinalis) | Investigated for its various organic acid constituents. | Early phytochemical analyses |
| Various fruits and vegetables | Recognized as a widely distributed "plant acid". | General 19th-century botanical chemistry texts |
Early Experimental Protocols for the Isolation and Characterization of this compound
The experimental protocols employed by 19th-century chemists to isolate and characterize this compound were foundational to the field of natural product chemistry. These methods, though lacking the sophistication of modern chromatography and spectroscopy, demonstrate remarkable ingenuity and analytical rigor.
Initial Extraction and Separation
The general workflow for isolating organic acids from plant materials in the 19th century involved a series of extraction and precipitation steps. The following is a generalized protocol based on the techniques available to chemists like Runge:
Methodology:
-
Extraction: The plant material, such as finely ground coffee beans, was subjected to extraction with a solvent, typically hot water or ethanol, to dissolve the soluble organic compounds.
-
Clarification: The resulting extract was often treated with a clarifying agent, such as lead acetate, to precipitate tannins and other interfering substances.
-
Removal of Clarifying Agent: The excess lead was then removed by bubbling hydrogen sulfide gas through the solution, which precipitated lead sulfide.
-
Concentration and Crystallization: The clarified and purified extract was then concentrated by evaporation, and the organic acids were allowed to crystallize out of the solution.
-
Fractional Crystallization: Different acids were then separated based on their varying solubilities in different solvents and their distinct crystalline forms, a painstaking process known as fractional crystallization.
Early Characterization Techniques
Once isolated, the putative this compound crystals were subjected to a series of chemical and physical tests for characterization:
-
Elemental Analysis: The elemental composition of the compound was determined using combustion analysis, a technique refined by chemists like Justus von Liebig. This provided the empirical formula of the substance.
-
Acid-Base Titration: The acidic nature of the compound was confirmed by titration with a standard base.
-
Color Reactions: The response of the compound to various chemical reagents, which produced characteristic color changes, was a key identification tool. For instance, reactions with ferric chloride were often used to detect phenolic compounds.
-
Melting Point Determination: The melting point of the crystalline solid was a crucial physical constant used to assess its purity and identity.
Biosynthesis of this compound: An Early Perspective
The intricate biochemical pathways of natural product synthesis were far from being understood in the 19th century. However, early chemists laid the groundwork for our current knowledge by recognizing that certain organic compounds were consistently found together in plants, suggesting a metabolic relationship. The biosynthesis of this compound is now known to be part of the phenylpropanoid pathway, a major route for the production of a vast array of plant secondary metabolites.
While the enzymatic steps (PAL: Phenylalanine ammonia-lyase, C4H: Cinnamate 4-hydroxylase, C3H: p-Coumarate 3-hydroxylase) were not known to 19th-century scientists, they observed the co-occurrence of these related phenylpropanoids in plant extracts, leading to early speculations about their biogenetic connections.
Conclusion
The discovery of this compound by Friedlieb Ferdinand Runge in the early 19th century was a significant milestone in the nascent field of phytochemistry. The early, meticulous, and often arduous experimental work of Runge and his contemporaries paved the way for our modern understanding of this versatile natural product. By appreciating the historical context of its discovery, researchers today can gain a deeper understanding of the foundational principles of natural product chemistry and continue to build upon this rich legacy in the ongoing quest for novel therapeutics. This guide provides a foundational reference for professionals in the field, bridging the gap between the historical origins and the current state of this compound research.
References
A Preliminary Investigation into the Antioxidant Mechanisms of Caffeic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid (3,4-dihydroxycinnamic acid), a ubiquitous phenolic compound in the plant kingdom, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a preliminary investigation into the multifaceted antioxidant mechanisms of this compound. It delves into its capacity for direct free radical scavenging and metal chelation, and its influence on the activity of crucial antioxidant enzymes. Furthermore, this guide explores the modulation of key signaling pathways, namely the Nrf2 and MAPK pathways, which are central to the cellular antioxidant defense system. Detailed experimental protocols for assessing these antioxidant activities are provided, alongside a quantitative summary of this compound's efficacy. Visual representations of experimental workflows and signaling pathways are included to facilitate a comprehensive understanding of its mode of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are crucial for mitigating oxidative damage by neutralizing ROS. This compound, a hydroxycinnamic acid, is a prominent natural antioxidant found in a variety of foods, including coffee, fruits, and vegetables. Its chemical structure, featuring a catechol ring and a conjugated double bond, endows it with robust radical-scavenging capabilities. Beyond direct antioxidant actions, this compound also exhibits indirect antioxidant effects by modulating endogenous defense systems. This guide provides a detailed overview of these mechanisms.
Direct Antioxidant Mechanisms
Free Radical Scavenging Activity
This compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and terminating the oxidative chain reaction. The primary assays used to evaluate this activity are the DPPH and ABTS assays.
Data Presentation: Free Radical Scavenging Activity of this compound
| Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| DPPH | 5.9 | Ascorbic Acid | 43.2 | [1] |
| DPPH | 50 | Trolox | 56 | [2] |
| ABTS | 12 | Chrysin | - | [1] |
Metal Chelating Activity
Transition metals, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound, with its ortho-dihydroxy substitution on the aromatic ring, can chelate these metal ions, rendering them inactive and preventing the generation of these damaging radicals. This action contributes significantly to its overall antioxidant capacity.
Indirect Antioxidant Mechanisms
Modulation of Antioxidant Enzymes
This compound can enhance the body's endogenous antioxidant defenses by upregulating the activity of key antioxidant enzymes.
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.
Data Presentation: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Effect | Cell/Tissue Type | Quantitative Data | Reference |
| Superoxide Dismutase (SOD) | Increased activity | Rat Heart | Pretreatment with 15 mg/kg this compound significantly increased SOD activity in isoproterenol-induced myocardial infarcted rats. | [3] |
| Catalase (CAT) | Increased activity | Rat Heart | Pretreatment with 15 mg/kg this compound significantly increased CAT activity in isoproterenol-induced myocardial infarcted rats. | [3] |
| Glutathione Peroxidase (GPx) | Increased activity | Rat Heart | Pretreatment with 15 mg/kg this compound significantly increased GPx activity in isoproterenol-induced myocardial infarcted rats. | [3] |
Modulation of Signaling Pathways
This compound can influence cellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound can induce the nuclear translocation of Nrf2.[4] One proposed mechanism involves the covalent modification of active cysteine residues on Keap1 by this compound, which disrupts the Keap1-Nrf2 interaction.[5] This allows Nrf2 to move into the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of antioxidant genes, including those encoding for SOD, CAT, and GPx. Molecular docking studies have indicated a potential interaction of this compound with the Nrf2 binding site in the Keap1 protein.[6]
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including the response to oxidative stress. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been shown to modulate MAPK signaling. For instance, it can inhibit the phosphorylation of ERK, JNK, and p38, which can in turn influence downstream cellular responses, including the expression of inflammatory and antioxidant genes.[7][8] Studies have shown that this compound can directly interact with and inhibit the kinase activity of ERK1/2.[9]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test sample (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol) at various concentrations.
-
Positive control (e.g., ascorbic acid, Trolox)
-
-
Procedure:
-
Prepare a series of dilutions of the test sample and positive control.
-
In a 96-well plate or cuvettes, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well/cuvette to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test sample (this compound) at various concentrations
-
Positive control (e.g., Trolox)
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test sample and positive control.
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Superoxide Dismutase (SOD) Activity Assay
This assay often employs an indirect method where a superoxide-generating system (e.g., xanthine/xanthine oxidase) is used, and the inhibition of a superoxide-dependent reaction (e.g., reduction of cytochrome c or nitroblue tetrazolium) by the sample is measured.
-
Principle: Xanthine oxidase produces superoxide radicals, which reduce a detector molecule. SOD in the sample competes for the superoxide radicals, thus inhibiting the reduction of the detector.
-
Reagents:
-
Potassium phosphate buffer (pH 7.8)
-
Xanthine solution
-
Cytochrome c or Nitroblue Tetrazolium (NBT) solution
-
Xanthine oxidase solution
-
Sample containing SOD
-
-
Procedure (using Cytochrome c):
-
Prepare a reaction mixture containing buffer, xanthine, and cytochrome c.
-
Add the sample to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 550 nm (for cytochrome c reduction) over time.
-
-
Calculation:
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction of the detector molecule by 50%.
-
Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The disappearance of H₂O₂ is monitored spectrophotometrically at 240 nm.
-
Reagents:
-
Potassium phosphate buffer (pH 7.0)
-
Hydrogen peroxide solution (e.g., 30 mM)
-
Sample containing catalase
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and the sample.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Immediately measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes).
-
-
Calculation:
-
The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.
-
Glutathione Peroxidase (GPx) Activity Assay
This is typically a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH disappearance is monitored at 340 nm.
-
Reagents:
-
Phosphate buffer (pH 7.0)
-
Reduced glutathione (GSH) solution
-
Glutathione reductase solution
-
NADPH solution
-
Organic hydroperoxide solution (e.g., tert-butyl hydroperoxide)
-
Sample containing GPx
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.
-
Add the sample to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the organic hydroperoxide.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation:
-
The GPx activity is calculated from the rate of NADPH oxidation, using the molar extinction coefficient of NADPH at 340 nm.
-
Visualizations
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion
This compound exhibits a robust and multi-pronged antioxidant capacity. Its ability to directly scavenge free radicals and chelate pro-oxidant metals provides an immediate line of defense against oxidative stress. Furthermore, its capacity to enhance the endogenous antioxidant system through the upregulation of key enzymes and the modulation of the Nrf2 and MAPK signaling pathways highlights its potential as a long-term protective agent. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound in diseases associated with oxidative stress. Future investigations should focus on elucidating the precise molecular interactions of this compound with its cellular targets and on translating these in vitro findings into in vivo models to fully realize its potential in drug development.
References
- 1. IRAK1/4-Targeted Anti-Inflammatory Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protective effect of this compound on cardiac markers and lipid peroxide metabolism in cardiotoxic rats: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents acetaminophen-induced liver injury by activating the Keap1-Nrf2 antioxidative defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound hinders the proliferation and migration through inhibition of IL-6 mediated JAK-STAT-3 signaling axis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound directly targets ERK1/2 to attenuate solar UV-induced skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Caffeic Acid: A Technical Guide for Researchers
An In-depth Exploration of the Phenylpropanoid Pathway, Key Enzymology, and Regulatory Networks
Caffeic acid, a hydroxycinnamic acid, is a pivotal secondary metabolite in plants, serving as a key precursor for the biosynthesis of a vast array of phenolic compounds, including lignins, flavonoids, and coumarins. Its significant antioxidant, anti-inflammatory, and other pharmacological properties have made it a compound of great interest to researchers in plant science, medicine, and drug development. This technical guide provides a comprehensive overview of the biosynthesis of this compound, with a focus on the core biochemical pathway, quantitative enzymatic data, detailed experimental protocols, and the complex regulatory networks that govern its production.
The Core Biosynthetic Pathway of this compound
The synthesis of this compound in plants primarily occurs through the phenylpropanoid pathway, which is fed by the shikimate pathway. The core pathway can be dissected into two main stages: the general phenylpropanoid pathway and the subsequent hydroxylation step leading to this compound.
1.1. The Shikimate Pathway: The Aromatic Amino Acid Precursor
The shikimate pathway is the central route for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms.[1] Phenylalanine, the primary precursor for the phenylpropanoid pathway, is synthesized from chorismate, the end product of the shikimate pathway.
1.2. The General Phenylpropanoid Pathway
The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, a key intermediate for numerous branching pathways. This process involves the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step of the phenylpropanoid pathway and a major regulatory point.[2]
-
Cinnamate-4-Hydroxylase (C4H): C4H, a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[3]
-
4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activation is essential for the subsequent downstream reactions.[4]
1.3. Hydroxylation to this compound
The final step in the biosynthesis of this compound is the 3-hydroxylation of p-coumaric acid. This can occur through two principal routes:
-
Direct hydroxylation of p-coumaric acid: The enzyme p-coumarate 3-hydroxylase (C3H), another cytochrome P450 monooxygenase, can directly hydroxylate p-coumaric acid to yield this compound.[5]
-
Hydroxylation of p-coumaroyl-shikimate/quinate: Alternatively, p-coumaroyl-CoA can be esterified to shikimate or quinate by hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT). The resulting p-coumaroyl-shikimate/quinate is then hydroxylated by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H), and the caffeoyl-shikimate/quinate is subsequently converted to caffeoyl-CoA or this compound.
The following diagram illustrates the core biosynthetic pathway of this compound.
Quantitative Data on Key Enzymes
The efficiency of this compound biosynthesis is determined by the kinetic properties of the enzymes involved. The following tables summarize the reported kinetic parameters (Km and Vmax) for PAL, C4H, and 4CL from various plant sources. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Plant Source | Substrate | Km (µM) | Vmax (units) | Reference |
| Petroselinum crispum | L-Phenylalanine | 30 - 100 | Not specified | [2] |
| Nicotiana tabacum | L-Phenylalanine | 180 | Not specified | [2] |
| Solanum tuberosum | L-Phenylalanine | 260 | Not specified | [2] |
Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)
| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Glycine max (GmC4H2) | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | [6] |
| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [6] |
| Glycine max (GmC4H20) | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | [6] |
| Helianthus tuberosus | trans-Cinnamic acid | 1.5 | 0.15 nkat/mg | [2] |
Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL)
| Plant Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |
| Morus atropurpurea (Ma4CL3) | 4-Coumaric acid | 10.49 | 4.40 | [7] |
| Morus atropurpurea (Ma4CL3) | This compound | 15.23 | 2.89 | [7] |
| Populus trichocarpa (Ptr4CL3) | 4-Coumaric acid | 19 | 1.2 | [4] |
| Populus trichocarpa (Ptr4CL5) | This compound | 13 | 4.5 | [4] |
| Arabidopsis thaliana (At4CL1) | 4-Coumaric acid | 16 | 4.3 | [8] |
| Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | 19 | 5.2 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
3.1. Spectrophotometric Assay of Phenylalanine Ammonia-Lyase (PAL) Activity
This protocol is adapted from a standard method for measuring PAL activity by monitoring the formation of trans-cinnamic acid, which absorbs light at 290 nm.[9]
Materials:
-
Extraction Buffer: 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol.
-
Substrate Solution: 50 mM L-phenylalanine in extraction buffer.
-
Stopping Solution: 5 M HCl.
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: In a quartz cuvette, mix 800 µL of extraction buffer and 100 µL of the enzyme extract.
-
Initiate Reaction: Start the reaction by adding 100 µL of the substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reaction by adding 100 µL of the stopping solution.
-
Measurement: Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.
-
Calculation: Calculate the PAL activity based on the molar extinction coefficient of trans-cinnamic acid (10,000 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
3.2. Spectrophotometric Assay of 4-Coumarate-CoA Ligase (4CL) Activity
This protocol measures 4CL activity by monitoring the formation of the thioester bond in p-coumaroyl-CoA, which absorbs light at 333 nm.[10]
Materials:
-
Assay Buffer: 200 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
Substrate Solution 1: 10 mM p-coumaric acid in 50% ethanol.
-
Substrate Solution 2: 5 mM ATP.
-
Substrate Solution 3: 0.5 mM Coenzyme A.
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Enzyme Extraction: Prepare the crude enzyme extract as described for the PAL assay.
-
Reaction Mixture: In a quartz cuvette, combine 700 µL of assay buffer, 100 µL of Substrate Solution 1, 50 µL of Substrate Solution 2, and 50 µL of Substrate Solution 3.
-
Initiate Reaction: Start the reaction by adding 100 µL of the enzyme extract.
-
Measurement: Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.
-
Calculation: Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M⁻¹ cm⁻¹). One unit of 4CL activity is defined as the amount of enzyme that produces 1 nmol of p-coumaroyl-CoA per minute.
3.3. HPLC Analysis of this compound and its Precursors
This protocol outlines a high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of cinnamic acid, p-coumaric acid, and this compound.[11][12]
Materials:
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standards: Cinnamic acid, p-coumaric acid, and this compound.
-
Extraction Solvent: 80% Methanol.
Procedure:
-
Sample Extraction: Homogenize plant tissue in the extraction solvent. Centrifuge to pellet debris and filter the supernatant.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm and 320 nm.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
-
Quantification: Create a standard curve for each compound using known concentrations. Quantify the compounds in the plant extracts by comparing their peak areas to the standard curves.
3.4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing the expression of key genes in the this compound biosynthesis pathway. Specific primer sequences for Arabidopsis thaliana are provided as an example.[13]
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green).
-
qRT-PCR instrument.
-
Primers for target genes (PAL, C4H, 4CL, C3'H) and a reference gene (e.g., Actin).
Primer Sequences for Arabidopsis thaliana:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| AtPAL1 | GGTGTTGAGGCTGCTGAAGT | GGTCTGGGAATTTGCTTCCT |
| AtC4H | GCTCTTCATTGGCATGGTTG | TCTCCACCAACAGAGGAACG |
| At4CL1 | TCGCTCTCAACCGTATGGAG | GTTGCTCTTGATGGCGAAGT |
| AtC3'H | GAGGCTCTTGCTTTGCTTTC | AAGCCGTAGCTCCAAAACAA |
| AtActin2 | GGTATTGTGCTGGATTCTGGTG | CAGTTCGTTACAGGAAGTCCCT |
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue and synthesize first-strand cDNA according to the manufacturer's instructions.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction with the master mix, primers, and cDNA template.
-
Thermal Cycling: Perform the qRT-PCR with an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated by a variety of internal and external cues, including plant hormones and environmental stresses.
4.1. Hormonal Regulation: The Role of Jasmonates
Jasmonates, including jasmonic acid (JA) and its methyl ester (MeJA), are key signaling molecules in plant defense and development. They are known to induce the expression of genes in the phenylpropanoid pathway, leading to the accumulation of this compound and its derivatives.[14] The signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors (e.g., MYC2) that upregulate the expression of PAL, C4H, and 4CL.[15]
The following diagram illustrates the jasmonate signaling pathway leading to the activation of phenylpropanoid biosynthesis.
4.2. Environmental Regulation: UV Radiation
Ultraviolet (UV) radiation is a significant environmental stressor that can induce the production of phenolic compounds, including this compound, which act as sunscreens and antioxidants to protect the plant from damage.[16] UV-B radiation is perceived by the photoreceptor UVR8. This leads to a signaling cascade that involves the transcription factor HY5, which can upregulate the expression of phenylpropanoid biosynthesis genes.[17]
The following diagram illustrates a simplified UV radiation signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the biosynthesis of this compound in plants, from sample preparation to data analysis.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the biosynthesis of this compound. By understanding the core pathway, utilizing the provided quantitative data and experimental protocols, and considering the complex regulatory networks, researchers can effectively design and execute experiments to further elucidate the intricate mechanisms of this compound production in plants and explore its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Cinnamate 4-HYDROXYLASE1 from Safflower Promotes Flavonoids Accumulation and Stimulates Antioxidant Defense System in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits UVB-induced Inflammation and Photocarcinogenesis Through Activation of Peroxisome Proliferator-activated Receptor-γ in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sunlongbiotech.com [sunlongbiotech.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. jpgt.upg-ploiesti.ro [jpgt.upg-ploiesti.ro]
- 13. Frontiers | The Arabidopsis R2R3 MYB Transcription Factor MYB15 Is a Key Regulator of Lignin Biosynthesis in Effector-Triggered Immunity [frontiersin.org]
- 14. The involvement of the phenylpropanoid and jasmonate pathways in methyl jasmonate-induced soft rot resistance in kiwifruit (Actinidia chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Natural Sources and Distribution of Caffeic Acid in the Plant Kingdom
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of caffeic acid, a significant polyphenol found throughout the plant kingdom. It details its natural sources, distribution within plant tissues, biosynthetic pathways, and the experimental protocols used for its extraction and quantification.
Introduction to this compound
This compound, chemically known as 3,4-dihydroxycinnamic acid, is a hydroxycinnamic acid that is synthesized by all plants as a key intermediate in the biosynthesis of lignin.[1][2] It is not related to caffeine, despite its name originating from its presence in coffee.[1] As a phenolic compound, this compound and its derivatives, such as chlorogenic acid and rosmarinic acid, are potent antioxidants that play a role in plant defense mechanisms.[3][4] These compounds are of significant interest to researchers due to their wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][5] this compound is present in various forms, including free acid, esters (with quinic acid to form chlorogenic acids), glycosides, and amides.[4][6]
Natural Sources and Quantitative Data
This compound is ubiquitously distributed across a vast array of plant families.[6] While it is present in virtually all plants that undergo lignification, its concentration varies significantly between species and even between different tissues of the same plant.[2][7] The richest sources are typically found in herbs, spices, coffee, and select fruits and vegetables.[3][8]
The following tables summarize the quantitative data of this compound and its major derivatives in various plant sources.
Table 1: this compound Content in Selected Herbs and Spices
| Plant Species | Common Name | Plant Part | This compound Content (mg/100g dry weight unless noted) | Reference |
| Origanum vulgare | Oregano | Leaves | High levels reported | [8][9] |
| Rosmarinus officinalis | Rosemary | Leaves | High levels reported | [8][9] |
| Salvia officinalis | Sage | Leaves | ~20 mg/100g | [1][9] |
| Thymus vulgaris | Thyme | Leaves | ~20 mg/100g | [1][9] |
| Mentha spicata | Spearmint | Leaves | ~20 mg/100g | [1] |
| Cinnamomum verum | Ceylon Cinnamon | Bark | ~22 mg/100g | [1] |
| Illicium verum | Star Anise | Fruit | ~22 mg/100g | [1] |
Table 2: this compound Content in Selected Fruits and Vegetables
| Plant Species | Common Name | Plant Part | This compound Content (mg/100g fresh weight unless noted) | Reference |
| Aronia melanocarpa | Black Chokeberry | Fruit | 141 mg/100g | [1] |
| Helianthus annuus | Sunflower | Seeds | 8 mg/100g | [1] |
| Prunus domestica | Prune | Fruit | ~1 mg/100g | [1] |
| Prunus armeniaca | Apricot | Fruit | ~1 mg/100g | [1] |
| Ipomoea batatas | Sweet Potato | Peel Extract | 0.1415 mg/100mg | [10] |
| Solanum xanthocarpum | Kantakari | Roots | 0.161% (dry weight) | [7] |
| Solanum xanthocarpum | Kantakari | Stem | 0.100% (dry weight) | [7] |
Table 3: this compound and Derivatives in Beverages
| Beverage | Source | Analyte | Concentration | Reference |
| Brewed Coffee | Coffea spp. | This compound | 63.1 - 96.0 mg/100ml | [1] |
| Brewed Coffee | Coffea spp. | Total Chlorogenic Acids | ~190 mg per cup | [6] |
| Red Wine | Vitis vinifera | This compound | 2 mg/100ml | [1] |
Distribution in the Plant Kingdom
This compound is a constituent of numerous plant families, including but not limited to:
-
Apiaceae (Umbelliferae)
-
Asteraceae (Compositae)
-
Brassicaceae (Cruciferae)
-
Cucurbitaceae
-
Lamiaceae (Labiatae)
-
Leguminosae
-
Rosaceae
-
Solanaceae[6]
Its distribution within a plant is heterogeneous. For instance, in Solanum xanthocarpum, the roots and stem contain the highest levels of free this compound, whereas the fruits and leaves have the highest total phenolic content, which includes this compound derivatives.[7] In many plants, this compound is often esterified with quinic acid to form various isomers of chlorogenic acid, or with other molecules, which can then be localized in different cellular compartments or tissues.[6][11]
Biosynthesis of this compound
This compound is synthesized in plants via the phenylpropanoid pathway, which is a branch of the shikimic acid pathway.[12][13] This metabolic route is fundamental for the production of thousands of secondary metabolites, including lignin, flavonoids, and other phenolics.
The core pathway to this compound involves the following key enzymatic steps:
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce Cinnamic Acid .
-
Cinnamic Acid is then hydroxylated by Cinnamic Acid 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-Coumaric Acid .
-
Finally, p-Coumaric Acid undergoes another hydroxylation, catalyzed by p-Coumarate 3-Hydroxylase (C3H) , to yield This compound .[5][14]
This compound serves as a crucial precursor for a variety of other compounds. For example, it can be methylated by caffeate O-methyltransferase to form ferulic acid, a direct precursor to coniferyl alcohol, a primary building block of lignin.[1] It is also a substrate for the synthesis of esters like rosmarinic acid.[14]
Experimental Protocols
The accurate determination of this compound content in plant matrices requires robust extraction and analytical methodologies.
The choice of extraction method and solvent is critical for achieving high recovery of this compound.
Objective: To efficiently extract this compound and its derivatives from dried plant material.
Method 1: Heat Reflux Solvent Extraction This protocol is adapted from a study on Echinacea purpurea adventitious roots.[15]
-
Sample Preparation: Dry the plant material (e.g., roots, leaves) in a forced-air oven at 40°C to a moisture content of approximately 10%. Grind the dried material into a fine powder and store at -20°C, protected from light.[15]
-
Apparatus: Round bottom flask, condenser, heating mantle.
-
Procedure:
-
Weigh 2 g of the powdered plant material and place it into a round bottom flask.
-
Add 40 mL of 60% aqueous ethanol (v/v) to the flask.
-
Set up the reflux apparatus and heat the mixture to 60°C.
-
Maintain the extraction for 2 hours with continuous stirring.[15]
-
After extraction, cool the mixture and centrifuge to separate the supernatant from the solid residue.
-
Collect the supernatant and filter it through a 0.22 µm or 0.45 µm filter prior to HPLC analysis.
-
Method 2: Ultrasound-Assisted Extraction (UAE) This protocol is based on an optimized method for Coriandrum sativum.[16]
-
Sample Preparation: As described in Method 1.
-
Apparatus: Ultrasonic bath, centrifuge tubes.
-
Procedure:
-
Weigh an appropriate amount of powdered plant material (e.g., 1.5 g) into a centrifuge tube.
-
Add the extraction solvent (e.g., 10 mL of 50% aqueous methanol) to achieve the desired solvent-to-solid ratio.[16]
-
Place the tube in an ultrasonic bath set to 70°C.
-
Sonicate the mixture for 10 minutes.[16]
-
Centrifuge the mixture at 6000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm nylon filter for subsequent analysis.[16]
-
HPLC coupled with a UV or Diode Array Detector (DAD) is the standard technique for the quantification of this compound.[10][17][18]
Objective: To separate and quantify this compound in a plant extract.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Chromatographic Conditions (General Protocol):
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.2% phosphoric acid in HPLC-grade water.[10][17]
-
Elution Program: An isocratic program can be used, for example, 45% Mobile Phase B for 20 minutes.[17] Alternatively, a gradient system can be employed for complex extracts.
-
Column Temperature: 30°C.[17]
-
Injection Volume: 5-20 µL.[17]
-
-
Quantification Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1 to 100 µg/mL).[19]
-
Calibration: Inject the standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered plant extract.
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount of this compound in the sample using the linear regression equation derived from the calibration curve.[10]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. This compound: Uses, side effects, and sources [medicalnewstoday.com]
- 4. In what foods and plants does this compound occur?_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. inverse.com [inverse.com]
- 10. wjpmr.com [wjpmr.com]
- 11. On the distribution of this compound and the chlorogenic acid isomers in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant-Derived this compound and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 16. mdpi.com [mdpi.com]
- 17. scielo.br [scielo.br]
- 18. What analytical methods test this compound powder quality? - Fairir Biotech [fairirbiotech.com]
- 19. phcogj.com [phcogj.com]
Initial Screening of Caffeic Acid for Novel Biological Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a phenolic compound ubiquitously found in a variety of plant-based foods and beverages, including fruits, vegetables, coffee, and wine.[1][2] As a prominent member of the hydroxycinnamic acid class, this compound has garnered significant scientific interest due to its diverse and potent biological activities.[3][4] This technical guide provides an in-depth overview of the initial screening of this compound for novel biological activities, focusing on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.
This compound's chemical structure, featuring a phenolic ring and an acrylic acid moiety, underpins its multifaceted pharmacological effects.[3][5] It is a potent antioxidant, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.[3][5][6] Furthermore, emerging research has illuminated its role in modulating critical cellular signaling pathways involved in inflammation, carcinogenesis, neurodegeneration, and microbial pathogenesis.[7][8][9][10] This guide aims to consolidate the current knowledge and provide a practical framework for the continued exploration of this compound's therapeutic potential.
Antioxidant Activity
This compound's antioxidant properties are a cornerstone of its biological effects.[5] It acts as a primary antioxidant by donating hydrogen atoms to neutralize free radicals and as a secondary antioxidant by chelating pro-oxidant metal ions like iron and copper.[3][5]
Mechanisms of Antioxidant Action
The primary antioxidant mechanism of this compound involves the donation of a hydrogen atom from its hydroxyl groups to free radicals, which stabilizes the radical and terminates the chain reaction.[3][5] The resulting this compound radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the conjugated side chain.[3][6]
The secondary antioxidant mechanism involves the chelation of metal ions, such as Fe²⁺ and Cu²⁺, by the ortho-dihydroxyl groups of this compound.[3][6] This prevents the participation of these metals in Fenton-type reactions, which generate highly reactive hydroxyl radicals.[6]
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of this compound can be quantified using various in vitro assays. The table below summarizes key data from representative studies.
| Assay | Method | Key Findings | Reference |
| DPPH Radical Scavenging | Spectrophotometric | IC50 values of 18.6 µM for some this compound analogues. | [11] |
| Nitric Oxide (NO) Scavenging | Spectrophotometric | IC50 values ranging from 2.4 to 21.0 µM for various this compound esters in inhibiting nitrite accumulation. | [12] |
| Hydroxyl Radical Scavenging | Electron Paramagnetic Resonance (EPR) | This compound inhibits the formation of hydroxyl radicals. | [13] |
| Xanthone-Mediated Photosensitization | Electron Paramagnetic Resonance (EPR) | This compound inhibits hydroxyl radical formation by quenching the excited state of xanthone. | [13] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radicals.
Signaling Pathway Visualization
Caption: Antioxidant mechanisms of this compound.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and mediators.[8][12]
Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory effects are mediated through several mechanisms, including:
-
Inhibition of NF-κB: this compound and its derivatives, such as this compound phenethyl ester (CAPE), are potent inhibitors of Nuclear Factor-kappa B (NF-κB) activation, a key transcription factor that regulates the expression of pro-inflammatory genes.[7][10][14]
-
Modulation of MAPK and STAT3 Pathways: It can modulate the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are involved in inflammatory responses.[7][9][15]
-
Inhibition of Pro-inflammatory Enzymes: this compound can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase, thereby reducing the production of prostaglandins and leukotrienes.[8][10]
-
Reduction of Pro-inflammatory Cytokines: It has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[8][16][17]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been demonstrated in various in vitro and in vivo models.
| Cell/Animal Model | Inflammatory Stimulus | Key Findings | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | This compound derivatives inhibited NO production with IC50 values from 2.4 to 21.0 µM. | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Resistin | 20 µM this compound decreased IL-8 production and TLR4 expression. | [3] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | - | This compound repressed IL-6 and TNF-α production. | [8] |
| DSS-induced Colitis Mice | Dextran Sulfate Sodium (DSS) | This compound supplementation decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [17] |
| RAW 264.7 Macrophages | Streptococcus mutans | 100 µM this compound reduced nitrite and TNF-α accumulation by about 50%. | [18] |
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the inhibitory effect of this compound.
Signaling Pathway Visualization
Caption: this compound's inhibition of the NF-κB signaling pathway.
Anticancer Activity
This compound has demonstrated promising anticancer effects in various cancer cell lines and animal models.[1][2][9] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation, and suppression of angiogenesis and metastasis.[1][9]
Mechanisms of Anticancer Action
The anticancer properties of this compound are attributed to:
-
Induction of Apoptosis: this compound can trigger programmed cell death in cancer cells by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[2][9]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[1]
-
Anti-angiogenesis: this compound can inhibit the formation of new blood vessels that supply nutrients to tumors by suppressing the expression of Vascular Endothelial Growth Factor (VEGF).[9]
-
Inhibition of Metastasis: It has been shown to reduce the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).[1]
-
Pro-oxidant Activity in Cancer Cells: Interestingly, while acting as an antioxidant in normal cells, this compound can exhibit pro-oxidant effects in cancer cells, leading to oxidative DNA damage and apoptosis.[1]
Quantitative Assessment of Anticancer Activity
The cytotoxic and antiproliferative effects of this compound against various cancer cell lines are summarized below.
| Cancer Cell Line | Assay | Key Findings | Reference |
| Lung Cancer Cells (A549) | - | IC50 for TMEM16A inhibition was 29.47 ± 3.19 μM. | [9] |
| Cervical Cancer Cells (HeLa) | - | This compound in combination with 5-FU showed synergistic apoptotic effects. | [2] |
| Breast Cancer Cells (MCF-7) | Proliferation Assay | This compound suppressed proliferation and survival. | [1] |
| Colon Cancer Cells | - | This compound exerts antitumor properties via AMPK activation. | [1] |
| Pancreatic Cancer Cells (AsPC-1, BxPC-3) | - | IC50 values were 19.44 mM and 24.3 mM, respectively. | [19] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
Workflow Visualization
References
- 1. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. What is the antioxidant activity of this compound during medication use?_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Evidence of this compound’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjuvant Properties of this compound in Cancer Treatment [mdpi.com]
- 10. Therapeutic potential of this compound phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant Activity of this compound through a Novel Mechanism under UVA Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. Adjuvant Properties of this compound in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | this compound Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice [frontiersin.org]
- 18. Antimicrobial and Anti-Inflammatory this compound Improves Killing by Macrophages IADR Abstract Archives [iadr.abstractarchives.com]
- 19. researchgate.net [researchgate.net]
The In Vivo Journey of Caffeic Acid: A Technical Guide to its Metabolism and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid, a ubiquitous phenolic compound found in a plethora of plant-based foods and beverages, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic efficacy is intrinsically linked to its metabolic fate and bioavailability within a biological system. This technical guide provides a comprehensive overview of the in vivo metabolism and bioavailability of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of metabolic and signaling pathways are presented to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development.
Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound
The journey of this compound in the body is a complex process involving absorption from the gastrointestinal tract, distribution to various tissues, extensive metabolism, and subsequent excretion.
Absorption: this compound is primarily absorbed in the small intestine. Studies in rats have shown that the net absorption of this compound from a perfused solution in the jejunum and ileum is approximately 19.5%.[1][2] The absorption process is thought to involve both passive diffusion and carrier-mediated transport.
Distribution: Following absorption, this compound is distributed throughout the body via the systemic circulation. It can be found in various tissues, though its accumulation is generally low.
Metabolism: this compound undergoes extensive metabolism, primarily in the intestine and liver. The major metabolic transformations include methylation, sulfation, glucuronidation, and reduction of the side chain. Key metabolites include ferulic acid, isoferulic acid, dihydrothis compound, and their conjugated forms.[3][4][5] The intestinal microbiota also plays a crucial role in the metabolism of this compound, particularly in the reduction of its double bond to form dihydrothis compound.
Excretion: The metabolites of this compound are primarily excreted in the urine.
Quantitative Pharmacokinetic Data
The bioavailability and pharmacokinetic profile of this compound and its metabolites have been investigated in various animal models, predominantly in rats. The following tables summarize key pharmacokinetic parameters from selected studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oral | 17 mg/kg | 409.33 | 0.53 | - | [6] |
| Intravenous | 4 mL/kg (Dengzhanxixin injection) | - | - | 4.89 (mg·min/L) | [7] |
| Oral (Naoxintong Capsule) | - | 13.9 ± 4.2 | 0.4 ± 0.2 | 26.8 ± 7.9 | [8] |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Rats after Oral Administration of this compound
| Metabolite | Dose of this compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Ferulic Acid | - | 18.2 ± 5.1 | 0.3 ± 0.1 | 35.1 ± 9.8 | [8] |
| Isoferulic Acid | - | - | - | - | [9] |
| Dihydrothis compound | 100 µmol/kg | (metabolites peaked within 30 min) | < 0.5 | - | [3][4] |
Note: The presented data is a compilation from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the metabolism and bioavailability of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound is administered orally (e.g., by gavage) or intravenously.
-
Blood Sampling: Blood samples are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation for Analysis: Plasma samples are typically subjected to protein precipitation (e.g., with methanol or acetonitrile) followed by centrifugation. The supernatant is then collected for analysis.
-
Analytical Method: The concentrations of this compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[9][10][11]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated using non-compartmental analysis.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-28 days to form a differentiated monolayer.[12]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13]
-
Permeability Assay:
-
The apical (AP) and basolateral (BL) chambers of the Transwell® plate are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A solution of this compound is added to the donor chamber (either AP for absorption or BL for efflux).
-
Samples are collected from the receiver chamber at specific time intervals (e.g., 30, 60, 90, and 120 minutes).
-
-
Sample Analysis: The concentration of this compound in the collected samples is determined by HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[12]
In Situ Intestinal Perfusion in Rats
Objective: To study the absorption and metabolism of this compound in a specific segment of the rat intestine.
Protocol:
-
Animal Preparation: Anesthetized rats are used. A segment of the small intestine (e.g., jejunum and ileum) is cannulated at both ends.
-
Perfusion: A solution containing this compound is perfused through the intestinal segment at a constant flow rate.
-
Sample Collection: The perfusate exiting the intestinal segment is collected at different time points. Blood samples from the mesenteric vein and bile can also be collected.
-
Sample Analysis: The concentrations of this compound and its metabolites in the perfusate, blood, and bile are determined by HPLC-MS/MS.
-
Absorption Calculation: The net absorption is calculated as the difference between the amount of this compound entering and leaving the intestinal segment.[1][2]
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for pharmacokinetic studies.
This compound Metabolism and Excretion Pathway
Caption: Metabolic pathway of this compound after oral administration.
This compound-Mediated Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits NF-κB signaling.[14][15][16][17][18]
This compound-Mediated Activation of the Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 antioxidant pathway.[19][20][21][22][23]
Experimental Workflow for Metabolite Identification
Caption: Workflow for metabolite identification of this compound.[24][25][26][27][28]
Conclusion
This technical guide provides a detailed examination of the in vivo metabolism and bioavailability of this compound. The presented quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers aiming to further elucidate the pharmacological properties of this promising natural compound. A thorough understanding of its ADME profile and molecular mechanisms of action is paramount for its potential translation into therapeutic applications. Future research should focus on human studies to confirm the findings from animal models and to explore the impact of genetic polymorphisms and gut microbiota variations on the bioavailability and metabolism of this compound.
References
- 1. cambridge.org [cambridge.org]
- 2. Absorption and metabolism of this compound and chlorogenic acid in the small intestine of rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Investigation of the metabolic fate of dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic profile and metabolite identification of bornyl caffeate and this compound in rats by high performance liquid chromatography coupled wi ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07972B [pubs.rsc.org]
- 7. [Study on determination of this compound, chlorogenic acid in rat plasma and their pharmacokinetics with LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound, Ferulic Acid, Formononetin, Cryptotanshinone, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of this compound and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of this compound and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. enamine.net [enamine.net]
- 14. pnas.org [pnas.org]
- 15. This compound regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 19. This compound phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ERK/Nrf2 pathway activation by this compound in HepG2 cells alleviates its hepatocellular damage caused by t-butylhydroperoxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. lcms.cz [lcms.cz]
- 27. ajol.info [ajol.info]
- 28. lcms.cz [lcms.cz]
Pharmacological prospects and potential health benefits of caffeic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found in a wide array of plant-based foods, including coffee, fruits, and vegetables.[1][2] Possessing a rich chemical structure characterized by a phenolic ring and an acrylic acid side chain, this compound has garnered significant scientific interest for its diverse pharmacological activities.[3] Extensive in vitro and in vivo studies have demonstrated its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][4] These therapeutic effects are largely attributed to its ability to modulate critical cellular signaling pathways, including those mediated by NF-κB, Nrf2, and MAPKs.[5][6] This technical guide provides a comprehensive overview of the pharmacological prospects of this compound, presenting quantitative data, detailed experimental protocols for its evaluation, and visual representations of its mechanisms of action to support further research and drug development initiatives.
Pharmacokinetics and Bioavailability
The therapeutic efficacy of this compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Found predominantly in esterified forms in nature, such as chlorogenic acid, it requires hydrolysis by intestinal microflora to be absorbed.[7] The primary absorption occurs in the small intestine, mediated by monocarboxylic acid transporters. However, studies indicate that this compound generally exhibits low oral bioavailability.[8][9]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (i.v.) Administration (2 mg/kg) | Oral (i.g.) Administration (10 mg/kg) | Reference |
|---|---|---|---|
| T½ (half-life) | 1.54 ± 0.13 h | 2.13 ± 0.75 h | [9] |
| Cmax (max. concentration) | - | 15.24 ± 3.08 ng/mL | [7] |
| Tmax (time to max. concentration) | - | 130.91 ± 38.77 min | [10] |
| AUC₀₋t (area under the curve) | - | 4.89 ± 0.96 mg·min/L | [10] |
| CL (clearance) | 4.64 ± 0.75 L/h/kg | 0.12 ± 0.02 L/min/kg | [9][10] |
| Absolute Bioavailability (Fabs) | - | 14.7% |[9][11] |
Core Pharmacological Activities
Antioxidant Activity
This compound's potent antioxidant effect is a cornerstone of its health benefits, primarily due to its chemical structure which allows for efficient scavenging of reactive oxygen species (ROS).[3][11] This activity is mediated through direct radical scavenging via hydrogen atom transfer (HAT) and by upregulating endogenous antioxidant defenses through signaling pathways like Nrf2.[10][12]
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ / Result | Reference |
|---|---|---|
| DPPH Radical Scavenging | 5.9 µg/mL | [2] |
| ABTS Radical Scavenging | 2.10 - 3.72 µg/mL | [13] |
| Lipid Peroxidation Inhibition | 68.2% inhibition at 10 µg/mL |[14] |
Experimental Workflow: Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of this compound using common in vitro assays like DPPH and ABTS.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and various interleukins.[15][16][17] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.[15][18]
Table 3: Anti-inflammatory Activity of this compound and its Derivatives
| Target / Model | Effect | Concentration / Dose | Reference |
|---|---|---|---|
| iNOS and COX-2 Expression (LPS-stimulated RAW 264.7 cells) | Inhibition of mRNA expression | 100 - 400 µM (CA) | [16] |
| TNF-α, IL-1β, IL-6 Secretion (LPS-stimulated macrophages) | Inhibition | 10 µM (CA) | [19] |
| PGE₂ Production (LPS-stimulated RAW 264.7 cells) | Potent Inhibition (by this compound Methyl Ester) | N/A | [15] |
| NF-κB Activation (LPS-stimulated RAW 264.7 cells) | Inhibition (by this compound Methyl Ester) | N/A | [15] |
| COX-2 Expression (IL-1β-treated colon myofibroblasts) | Inhibition | 10 - 50 µM (CA) |[20] |
Signaling Pathway: NF-κB Inhibition by this compound
This diagram illustrates how this compound can inhibit the NF-κB pathway, a key mechanism in its anti-inflammatory action.
Anticancer Properties
This compound has demonstrated significant anticancer potential across various cancer cell lines. Its mechanisms include inducing apoptosis, inhibiting cell proliferation and migration, and preventing angiogenesis.[2][21] It can act as both an antioxidant in normal cells and a pro-oxidant in cancer cells, leading to oxidative DNA damage and cell death in the latter.[2]
Table 4: Cytotoxic Activity (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 159 µg/mL | 48 h | [22] |
| A549 | Lung Cancer | 25 µM (this compound n-butyl ester) | N/A | [23] |
| HepG2 | Liver Cancer | 7.5 µM | N/A | [24] |
| SPC111 | Malignant Mesothelioma | ~150 µM | 72 h | [25] |
| SNU-5 | Gastric Cancer | 30 µM (this compound n-butyl ester) | N/A | [23] |
| PC-3 | Prostate Cancer | 50 µM (this compound n-butyl ester) | N/A |[23] |
Signaling Pathway: Nrf2 Activation by this compound
This compound can activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant and detoxification responses, which contributes to its chemopreventive effects.
Neuroprotective Effects
This compound and its derivatives can cross the blood-brain barrier and have shown promise in protecting against neurodegenerative diseases.[6] The mechanisms involve reducing oxidative stress, mitigating neuro-inflammation, and modulating signaling pathways crucial for neuronal survival, such as the PKA/CREB and PI3K/Akt pathways.[5][26] Studies show it can protect neuronal cells from H₂O₂-induced cytotoxicity and reduce the release of lactate dehydrogenase (LDH), a marker of cell damage.[27]
Table 5: Neuroprotective Activity of this compound
| Model / Condition | Effect | Concentration | Reference |
|---|---|---|---|
| H₂O₂-induced oxidative stress in PC12 cells | Increased cell viability | 10-40 µg/mL | [27] |
| H₂O₂-induced membrane damage in PC12 cells | 22.92% inhibition of LDH release | 40 µg/mL | [27] |
| Fibrinogen-induced ROS in cultured neurons | Significant reduction in ROS | N/A (CAPE) | [21] |
| Fibrinogen-induced neuronal death | Reduction in cell death | N/A (CAPE) | [21] |
| Quinolinic acid-induced toxicity in rat cortical slices | Prevention of cell damage and oxidative damage | 100 µM |[12] |
Detailed Experimental Protocols
Protocol for DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[3][28]
-
Reagent Preparation : Prepare a 0.1 mM stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, airtight container.[29]
-
Sample Preparation : Prepare a series of dilutions of this compound in methanol. A positive control, such as ascorbic acid, should also be prepared.[29]
-
Reaction Setup : In a 96-well microplate or cuvettes, add a defined volume of each this compound dilution. Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only methanol and the DPPH solution is also required.[3][29]
-
Incubation : Cover the plate/cuvettes to protect from light and incubate at room temperature for 30 minutes.[28][29]
-
Measurement : Measure the absorbance of each well at 517 nm using a spectrophotometer.[3][28]
-
Calculation : Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against sample concentration.[3]
Protocol for ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[30]
-
Reagent Preparation : Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][31]
-
Working Solution : Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8][31]
-
Reaction Setup : Add a small volume of the this compound sample to a defined volume of the ABTS•+ working solution.[32]
-
Incubation : Incubate the mixture for a defined time (e.g., 5-10 minutes) at room temperature.[32][33]
-
Measurement : Record the absorbance at 734 nm.[8]
-
Calculation : Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[32]
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Cell Seeding : Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and incubate to allow for attachment.[26]
-
Compound Treatment : Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Remove the culture medium from the wells and add fresh medium containing 10% of the MTT solution.[4][26]
-
Incubation : Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5][26]
-
Solubilization : Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[26]
-
Measurement : Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4][5]
-
Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
General Methodology for Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can quantify changes in protein expression in pathways like NF-κB or Nrf2.[34][35]
-
Protein Extraction : Cells are treated with this compound and/or an inflammatory stimulus. Total protein is then extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The concentration of protein in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., p-IκBα, Nrf2, COX-2). After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system.
-
Analysis : The intensity of the protein bands is quantified using densitometry software. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the data.
Conclusion and Future Directions
This compound is a highly versatile and promising natural compound with a broad spectrum of pharmacological activities. Its well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, underpinned by its ability to modulate key cellular signaling pathways, position it as a strong candidate for the development of novel therapeutics and nutraceuticals. However, its clinical translation is hampered by low bioavailability.[8][11] Future research should focus on the development of advanced delivery systems, such as nanoformulations, and the synthesis of more potent and bioavailable derivatives to fully harness the therapeutic potential of this remarkable molecule.[6] Rigorous clinical trials are warranted to validate the preclinical findings and establish safe and effective dosing regimens for various human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. Experimental Evidence of this compound’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound, Ferulic Acid, Formononetin, Cryptotanshinone, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. [Study on determination of this compound, chlorogenic acid in rat plasma and their pharmacokinetics with LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of this compound in rats and its absorption properties in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Pharmacokinetics of this compound phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effect of this compound methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IRAK1/4-Targeted Anti-Inflammatory Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Anti-inflammatory in vitro activities of eleven selected this compound derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. europeanreview.org [europeanreview.org]
- 24. cell lines ic50: Topics by Science.gov [science.gov]
- 25. Exploration of the anticancer properties of this compound in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. DPPH Radical Scavenging Assay [mdpi.com]
- 29. acmeresearchlabs.in [acmeresearchlabs.in]
- 30. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. protocols.io [protocols.io]
- 33. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the In Silico Prediction and Validation of Caffeic Acid's Molecular Targets
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Caffeic acid (3,4-dihydroxycinnamic acid), a ubiquitous phenolic compound found in plant-based foods, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding its mechanism of action is paramount for its development as a therapeutic agent. In silico computational methods, such as molecular docking and molecular dynamics, have become indispensable tools for rapidly predicting and characterizing the interactions between small molecules like this compound and their biological targets. This technical guide provides a comprehensive overview of the in silico approaches used to identify molecular targets of this compound, summarizes the key predicted targets, presents quantitative data from both computational and experimental studies, details common experimental validation protocols, and visualizes the complex signaling pathways involved.
Introduction to In Silico Target Prediction
In silico drug discovery employs computational methods to identify and optimize potential drug candidates. This approach accelerates the research process by narrowing down the number of compounds and biological targets for experimental validation, thereby saving time and resources. For natural products like this compound, in silico techniques are particularly valuable for elucidating their polypharmacological nature, where a single compound interacts with multiple molecular targets.
The general workflow involves preparing 3D structures of the ligand (this compound) and potential protein targets, performing docking simulations to predict binding affinity and conformation, and analyzing the interactions. These predictions are then ideally validated through in vitro and in vivo experiments.
Caption: A generalized workflow for in silico molecular target prediction.
Predicted Molecular Targets of this compound: In Silico Evidence
Molecular docking studies have predicted that this compound can bind to a wide array of protein targets, offering explanations for its broad therapeutic effects. These targets include enzymes involved in metabolism and disease, kinases, transcription factors, and membrane proteins.
Data Presentation: Summary of Molecular Docking Studies
The following table summarizes the quantitative data from various in silico molecular docking studies, highlighting the predicted binding affinities of this compound with its molecular targets.
| Target Protein | PDB ID | Software/Method | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| P-Glycoprotein (P-gp) | - | CDOCKER | - | GLU74, TRY117 | [1] |
| α-Amylase | 1HNY | Autodock 4.2 | -5.09 | Trp59, Gln63, Arg195, Asp197 | [2] |
| Acetylcholinesterase (AChE) | 4EY5 | YASARA | -8.022 | Gly117, Phe330, Trp84, His440 | [3][4] |
| Angiotensin-Converting Enzyme (ACE) | - | HEX | -203.28 (E-total) | ASP377, GLU376, ASN277 | [5] |
| Fyn Kinase | - | Homology Model | - | - | [6] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | - | - | Stronger than reference drug | ASP181, GLN262, ARG221 | [7][8] |
| Diacylglycerol Acyltransferase (DGAT) | - | AutoDock Vina | -6.2 | - | [9] |
| Glycerol-3-Phosphate Acyltransferase (GPAT) | - | AutoDock Vina | -6.4 | - | [9] |
| Phosphatidic Acid Phosphatase (PAP) | - | AutoDock Vina | -7.8 | - | [9] |
| Frizzled-2 (FZD2) | - | - | Stable Binding Interaction | - | [10] |
| Mortalin | 4KBO | AutoDock 4.2 | - | - | [11] |
| α-Lactalbumin (ALA) | - | - | -4.7 | Ser112, Lys108 | [12] |
| Factor Xa (FXa) | - | AutoDock Vina | - | - | [13] |
Experimental Validation of Predicted Targets
While in silico predictions are powerful, experimental validation is crucial. Various in vitro assays have been conducted to confirm the inhibitory and binding activities of this compound against its computationally predicted targets.
Data Presentation: Summary of Experimental Validation Data
This table summarizes key quantitative results from in vitro experimental studies that validate the predicted interactions.
| Target/Cell Line | Assay Type | Result (IC₅₀) | Result (Ki) | Inhibition Type | Reference |
| P-Glycoprotein (P-gp) | Rhodamine123 Efflux | - | - | Uncompetitive | [1] |
| P-Glycoprotein (P-gp) | Doxorubicin Efflux | - | - | Competitive | [1] |
| MCF-7 (Breast Cancer) | MTT Assay | 159 µg/ml | - | - | [14] |
| Acetylcholinesterase (AChE) | Enzyme Inhibition | 16.80 ± 1.43 mM | - | - | |
| Tyrosinase | Enzyme Inhibition | 2.657 ± 0.039% inhibition | - | - | [4] |
| CYP1A2 | Enzyme Inhibition | - | 1.16 µM | Competitive | |
| CYP2C9 | Enzyme Inhibition | - | 0.95 µM | Competitive | [15] |
| CYP2D6 | Enzyme Inhibition | - | 1.10 µM | Competitive | [15] |
| CYP2C19 / CYP3A4 | Enzyme Inhibition | > 100 µM | - | Weak Inhibition | [15] |
| Dipeptidyl Peptidase-4 (DPP-4) | Enzyme Inhibition | 158.19 ± 11.30 µM | - | Non-competitive | [16] |
| Matrix Metalloproteinase-9 (MMP-9) | Enzyme Inhibition | 88.99 ± 3.35 µM | - | - | [16] |
| Fyn Kinase | Kinase Assay | Effective Inhibition | - | Non-competitive with ATP | [6] |
| LNCaP 104-R1 (Prostate Cancer) | MTT Assay (CAPE) | 16.5 µM | - | - | [17] |
| MKN-45 (Gastric Cancer) | Cell Viability | Dose-dependent (4–32 μM) | - | - | [10] |
Note: CAPE refers to this compound Phenethyl Ester, a well-studied derivative.
Key Signaling Pathways Modulated by this compound
The molecular interactions of this compound culminate in the modulation of complex intracellular signaling pathways, contributing to its observed physiological effects.
Inhibition of Fyn/MAPK/COX-2 Pathway
In silico and in vitro studies have shown that this compound can directly bind to and inhibit Fyn, a Src family kinase.[6] This inhibition prevents the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ultimately suppressing the expression of Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer.[6]
Caption: this compound inhibits Fyn kinase, blocking MAPK/COX-2 signaling.
Modulation of the Wnt/FZD2 Pathway in Gastric Cancer
Recent studies have identified Frizzled-2 (FZD2), a receptor in the Wnt signaling pathway, as a key target of this compound in gastric cancer.[10] By binding to FZD2, this compound is predicted to inhibit the noncanonical Wnt5a/Ca²⁺/NFAT signaling pathway, thereby suppressing epithelial-mesenchymal transition (EMT), cell migration, and invasion.[10]
Caption: this compound downregulates FZD2 to inhibit Wnt signaling in cancer.
Suppression of the IL-6/JAK/STAT3 Pathway
This compound has been shown to inhibit the proliferation of prostate cancer cells by targeting the IL-6/JAK/STAT3 signaling axis.[18] It inhibits the expression of Interleukin-6 (IL-6) and Janus kinase (JAK), which in turn prevents the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This leads to decreased expression of proliferation-related proteins like cyclin-D1.[18]
Caption: this compound inhibits the IL-6/JAK/STAT3 pro-proliferative axis.
Detailed Experimental Protocols
This section provides a generalized overview of the key experimental methodologies cited in the validation of this compound's molecular targets.
Molecular Docking Protocol (General)
-
Protein and Ligand Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added. The 3D structure of this compound is obtained from a database like PubChem and optimized for its lowest energy conformation.[9][11]
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock or YASARA is used to perform the docking.[2][3] The program systematically explores various conformations of the ligand within the defined grid box, calculating the binding energy for each pose.
-
Analysis: The results are clustered and ranked based on binding energy. The pose with the lowest binding energy is typically selected for detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, using visualization software like PyMOL or Discovery Studio.[1][5]
Enzyme Inhibition Assays (General)
-
Assay Preparation: A reaction mixture is prepared containing the target enzyme (e.g., MMP-9, CYP1A2), a specific substrate that produces a detectable signal (e.g., colorimetric or fluorescent), and a buffer solution at optimal pH and temperature.[15][16]
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures. A control group without the inhibitor is also prepared.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The product formation is measured over time using a microplate reader at a specific wavelength.
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting inhibition percentage against inhibitor concentration. Ki (inhibition constant) and the type of inhibition can be determined using Lineweaver-Burk plots.[15]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density (e.g., 10,000 cells/well) and allowed to adhere overnight.[14]
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).[14]
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: After incubation, the formazan crystals are dissolved in a solubilizing agent (like DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 515 nm).[1]
-
Analysis: Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value is calculated from the dose-response curve.
Conclusion and Future Directions
In silico methodologies have proven to be highly effective in identifying a multitude of potential molecular targets for this compound, ranging from metabolic enzymes and kinases to critical receptors in cancer signaling pathways. The computational predictions are strongly supported by a growing body of in vitro experimental evidence, which confirms the inhibitory activity of this compound against targets like P-gp, various CYP enzymes, Fyn kinase, and others. The convergence of computational predictions and experimental validation provides a robust framework for understanding the polypharmacological effects of this compound. Future research should focus on leveraging these insights for the rational design of more potent this compound derivatives and advancing the most promising findings into in vivo models to fully assess their therapeutic potential in complex diseases like cancer and metabolic syndrome.
References
- 1. This compound Attenuates Multi-Drug Resistance in Cancer Cells by Inhibiting Efflux Function of Human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Studies of Caffeic and p-Coumaric Acid with α-Amylase: Multispectroscopic and Computational Approaches Deciphering the Effect on Advanced Glycation End Products (AGEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Screening of the Anti-Neurodegenerative Activity of this compound after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. texilajournal.com [texilajournal.com]
- 10. Elucidating the multiscale mechanisms and therapeutic targets of this compound in gastric cancer: a synergy of computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Characterization and Enhancement of Anticancer Activity of this compound Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of inhibitory effects of this compound and quercetin on human liver cytochrome p450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound phenethyl ester induced cell cycle arrest and growth inhibition in androgen-independent prostate cancer cells via regulation of Skp2, p53, p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound hinders the proliferation and migration through inhibition of IL-6 mediated JAK-STAT-3 signaling axis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Caffeic Acid as a Precursor in Lignin Biosynthesis
Abstract
Lignin, the second most abundant terrestrial biopolymer, is crucial for plant structural integrity, water transport, and defense.[1][2] Its complex, aromatic structure originates from the oxidative polymerization of monolignols. This compound and its derivatives are central intermediates in the intricate metabolic grid that constitutes the monolignol biosynthetic pathway. This technical guide provides a detailed examination of the pivotal role of this compound, detailing the enzymatic steps it undergoes, presenting quantitative data from key studies, outlining relevant experimental protocols, and visualizing the complex metabolic network. Understanding the nuances of this pathway is essential for endeavors in biomass utilization, agricultural engineering, and potentially for identifying novel therapeutic targets, given the biological activities of phenylpropanoid pathway intermediates.
The Monolignol Biosynthetic Pathway: A this compound-Centric View
The synthesis of the primary lignin monomers—p-coumaryl, coniferyl, and sinapyl alcohols (which give rise to H, G, and S lignin units, respectively)—is a complex network rather than a simple linear path.[3] this compound stands at a critical junction, serving as a precursor for the biosynthesis of both guaiacyl (G) and syringyl (S) lignin units in angiosperms.[3]
The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.[1] This is followed by a series of hydroxylation, methylation, and reduction reactions. This compound can be formed via several routes, most notably through the hydroxylation of p-coumaric acid, a reaction that can occur at the level of the free acid, a shikimate ester, or a CoA thioester, highlighting the pathway's grid-like nature.[1][4]
Once formed, this compound or its CoA-activated form, caffeoyl-CoA, is a substrate for O-methylation, a critical step that dictates the eventual G or S nature of the monolignol. The subsequent reduction of the carboxyl group to an alcohol completes the synthesis of the monolignol precursors ready for polymerization in the cell wall.
Caption: The central role of this compound in the monolignol biosynthesis pathway.
Key Enzymes in this compound Conversion
Several key enzymes catalyze the conversion of this compound and its derivatives. Their substrate specificities and expression patterns contribute to the metabolic flux towards different monolignols.
-
This compound O-methyltransferase (COMT): COMT is a bifunctional enzyme that methylates hydroxyl groups on the phenyl ring.[3] Historically, it was thought to methylate this compound to ferulic acid (the first methylation for G and S units) and later 5-hydroxyferulic acid to sinapic acid (the second methylation for S units).[3][5] However, kinetic studies and analysis of transgenic plants suggest its primary in vivo role is the methylation of 5-hydroxyconiferaldehyde to sinapaldehyde, a crucial step in S-lignin synthesis.[6][7] The methylation of this compound by COMT is competitively inhibited by 5-hydroxyconiferyl aldehyde.[3]
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme catalyzes the methylation of caffeoyl-CoA to feruloyl-CoA.[5] Evidence suggests CCoAOMT is primarily responsible for the 3-O-methylation step leading to G-lignin precursors.[8] Downregulation of CCoAOMT in plants like alfalfa leads to reduced G unit content without affecting S units and results in the accumulation of soluble this compound β-d-glucoside.[5]
-
4-Coumarate:CoA Ligase (4CL): 4CL activates hydroxycinnamic acids, including this compound, by ligating them to Coenzyme A.[9] This activation is necessary for the subsequent reduction reactions. Different isoforms of 4CL exist with varying substrate preferences, which helps regulate the metabolic flow. For instance, in Populus trichocarpa, two distinct 4CLs, Ptr4CL3 and Ptr4CL5, regulate two different CoA ligation paths, one via 4-coumaric acid and the other via this compound.[9]
-
Ferulate 5-hydroxylase (F5H): F5H is a critical rate-limiting enzyme that introduces a hydroxyl group at the 5-position of the aromatic ring, a step that is obligatory for the synthesis of S-lignin.[10][11] While initially believed to act on ferulic acid, studies have shown it has a much higher affinity (lower Km) for coniferaldehyde and coniferyl alcohol, suggesting that the G-lignin precursors are converted to S-lignin precursors at the aldehyde or alcohol level, not the free acid level.[12][13]
-
Cinnamoyl-CoA Reductase (CCR): CCR catalyzes the first committed step of the monolignol-specific branch, reducing hydroxycinnamoyl-CoA esters (like feruloyl-CoA) to their corresponding aldehydes (coniferaldehyde).[14][15][16] It represents a key control point for the overall carbon flux into lignin.[17]
-
Cinnamyl Alcohol Dehydrogenase (CAD): CAD performs the final reduction step, converting cinnamaldehydes to their corresponding cinnamyl alcohols (monolignols) before they are transported to the cell wall for polymerization.[18][19][20] In Arabidopsis, CAD-C and CAD-D are the primary genes involved in this process for both coniferyl and sinapyl alcohol synthesis.[18][21]
Quantitative Data Summary
Genetic modification of lignin pathway enzymes has provided significant quantitative insight into the role of this compound and its downstream products.
Table 1: Impact of Enzyme Downregulation on Lignin Content and Composition.
| Plant Species | Modified Gene | Effect on Lignin Content | Effect on Lignin Composition | Reference |
|---|---|---|---|---|
| Alfalfa | COMT | Decreased | Near total loss of S units; appearance of 5-hydroxy G units | [5] |
| Alfalfa | CCoAOMT | Reduced | Reduction in G units; S units unaffected | [5] |
| Arabidopsis | CAD-C/CAD-D (double mutant) | Reduced by 40% | 94% reduction in conventional G and S units | [21] |
| Poplar | COMT | Reduced by 17% | Almost complete lack of S units; high incorporation of 5-hydroxy G units | [8] |
| Switchgrass | COMT | Reduced | Altered S/G ratio | [22] |
| Tobacco | Antisense TaCM (Wheat COMT) | Marginal decrease | Sharp reduction in syringyl lignin |[6] |
Table 2: Enzyme Kinetic Data for Ferulate 5-Hydroxylase (F5H).
| Substrate | Km (μM) | Significance | Reference |
|---|---|---|---|
| Ferulic Acid | ~1,300 | Low affinity | [12][13] |
| Coniferaldehyde | ~1.2 | High affinity, suggesting it's a preferred in vivo substrate | [12][13] |
| Coniferyl Alcohol | ~1.5 | High affinity, suggesting it's a preferred in vivo substrate |[12][13] |
Experimental Protocols
A multi-faceted approach is required to study the role of this compound in lignification, from quantifying total lignin to analyzing its detailed chemical structure.
Lignin Quantification Methods
-
Klason Lignin (Sulfuric Acid Method): This is a traditional gravimetric method.[23][24]
-
Principle: Plant biomass is treated with 72% sulfuric acid to hydrolyze and remove polysaccharides (cellulose, hemicellulose).[24]
-
Procedure: The remaining acid-insoluble residue is washed, dried, and weighed. This residue is considered the Klason lignin. The acid-soluble lignin fraction in the filtrate is quantified by UV spectroscopy at ~280 nm.[25][26]
-
Limitations: The method can be affected by non-lignin acid-insoluble materials like proteins, leading to overestimation.[27]
-
-
Acetyl Bromide Lignin (ABL) Method: This is a spectrophotometric method.
-
Principle: Lignin is solubilized in a solution of acetyl bromide in acetic acid. The concentration is then determined by measuring the absorbance of the solution at 280 nm.[28][29]
-
Advantages: It is faster than the Klason method and does not require corrections for ash or nitrogen content, making it suitable for high-throughput analysis.[28]
-
Lignin Compositional Analysis
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):
-
Principle: This is a powerful technique for analyzing lignin structure. A small sample of biomass is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), breaking the lignin polymer into smaller, volatile phenolic compounds.[27]
-
Procedure: These fragments are separated by gas chromatography and identified by mass spectrometry. The relative abundance of H, G, and S-derived phenolic compounds provides a detailed fingerprint of the lignin composition.[27][30]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can provide detailed information about the different inter-unit linkages (e.g., β-O-4, β-β, β-5) within the intact lignin polymer without degrading it.[30]
-
Enzyme Activity Assays
-
General Protocol for O-methyltransferases (COMT/CCoAOMT):
-
Enzyme Source: Protein extract from plant tissues or recombinant enzyme expressed in E. coli or yeast.
-
Reaction Mixture: Contains the enzyme, the phenolic substrate (e.g., this compound, 5-hydroxyconiferaldehyde), and a methyl donor, typically S-adenosyl-L-[methyl-¹⁴C]methionine (SAM).
-
Incubation: The reaction is allowed to proceed at an optimal temperature and pH.
-
Product Detection: The reaction is stopped, and the radiolabeled methylated product is extracted and quantified using liquid scintillation counting. Alternatively, products can be separated and quantified by HPLC.[31]
-
Caption: A typical workflow for investigating lignin biosynthesis.
Conclusion
This compound is not merely a simple intermediate but a critical branching point in the complex metabolic grid of lignin biosynthesis. The flux of carbon through this compound and its CoA ester is tightly regulated by a suite of enzymes with distinct, and sometimes overlapping, specificities. This regulation ultimately determines the quantity and composition of lignin, profoundly impacting the physical and chemical properties of the plant cell wall. An in-depth understanding of the enzymes that metabolize this compound, supported by robust quantitative and analytical methods, is paramount for the strategic genetic engineering of plants for improved biomass conversion, enhanced digestibility, and greater resistance to environmental stressors.
References
- 1. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Analyses of this compound O-Methyltransferase and Cinnamoyl-CoA-Reductase Genes from Perennial Ryegrass (Lolium perenne)(W) - ProQuest [proquest.com]
- 3. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of this compound/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Downregulation of this compound 3-O-Methyltransferase and Caffeoyl CoA 3-O-Methyltransferase in Transgenic Alfalfa: Impacts on Lignin Structure and Implications for the Biosynthesis of G and S Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a this compound 3-O-methyltransferase from wheat and its function in lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolic Profiling of this compound O-Methyltransferase-Deficient Poplar Reveals Novel Benzodioxane Oligolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lignification in Transgenic Poplars with Extremely Reduced this compound O-Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monolignol pathway 4-coumaric acid:coenzyme A ligases in Populus trichocarpa: novel specificity, metabolic regulation, and simulation of coenzyme A ligation fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Ferulate-5-Hydroxylase Expression in Arabidopsis in the Context of Sinapate Ester Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Cinnamoyl CoA reductase, the first committed enzyme of the lignin branch biosynthetic pathway: cloning, expression and phylogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Cinnamyl alcohol dehydrogenases‐C and D, key enzymes in lignin biosynthesis, play an essential role in disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) [frontiersin.org]
- 21. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis [escholarship.org]
- 22. Down-regulation of the this compound O-methyltransferase gene in switchgrass reveals a novel monolignol analog - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CN103868778A - Method for measuring lignin content of herbaceous plants - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Lignin characterization/analyses | RISE [ri.se]
- 26. Lignin characterization - Wikipedia [en.wikipedia.org]
- 27. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparative study of some analytical methods to quantify lignin concentration in tropical grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. RNAi‐suppression of barley this compound O‐methyltransferase modifies lignin despite redundancy in the gene family - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Caffeic Acid: A Technical Guide for Research Applications
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a ubiquitous phenolic compound found extensively in plant-based foods and beverages, such as fruits, vegetables, coffee, and wine.[1][2] As a key secondary metabolite, it belongs to the hydroxycinnamic acid family and is recognized for its significant biological activities, including antioxidant, anti-inflammatory, anticancer, and immunomodulatory properties.[3][4][5][6] Its therapeutic potential stems from its unique chemical structure, featuring a catechol group and an α,β-unsaturated carboxylic acid chain, which governs its ability to scavenge free radicals and interact with cellular signaling pathways.[4] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols, and insights into its mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is a yellow, crystalline solid.[7][8] Its fundamental properties are summarized below, providing essential data for experimental design and formulation development.
| Property | Value | References |
| Molecular Formula | C₉H₈O₄ | [7][8][9] |
| Molecular Weight | 180.16 g/mol | [7][8][10] |
| Melting Point | 211-225 °C (decomposes) | [7][8][11] |
| Boiling Point | ~416.8 °C at 760 mmHg (Predicted) | [12][13] |
| Density | ~1.478 g/cm³ | [7] |
| pKa₁ (Carboxylic Acid) | 4.02 - 4.8 | [3][14][15] |
| pKa₂ (para-hydroxyl) | 8.43 - 9.0 | [3][14] |
| LogP | 1.15 - 1.2 | [8][10] |
Solubility Profile
The solubility of this compound is a critical parameter for its extraction, purification, and use in biological assays. It is slightly soluble in cold water but freely soluble in hot water and various organic solvents.[8][10] Concentrated aqueous solutions yield anhydrous yellow crystals, while dilute solutions produce a monohydrate form.[8]
| Solvent | Solubility | References |
| Water (Hot) | Freely soluble | [8][10] |
| Water (Cold) | Slightly soluble / Sparingly soluble | [8][10] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 - 0.65 mg/mL | [11][12][16] |
| Ethanol | ~25 mg/mL (warm) | [11][12][16] |
| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL | [11][12] |
| Dimethylformamide (DMF) | ~5 - 7 mg/mL | [11][12][16] |
| Ethyl Acetate | Soluble | [8][11][12] |
| Methanol | Soluble | [11][12] |
| Chloroform | Soluble | [11][12] |
Spectral Characteristics
The spectral properties of this compound are fundamental for its quantification and characterization. The UV-Vis absorption is dependent on both solvent and concentration due to molecular self-association.[17]
| Spectral Property | Wavelength (nm) | Conditions / Notes | References |
| UV-Vis λmax | 322 - 327 nm | In methanol or ethanol/water | [7][18][19] |
| ~295 nm (shoulder) | In acidified methanol | [7][18] | |
| 215 - 217 nm | In water or acetonitrile | [17][20] | |
| 287 & 312 nm | In water (14.9 µM) | [17][20] | |
| 294 & 319 nm | In water (239 µM) | [17][20] | |
| Fluorescence Emission | ~400 nm | In water | [21] |
| ~500 nm | Upon binding to phosphate ions (derivative) | [22] | |
| Fluorescence Excitation | 350 nm | For phosphate ion detection (derivative) | [22] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible results in research settings. Below are protocols for key analytical procedures related to this compound.
Determination of Solubility (Static Equilibrium Method)
This protocol describes a standard method for determining the solubility of this compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent (e.g., ethanol, water) in a jacketed glass cell or sealed vial.[23]
-
Equilibration: Stir the mixture vigorously using a magnetic stirrer for a set period (e.g., 1 hour) to facilitate dissolution. Following stirring, allow the solution to equilibrate at a constant temperature (e.g., 298.15 K) without agitation for an extended period (e.g., 24 hours) to ensure saturation and allow undissolved solid to settle.[23]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Quantification:
-
Weigh the collected sample to determine its mass.
-
Evaporate the solvent under vacuum or a stream of nitrogen to obtain the mass of the dissolved this compound.
-
Alternatively, dilute the sample with a suitable solvent and quantify the this compound concentration using a pre-validated UV-Vis spectrophotometry or HPLC method.[23][24]
-
-
Calculation: Express the solubility as mass fraction (mg/mL or g/L) by dividing the mass of the solute by the volume or mass of the solution.[23]
Caption: Experimental workflow for determining the solubility of this compound.
UV-Vis Spectrophotometric Analysis and Quantification
This protocol outlines the procedure for creating a calibration curve to quantify this compound in a solution.
Methodology:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound standard (e.g., 2.5 mg) and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., ethanol:water 40:60 v/v) to create a stock solution of known concentration (e.g., 100 µg/mL).[19]
-
Working Standards: Prepare a series of working standard solutions by making serial dilutions from the stock solution. For example, transfer aliquots of 200-800 µL into 10 mL volumetric flasks and dilute with the solvent to achieve concentrations ranging from 2 to 8 µg/mL.[19]
-
Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, perform a spectral scan of one of the standard solutions (e.g., 4 µg/mL) from approximately 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Use the solvent as a blank. The λmax for this compound is typically around 325 nm.[19][25]
-
Calibration Curve Construction: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration.
-
Linear Regression: Perform a linear regression analysis on the plotted data. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.99 is desirable.[19]
-
Sample Analysis: Measure the absorbance of the unknown sample (diluted to fall within the linear range of the calibration curve) at λmax and use the regression equation to calculate its concentration.
Determination of pKa by Spectrophotometry
This protocol leverages the pH-dependent shift in the UV-Vis spectrum of this compound to determine its acid dissociation constants (pKa).
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 10% ethanol in water).[14]
-
pH Titration: Prepare a series of solutions with identical this compound concentrations but varying pH values, covering a range from acidic to basic (e.g., pH 2.0 to 10.0). Use appropriate buffers to maintain stable pH.
-
Spectra Acquisition: Record the full UV-Vis absorption spectrum for each solution. Observe the spectral shifts and the appearance of isosbestic points, which indicate an equilibrium between different ionic species of this compound.[14][17]
-
Data Analysis:
-
Plot absorbance at a specific wavelength (where the change between species is maximal) against pH.
-
The resulting titration curve will be sigmoidal. The pKa value corresponds to the pH at the half-equivalence point (the inflection point of the curve).
-
Alternatively, use chemometric methods like Net Analyte Signal (NAS) to deconvolve the spectra and calculate the pKa values from the distribution of acid species at different pH levels.[14]
-
Biological Activity and Relevant Signaling Pathways
This compound's therapeutic effects are largely attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling
This compound exerts potent anti-inflammatory effects by inhibiting pro-inflammatory mediators. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and degradation of IκB proteins, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, iNOS, and COX-2.[5][26][27] this compound can inhibit the phosphorylation of IκB kinase (IKK) and IκBα, thereby preventing NF-κB activation.[5] Furthermore, it has been shown to directly inhibit IRAK1 and IRAK4, upstream kinases in the Toll-like receptor (TLR) signaling cascade that leads to NF-κB activation.[26]
Caption: this compound inhibits NF-κB-mediated inflammation.
Antioxidant and Pro-oxidant Activity
The antioxidant capacity of this compound is central to its protective effects. Its catechol structure allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to lipids, proteins, and DNA.[1][3] This activity is linked to the activation of the Nrf2/HO-1 pathway, a major regulator of cellular antioxidant responses.[27]
Intriguingly, in cancer cells, this compound can act as a pro-oxidant.[1][28] This dual role is concentration and environment-dependent. By generating ROS within tumor cells, it can induce oxidative DNA damage, leading to the activation of apoptotic pathways.[1] This involves the inhibition of anti-apoptotic proteins like Bcl-2, which causes the release of cytochrome c from mitochondria and the subsequent activation of caspase-3, culminating in programmed cell death.[28]
References
- 1. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of this compound Conjugates [mdpi.com]
- 5. This compound alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of this compound phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | 331-39-5 [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. This compound - CD Formulation [formulationbio.com]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Spectrophotometric Method for the Determination of this compound Complexation and Thermodynamic Properties [article.sapub.org]
- 18. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 19. Validation of this compound in Emulsion by UV-Spectrophotometric Method [article.sapub.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound, a natural extract, as an activatable molecular probe for viscosity detection in a liquid system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Two Novel Fluorescence Probes Based on this compound Derivative for Phosphate Ions and Their Applications in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. path.web.ua.pt [path.web.ua.pt]
- 24. mdpi.com [mdpi.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. IRAK1/4-Targeted Anti-Inflammatory Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | this compound Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice [frontiersin.org]
- 28. Frontiers | Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future [frontiersin.org]
Caffeic acid's potential as a lead compound in drug discovery
A Technical Guide for Researchers and Drug Development Professionals
Caffeic acid (3,4-dihydroxycinnamic acid), a naturally occurring phenolic compound found in a variety of plant-based foods and beverages, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. Its inherent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties position it as a compelling lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's potential in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.
Pharmacological Activities and Quantitative Data
This compound's therapeutic potential stems from its diverse biological activities. The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative look at its efficacy across different experimental models.
Table 1: In Vitro Anticancer Activity of this compound and its Derivatives
| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time (h) | Citation |
| HCT116 | Colorectal Cancer | This compound phenethyl ester (CAPE) | 22.45 µg/mL | 24 | [1] |
| HCT116 | Colorectal Cancer | This compound phenethyl ester (CAPE) | 12.07 µg/mL | 48 | [1] |
| HCT116 | Colorectal Cancer | This compound phenethyl ester (CAPE) | 6.47 µg/mL | 72 | [1] |
| HCT116 | Colorectal Cancer | This compound phenethyl ester (CAPE) | 5.36 µg/mL | 96 | [1] |
| MCF-7 | Breast Cancer | This compound | 159 µg/mL | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | This compound | 40 µg/mL | 24 | [3] |
| MDA-MB-231 | Breast Cancer | This compound | 30 µg/mL | 48 | [3] |
| CaCo2 | Colorectal Adenocarcinoma | This compound | >1500 µg/mL | 48 | [4] |
| HT29 | Colorectal Adenocarcinoma | This compound | 402.1 µg/mL | 48 | [4] |
| A673 | Ewing's Sarcoma | This compound | 446.1 µg/mL | 48 | [4] |
| 2A3 | Pharyngeal Squamous Cell Carcinoma | This compound | 496.3 µg/mL | 48 | [4] |
| AsPC1 | Pancreatic Cancer | This compound derivative 7 | IC50 < 18.75 µM | 72 | [5] |
| BxPC3 | Pancreatic Cancer | This compound derivative 7 | IC50 < 18.75 µM | 72 | [5] |
Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of this compound and its Derivatives
| Assay | Compound | IC50 Value / % Inhibition | Citation |
| DPPH Radical Scavenging | This compound | - | [6] |
| ABTS Radical Scavenging | This compound | - | [6] |
| Superoxide Anion Radical Scavenging | This compound | - | [6] |
| Metal Chelating Activity | This compound | - | [6] |
| Lipid Peroxidation Inhibition | This compound (10 µg/mL) | 68.2% | [6] |
| Lipid Peroxidation Inhibition | This compound (30 µg/mL) | 75.8% | [6] |
| NO Production in RAW 264.7 Macrophages | This compound methyl ester | 21.0 µM | [7] |
| NO Production in RAW 264.7 Macrophages | This compound ethyl ester | 12.0 µM | [7] |
| NO Production in RAW 264.7 Macrophages | This compound butyl ester | 8.4 µM | [7] |
| NO Production in RAW 264.7 Macrophages | This compound octyl ester | 2.4 µM | [7] |
| NO Production in RAW 264.7 Macrophages | This compound benzyl ester | 10.7 µM | [7] |
| NO Production in RAW 264.7 Macrophages | This compound phenethyl ester (CAPE) | 4.80 µM | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for targeted drug design and development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses. This compound and its derivatives have been shown to inhibit the activation of NF-κB.[8][9]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate the phosphorylation of key MAPK proteins like p38, JNK, and ERK.[10][11][12]
Caption: this compound modulates the MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. This compound and its derivatives have demonstrated inhibitory effects on this pathway in cancer cells.[13][14][15]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to drug discovery research. The following sections provide detailed methodologies for key assays used to evaluate the biological activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for determining the antioxidant capacity of a compound.[16][17][18][19]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound (and/or its derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.
-
Preparation of sample solutions: Dissolve this compound and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.
-
Calculation of scavenging activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.
Caption: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.[1][2][3][4][14][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and/or its derivatives)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).
-
Compound treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT addition: After the incubation period, add a specific volume of MTT solution (e.g., 20 µL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan solubilization: Carefully remove the medium and add DMSO (e.g., 150 µL) to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of cell viability: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
IC50 determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentrations.
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample and is essential for studying the effects of compounds on signaling pathways.[1][9][10][21][22]
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins, e.g., phospho-Akt, p65, p-p38)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse the cells or tissue samples in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Caption: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound presents a compelling case as a versatile lead compound in drug discovery. Its well-documented multi-target activities, coupled with its natural origin and favorable safety profile, make it an attractive starting point for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this compound and its derivatives. Future research should focus on lead optimization to enhance potency and selectivity, as well as on advanced drug delivery systems to improve bioavailability and targeted delivery. Further in vivo studies and clinical trials are warranted to translate the promising preclinical findings into tangible therapeutic benefits.
References
- 1. Effect of this compound phenethyl ester on proliferation and apoptosis of colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmmj.org [bmmj.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Evaluation of the In Vitro Cytotoxic Activity of this compound Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant activity of this compound (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. This compound phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eg-fr.uc.pt [eg-fr.uc.pt]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Derivatives Inhibit the Growth of Colon Cancer: Involvement of the PI3-K/Akt and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Therapeutic Approach for Colorectal Cancer Stem Cells: Blocking the PI3K/Akt Signaling Axis With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of this compound n-butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. Synthesis and Antioxidant Activity of this compound Derivatives [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploration of the anticancer properties of this compound in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound phenethyl ester suppresses EGFR/FAK/Akt signaling, migration, and tumor growth of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Caffeic Acid in Cell Culture: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid (3,4-dihydroxycinnamic acid) is a natural phenolic compound found in a variety of plant sources, including coffee beans, fruits, and vegetables. It is of significant interest to the research community due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] This document provides a detailed guide for designing and conducting cell culture experiments to investigate the biological effects of this compound.
Application Notes
Mechanism of Action
This compound exerts its effects through multiple cellular mechanisms:
-
Antioxidant Activity: As a powerful antioxidant, this compound can directly scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.[1][3] It can also indirectly boost cellular antioxidant defenses by activating the Nrf2 signaling pathway , which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[4][5][6][7]
-
Modulation of Signaling Pathways: this compound has been shown to influence key signaling cascades that regulate cell proliferation, survival, and apoptosis.
-
ERK/MAPK Pathway: It can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and protection against DNA damage.[1][8]
-
PI3K/Akt Pathway: In many cancer cell models, this compound and its derivatives inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[9][10][11][12][13]
-
NF-κB Signaling: this compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.
-
Guidelines for Experimental Design
a. Stock Solution Preparation: this compound is sparingly soluble in water but readily soluble in organic solvents.
-
Recommended Solvent: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL or a high molarity like 100 mM) in Dimethyl Sulfoxide (DMSO) or ethanol.[14]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Final Concentration: When treating cells, dilute the stock solution in the cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1% v/v). Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.
b. Determining Optimal Concentration and Incubation Time: The effective concentration of this compound is highly dependent on the cell type and the biological effect being studied (e.g., antioxidant protection vs. cytotoxicity).
-
Dose-Response Study: It is critical to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and endpoint. A typical starting range for initial screening is between 5 µM and 200 µM.[1][15][16][17]
-
Time-Course Study: The effects of this compound can also be time-dependent. Assess your experimental endpoint at various time points (e.g., 24, 48, and 72 hours) to establish an optimal incubation period.[1][16][18]
Data Presentation: Summary of Working Concentrations
The following tables summarize typical concentration ranges and reported IC₅₀ values for this compound in various cell lines.
Table 1: General Working Concentrations of this compound for Different Cellular Effects.
| Biological Effect | Typical Concentration Range | Cell Type Examples |
| Antioxidant/Protective | 5 - 20 µM | L-02 (Human Liver Cells)[1], SK-N-SH (Neuroblastoma)[4] |
| Anti-inflammatory | 10 - 50 µM | Microglia, Endothelial cells |
| Cytotoxicity/Anti-cancer | 50 - 400+ µM | Various cancer cell lines[19][20] |
| G2/M Cell Cycle Arrest | 50 - 100 µM | SPC111, SPC212 (Malignant Mesothelioma)[19] |
Table 2: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ Value (µM) |
| PC-3 | Prostate Cancer | Not Specified | 9.0[17] |
| LNCaP | Prostate Cancer | Not Specified | 11.5[17] |
| C33A | Cervical Cancer | 24 hours | 40[20] |
| SiHa | Cervical Cancer | 24 hours | 157[20] |
| CaSki | Cervical Cancer | 24 hours | 220[20] |
| HeLa | Cervical Cancer | 24 hours | 327[20] |
| MCF-7 | Breast Cancer | 48 hours | ~882 (159 µg/ml)[18] |
| HT29 | Colorectal Adenocarcinoma | 48 / 72 hours | > 8000 (1500 µg/ml)[14] |
Note: IC₅₀ values can vary significantly between studies due to differences in cell line passage number, culture conditions, and assay methods.
Visualizations
Caption: General experimental workflow for cell culture studies with this compound.
Caption: Key signaling pathways modulated by this compound in vitro.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for untreated control and vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[21]
-
Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a microplate reader.[20][21]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA) or gentle trypsinization. Collect both floating and adherent cells.[22]
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6][22]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[4]
-
Data Interpretation:
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
24-well or 96-well plates (black, clear-bottom for microscopy/plate reader)
-
This compound stock solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and treat with this compound. If studying protective effects, you may need to co-treat or pre-treat with an oxidative stressor (e.g., H₂O₂).
-
DCFH-DA Loading:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.[7]
-
Measurement: Add PBS or medium back to the wells. Measure the fluorescence intensity using a microplate reader (Excitation ~485-488 nm, Emission ~525-535 nm) or visualize using a fluorescence microscope.[12][24]
-
Data Analysis: Express the ROS levels as a percentage or fold change relative to the control group.
Protocol 4: Protein Expression Analysis by Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates, such as those involved in signaling pathways (e.g., p-ERK, Akt, Nrf2).
Materials:
-
6-well or 10 cm plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvesting. Treat with this compound for the desired duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Antibody Incubation:
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. This compound improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Physicochemical, Antioxidant, and Cytotoxic Properties of this compound Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro methods to determine the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nrf2-mediated HO-1 induction coupled with the ERK signaling pathway contributes to indirect antioxidant capacity of this compound phenethyl ester in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of this compound n-butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound Derivatives Inhibit the Growth of Colon Cancer: Involvement of the PI3-K/Akt and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound hinders the proliferation and migration through inhibition of IL-6 mediated JAK-STAT-3 signaling axis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of the anticancer properties of this compound in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Waveform Optimization for the In Vitro Detection of this compound by Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. This compound phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Neuroprotective Effects of Caffeic Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of various animal models to investigate the neuroprotective properties of caffeic acid (CA) and its derivatives, such as this compound phenethyl ester (CAPE). The protocols outlined below are based on established experimental evidence and are intended to guide researchers in designing and conducting their own studies.
I. Overview of this compound's Neuroprotective Mechanisms
This compound, a natural phenolic compound, has demonstrated significant neuroprotective effects across a range of in vivo models of neurodegenerative diseases and ischemic brain injury.[1][2] Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Key mechanisms of action include the modulation of critical signaling pathways such as the Nrf2/HO-1, PI3K/Akt, and MAPK pathways, and the inhibition of pro-inflammatory mediators like NF-κB.[1][3][4][5]
II. Animal Models and Quantitative Data Summary
The selection of an appropriate animal model is critical for investigating the specific neuroprotective effects of this compound in the context of different neurological disorders. Below is a summary of commonly used models and the corresponding quantitative data for this compound and CAPE administration.
Table 1: Alzheimer's Disease Models
| Animal Model & Induction Method | Species | Compound | Dosage & Route | Duration | Key Neuroprotective Outcomes | References |
| Amyloid-β (Aβ) Oligomer Injection (i.c.v.) | Mouse | CAPE | 10 mg/kg, i.p. | 10 days | Improved learning and memory, reduced oxidative stress, decreased neuronal apoptosis and neuroinflammation, induction of Nrf2/HO-1 pathway.[3][5][6] | [3][5][6] |
| Aβ₁₋₄₂ Injection (i.c.v.) | Mouse | This compound | 50 mg/kg/day, oral | 2 weeks | Improved spatial learning and memory, reduced ROS and lipid peroxidation, regulated Nrf2/HO-1, reduced neuroinflammation, enhanced synaptic markers, decreased Aβ and BACE-1 expression.[4] | [4] |
| Aβ₂₅₋₃₅ Injection | Mouse | This compound | 10 or 50 mg/kg/day, oral | 2 weeks | Improved cognitive abilities, decreased lipid peroxidation and nitric oxide production.[7] | [7] |
| Scopolamine-induced amnesia | Rodent | This compound | N/A | N/A | Improved cognitive performance, reduced oxidative and inflammatory damage.[8] | [8] |
| Aluminum Chloride (AlCl₃)-induced toxicity | Rat | This compound | 100 mg/kg, p.o. | N/A | Improved cognitive ability, normalized acetylcholinesterase activity, nitrite, and glutathione levels.[9] | [9] |
Table 2: Parkinson's Disease Models
| Animal Model & Induction Method | Species | Compound | Dosage & Route | Duration | Key Neuroprotective Outcomes | References |
| Rotenone Injection | Mouse | This compound | 2.5, 5, or 10 mg/kg, daily | Concurrent with rotenone | Improved motor function, reduced inflammatory burden.[10][11] | [10][11] |
| 6-Hydroxydopamine (6-OHDA) Injection | Rat | CAPE | 20 or 80 µmol/5 µL, intrastriatal | 4 days post-lesion | Improved locomotor activity, protection of dopaminergic neurons.[12][13] | [12][13] |
| A53T α-synuclein Transgenic | Mouse | This compound | 10 mg/kg | N/A | Reduced A53T α-synuclein levels, improved behavior, protected dopaminergic neurons via autophagy activation.[9][14] | [9][14] |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Rat | CAPE | N/A | N/A | Reduced apoptotic cells (in combination with stem cells).[15] | [15] |
Table 3: Stroke Models
| Animal Model & Induction Method | Species | Compound | Dosage & Route | Duration | Key Neuroprotective Outcomes | References |
| Global Cerebral Ischemia-Reperfusion | Rat | This compound | 10, 30, or 50 mg/kg | N/A | Improved spatial learning and memory, reduced hippocampal neuron injury, decreased NF-κBp65 expression and MDA content, increased SOD activities.[16] | [16] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Rat | This compound | 0.4, 2, or 10 mg/kg/day, i.g. | 3 consecutive days (pre- or post-pMCAO) | Reduced infarct volume, improved neurological outcome, reduced oxidative damage and neuroinflammation, enhanced antioxidant capacity, resisted ferroptosis via Nrf2.[17][18] | [17][18] |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse | This compound | 2, 20, or 60 mg/kg/day, i.p. | Pre- and post-treatment up to 120h | Reduced infarct area, improved neurological deficits, improved memory, inhibited reduction of synaptophysin expression, decreased caspase 3 expression.[19] | [19] |
| Focal Cerebral Ischemia (MCAO) | Rat | CAPE | 0.1, 1, or 10 µg/kg, i.v. | 15 min before MCAO | Significantly reduced total infarct volume.[20] | [20] |
III. Experimental Protocols
A. Alzheimer's Disease Model: Aβ₁₋₄₂ Oligomer-Induced Cognitive Deficit
-
Animal Model Induction:
-
Adult male C57BL/6J mice are typically used.
-
Aβ₁₋₄₂ oligomers are prepared according to established protocols.
-
Mice are anesthetized, and a single intracerebroventricular (i.c.v.) injection of Aβ₁₋₄₂ oligomers (e.g., 5 µL) is administered into the lateral ventricle.[4]
-
-
This compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Administer this compound orally at a dose of 50 mg/kg/day for two weeks following the Aβ₁₋₄₂ injection.[4]
-
-
Behavioral Assessment:
-
Biochemical and Molecular Analysis:
-
Following behavioral tests, animals are euthanized, and brain tissue (hippocampus and cortex) is collected.
-
Oxidative Stress Markers: Measure levels of Reactive Oxygen Species (ROS) and Lipid Peroxidation (LPO).[4]
-
Western Blot Analysis: Quantify the expression of proteins involved in key signaling pathways (Nrf2, HO-1, PI3K, Akt), neuroinflammation (Iba-1, GFAP), synaptic function (synaptophysin, PSD-95), and Aβ metabolism (BACE-1).[1][4]
-
Immunofluorescence: To visualize the localization and expression of markers for neuroinflammation and synaptic integrity.[4]
-
B. Parkinson's Disease Model: Rotenone-Induced Neurodegeneration
-
Animal Model Induction:
-
Male mice are administered rotenone (e.g., 1 mg/kg, subcutaneously) every 48 hours for a specified number of injections (e.g., nine).[10]
-
-
This compound Administration:
-
This compound is administered daily at doses of 2.5, 5, or 10 mg/kg.[10] Treatment can be prophylactic (starting before rotenone) or therapeutic.
-
-
Behavioral Assessment:
-
Histological and Biochemical Analysis:
-
After the final behavioral test, animals are perfused, and brains are collected.
-
Immunohistochemistry: For tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Analysis of Inflammatory Markers: Measure levels of pro-inflammatory cytokines in brain tissue.
-
C. Stroke Model: Permanent Middle Cerebral Artery Occlusion (pMCAO)
-
Animal Model Induction:
-
Adult male Sprague-Dawley or Wistar rats are used.
-
Under anesthesia, the middle cerebral artery is permanently occluded by electrocoagulation or ligation.
-
-
This compound Administration:
-
Assessment of Neurological Deficits and Infarct Volume:
-
Neurological deficits are scored at various time points post-surgery (e.g., 24h, 48h, 72h).
-
At the end of the experiment, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[17]
-
-
Biochemical and Molecular Analysis:
IV. Visualization of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through the modulation of several interconnected signaling pathways. The diagram below illustrates the central role of Nrf2 activation and the inhibition of inflammatory and apoptotic cascades.
References
- 1. Experimental Evidence of this compound’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of this compound Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [aginganddisease.org]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effect of this compound Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of this compound Phenethyl Ester in A Mouse Model of Alzheimer's Disease Involves Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective role of this compound in an Aβ25-35-induced Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound improves locomotor activity and lessens inflammatory burden in a mouse model of rotenone-induced nigral neurodegeneration: Relevance to Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.magnusconferences.com [neurology.magnusconferences.com]
- 12. Neuroprotective Effect of Intrastriatal this compound Phenethyl Ester Treatment in 6-OH Dopamine Model of Parkinson's Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Phenethyl Ester With Mesenchymal Stem Cells Improves Behavioral and Histopathological Changes in the Rat Model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The protective effect of this compound on global cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound alleviates cerebral ischemic injury in rats by resisting ferroptosis via Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Ferroptosis in ischemic stroke: mechanisms, pathological implications, and therapeutic strategies [frontiersin.org]
- 19. This compound protects mice from memory deficits induced by focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound phenethyl ester ameliorates cerebral infarction in rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Caffeic Acid in Studying Anti-inflammatory Responses in Macrophages: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid (CA), a phenolic compound ubiquitously found in plant-based foods, and its derivatives such as this compound phenethyl ester (CAPE), have garnered significant attention for their potent anti-inflammatory properties.[1][2] Macrophages, key players in the innate immune system, orchestrate inflammatory responses through the release of various mediators. Dysregulation of macrophage activity is implicated in numerous inflammatory diseases. This compound has been demonstrated to modulate macrophage functions, primarily by suppressing the production of pro-inflammatory molecules. This document provides detailed application notes and protocols for utilizing this compound as a tool to study and modulate anti-inflammatory responses in macrophage cell cultures. The primary focus is on lipopolysaccharide (LPS)-stimulated macrophages, a widely accepted in vitro model for inflammation.[3][4][5]
Mechanism of Action
This compound and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways. Upon stimulation with inflammatory agents like LPS, macrophages activate intracellular signaling cascades, leading to the production of pro-inflammatory mediators. This compound has been shown to interfere with these pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6][7]
NF-κB Pathway: NF-κB is a crucial transcription factor that governs the expression of genes involved in inflammation, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[2][8][9] In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. LPS stimulation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been reported to inhibit the degradation of IκB, thereby preventing NF-κB activation and subsequent pro-inflammatory gene expression.[3][10][11]
MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), also plays a critical role in the inflammatory response.[12] These kinases are activated by LPS and, in turn, regulate the expression of inflammatory mediators. This compound and its derivatives have been shown to suppress the phosphorylation, and thus the activation, of p38 MAPK and ERK in LPS-stimulated macrophages.[3][7]
Some studies also suggest that this compound can directly inhibit the activity of enzymes like IRAK1 and IRAK4, which are upstream of both NF-κB and MAPK pathways.[1] Furthermore, this compound has been shown to reduce the generation of reactive oxygen species (ROS), which can act as second messengers in inflammatory signaling.[3][5]
Data Presentation
The following tables summarize the quantitative effects of this compound and its derivatives on various inflammatory markers in macrophages, as reported in the literature.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound and its Derivatives in LPS-Stimulated Macrophages
| Compound | Cell Line | LPS Concentration | IC50 Value (µM) | Reference |
| This compound | RAW 264.7 | Not Specified | >1000 | [13] |
| This compound Derivative 3l | RAW 264.7 | Not Specified | 7.4 | [13] |
| This compound Derivative 3r | RAW 264.7 | Not Specified | 5.9 | [13] |
| This compound Derivative 3s | RAW 264.7 | Not Specified | 3.3 | [13] |
| This compound Derivative 3t | RAW 264.7 | Not Specified | 2.2 | [13] |
Table 2: Effects of this compound and its Derivatives on Pro-inflammatory Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Concentration | % Inhibition | Reference |
| This compound Phenethyl Ester (CAPE) | RAW 264.7 | LPS | IL-1β | Not Specified | Significant Suppression | [4] |
| This compound Phenethyl Ester (CAPE) | RAW 264.7 | LPS | TNF-α | Not Specified | Significant Suppression | [4] |
| This compound Phenethyl Ester (CAPE) | RAW 264.7 | LPS | MCP-1 | Not Specified | Significant Suppression | [4] |
| This compound-grafted Chitooligosaccharides (CA-COS) | RAW 264.7 | LPS | TNF-α | Not Specified | Downregulated Gene Expression | [6] |
| This compound-grafted Chitooligosaccharides (CA-COS) | RAW 264.7 | LPS | IL-1β | Not Specified | Downregulated Gene Expression | [6] |
| This compound-grafted Chitooligosaccharides (CA-COS) | RAW 264.7 | LPS | IL-6 | Not Specified | Downregulated Gene Expression | [6] |
| This compound | Primary Peritoneal Macrophages | LPS | TNF-α | 10 µM | Significant Inhibition | |
| 5-Caffeoylquinic acid (5-CQA) | Primary Peritoneal Macrophages | LPS | Pro-inflammatory cytokines | 25 µM | Potent Inhibition |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in macrophages.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1-2 hours. A common concentration range to test is 1-100 µM.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine measurements).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This assay measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After the 24-hour incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution to produce a colorimetric signal.
-
-
Quantification: Measure the absorbance at the appropriate wavelength and determine the cytokine concentrations from a standard curve.
Protocol 4: Western Blot Analysis of Signaling Proteins (NF-κB and MAPK Pathways)
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in signaling pathways, including phosphorylated (activated) forms.
-
Procedure:
-
After a shorter treatment period (e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's inhibition of inflammatory signaling pathways.
Experimental Workflow
Caption: Workflow for studying this compound's anti-inflammatory effects.
Conclusion
This compound and its derivatives are valuable pharmacological tools for investigating anti-inflammatory responses in macrophages. By inhibiting key signaling pathways like NF-κB and MAPK, they effectively reduce the production of a wide range of inflammatory mediators. The protocols and data presented here provide a comprehensive guide for researchers to utilize this compound in their studies of inflammation and for professionals in the development of novel anti-inflammatory therapeutics.
References
- 1. IRAK1/4-Targeted Anti-Inflammatory Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound phenethyl ester protects mice from lethal endotoxin shock and inhibits lipopolysaccharide-induced cyclooxygenase-2 and inducible nitric oxide synthase expression in RAW 264.7 macrophages via the p38/ERK and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Phenethyl Ester Suppresses the Production of Pro-inflammatory Cytokines in Hypertrophic Adipocytes through Lipopolysaccharide-Stimulated Macrophages [jstage.jst.go.jp]
- 5. The inhibition effect of this compound on NOX/ROS-dependent macrophages M1-like polarization contributes to relieve the LPS-induced mice mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-grafted chitooligosaccharides downregulate MAPK and NF-kB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propolis and its constituent this compound suppress LPS-stimulated pro-inflammatory response by blocking NF-κB and MAPK activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound phenethyl ester inhibits nitric oxide synthase gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. This compound Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 12. Caffeine Inhibits NLRP3 Inflammasome Activation by Suppressing MAPK/NF-κB and A2aR Signaling in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and effects of new this compound derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Caffeic Acid as a Positive Control in Antioxidant Capacity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in a variety of plant-based foods, including coffee, fruits, and vegetables.[1] Its well-documented antioxidant properties make it an excellent and reliable positive control for in vitro antioxidant capacity assays. The presence of two hydroxyl groups on the catechol ring of this compound allows it to act as a potent free radical scavenger through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[1][2] These application notes provide detailed protocols for utilizing this compound as a positive control in several common antioxidant assays, present quantitative data for comparative analysis, and illustrate the underlying signaling pathways and experimental workflows.
Quantitative Antioxidant Capacity of this compound
This compound has demonstrated potent antioxidant activity across various assays. The following tables summarize its performance, often represented as the half-maximal inhibitory concentration (IC50) or Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates higher antioxidant activity.
| Assay | This compound IC50 | Standard Control | Standard IC50 | Reference |
| DPPH | 50 µM | Trolox | 56 µM | [3] |
| ABTS | 1.59 ± 0.06 µg/mL | Gallic Acid | 1.03 ± 0.25 µg/mL | [4] |
| Assay | This compound TEAC Value | Reference |
| CUPRAC | Higher than Ferulic Acid | [5] |
| ABTS | Lower than Ferulic Acid | [6] |
Signaling Pathway of Antioxidant Response
This compound's antioxidant effects extend to cellular mechanisms, notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[7][8][9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7][9] In the presence of oxidative stress, which can be mimicked by antioxidants like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[7][8][10] This leads to the production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Nrf2/ARE Antioxidant Response Pathway
Experimental Protocols
Herein are detailed protocols for four common antioxidant capacity assays using this compound as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12]
Workflow for DPPH Assay
DPPH Assay Experimental Workflow
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.
-
DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[11] Prepare this solution fresh daily.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
This compound Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
-
Assay Procedure:
-
Pipette 100 µL of each this compound standard or test sample into a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a decolorization that is measured spectrophotometrically.[13][14][15]
Workflow for ABTS Assay
ABTS Assay Experimental Workflow
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
This compound/Trolox Standards: Prepare a series of dilutions in the same solvent used to dilute the ABTS•+ solution.
-
-
Assay Procedure:
-
Add 10 µL of this compound standard, Trolox standard, or test sample to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.[4]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.[16][17]
Workflow for FRAP Assay
FRAP Assay Experimental Workflow
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.[17] Prepare fresh and warm to 37°C before use.
-
FeSO₄ Standard Curve: Prepare a series of dilutions of FeSO₄·7H₂O (e.g., 100-1000 µM) in deionized water.
-
-
Assay Procedure:
-
Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the samples by comparing their absorbance to the standard curve. Results are expressed as µmol of Fe(II) equivalents per gram or mL of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[19][20] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Workflow for ORAC Assay
ORAC Assay Experimental Workflow
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer.
-
Fluorescein Stock Solution: Prepare a stock solution in the phosphate buffer.
-
Fluorescein Working Solution: Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 35 nM).[21]
-
AAPH Solution: Dissolve AAPH in phosphate buffer to the desired final concentration (e.g., 12 mM).[21] Prepare fresh daily.
-
This compound/Trolox Standards: Prepare a series of dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of this compound standard, Trolox standard, or test sample to the wells.
-
Incubate the plate at 37°C for 30 minutes.[20]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation 485 nm, emission 520 nm) every minute for at least 60 minutes.
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples in Trolox Equivalents (TE) from the standard curve.
-
Conclusion
This compound serves as a robust and reliable positive control for a range of antioxidant capacity assays. Its consistent performance and well-understood mechanisms of action provide a valuable benchmark for the evaluation of novel antioxidant compounds. The detailed protocols and comparative data presented in these application notes are intended to facilitate the accurate and reproducible assessment of antioxidant activity in research and development settings.
References
- 1. Antioxidant activity of this compound: thermodynamic and kinetic aspects on the oxidative degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. mdpi.com [mdpi.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. mdpi.com [mdpi.com]
- 17. maljnutr.org.my [maljnutr.org.my]
- 18. 2.11. Ferric-Reducing/Antioxidant Power (FRAP) Activity [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Anticancer Activity of Caffeic Acid on Cancer Cell Lines
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in various plant-based foods and beverages, including coffee, fruits, and vegetables.[1][2] Emerging evidence suggests that this compound possesses potent anticancer properties, making it a subject of increasing interest in oncological research and drug development.[1][3] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[2][4][5] This document provides a comprehensive set of protocols for assessing the anticancer activity of this compound on various cancer cell lines.
Data Presentation: Effects of this compound on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on different cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay |
| A431 | Skin Carcinoma | 20 | Not Specified | MMT |
| MCF-7 | Breast Cancer | 159 µg/mL (~882 µM) | 48 & 72 | MTT |
| HT-1080 | Fibrosarcoma | Not explicitly stated, but showed significant dose-dependent effects | Not Specified | MTT |
| HeLa | Cervical Cancer | Not explicitly stated, but showed significant dose-dependent effects | 24 & 48 | Not Specified |
| RKO | Colorectal Cancer | 75 | 72 | Not Specified |
| AsPC1 | Pancreatic Cancer | 42.47 | 72 | MTT |
| BxPC3 | Pancreatic Cancer | 46.58 | 72 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number.
Experimental Protocols
These protocols provide detailed methodologies for key experiments to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution prepared in DMSO or ethanol)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) double staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[11][12][13]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[12]
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described previously. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting the expression levels of key proteins involved in signaling pathways affected by this compound.[14][15]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, PI3K, NF-κB, Bcl-2, Bax, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[14]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[14] Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the anticancer activity of this compound.
This compound Signaling Pathway Diagram
References
- 1. Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. web.usm.my [web.usm.my]
- 9. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the In Vitro Cytotoxic Activity of this compound Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. This compound phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effect of this compound phenethyl ester on the growth of SW480 colorectal tumor cells involves β-catenin associated signaling pathway down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction for the Isolation of Caffeic Acid from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid (3,4-dihydroxycinnamic acid) is a naturally occurring phenolic compound found in a wide variety of plant-based foods and beverages, including coffee, fruits, vegetables, and wine. It is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties. The accurate quantification and isolation of this compound from complex matrices are crucial for quality control, pharmacological studies, and the development of new therapeutic agents.
Solid-phase extraction (SPE) is a widely used technique for the selective isolation and pre-concentration of analytes from complex samples.[1] This method offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the removal of interfering matrix components.[2][3] This application note provides a detailed protocol for the isolation of this compound from complex matrices using solid-phase extraction, followed by analysis using high-performance liquid chromatography (HPLC).
Experimental Protocols
This section details the methodologies for sample preparation, solid-phase extraction, and HPLC analysis for the quantification of this compound.
Sample Preparation
The initial preparation of the sample is critical to ensure efficient extraction. The following protocol is a general guideline and may require optimization depending on the specific matrix.
-
For Solid Samples (e.g., Plant Material, Coffee Beans):
-
Grind the sample to a fine powder to increase the surface area for extraction.
-
Accurately weigh approximately 1-10 grams of the powdered sample.
-
Extract the sample with a suitable solvent. A common solvent for phenolic compounds is methanol or an aqueous methanol solution (e.g., 70% methanol).[4] The choice of solvent may need to be optimized.[5] For instance, optimal extraction of extractable phenolics from spelt seeds was achieved with absolute methanol.[4]
-
Use a solid-to-liquid ratio of approximately 1:10 to 1:30 (g/mL).
-
Facilitate extraction using techniques such as ultrasonication or heating. For example, one study on dandelion optimized the process with a liquid-material ratio of 300, 40% methanol, and 120 minutes of ultrasonic extraction.[6]
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.[2]
-
The resulting extract is now ready for solid-phase extraction.
-
-
For Liquid Samples (e.g., Wine, Fruit Juice):
-
Centrifuge the sample to remove any suspended solids.
-
Filter the supernatant through a 0.45 µm filter.
-
Depending on the concentration of this compound, the sample may need to be diluted with a suitable buffer or deionized water before loading onto the SPE cartridge.
-
Solid-Phase Extraction (SPE) Protocol
Various SPE cartridges can be used for the isolation of this compound, with Hydrophilic-Lipophilic Balance (HLB) and C18 cartridges being common choices.[2][3] HLB cartridges have been shown to provide high recovery values for phenolic compounds.[2] Mixed-mode SPE, combining hydrophobic and ion-exchange properties, can also be effective for acidic compounds in complex biological matrices.[7][8] The following protocol is based on the use of a reversed-phase polymeric sorbent like Strata-X or a similar HLB cartridge.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the prepared sample extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 4 mL of deionized water to remove polar interferences such as sugars and organic acids.[4]
-
-
Elution:
-
Post-Elution Processing:
High-Performance Liquid Chromatography (HPLC) Analysis
The quantification of this compound is typically performed using reversed-phase HPLC with UV detection.
-
HPLC System: An Agilent 1100 Series HPLC system or equivalent.
-
Column: A C18 analytical column (e.g., Zorbax SB-C18, 150 × 2.1 mm, 3.5 μm).[9]
-
Mobile Phase: A gradient elution is often used to achieve good separation.
-
Solvent A: 0.01 M aqueous solution of KH2PO4 with a pH of 2.70 or 0.1% formic acid in water.[9]
-
Solvent B: Methanol or acetonitrile.
-
-
Flow Rate: 0.25 mL/min.[9]
-
Detection: UV detection at approximately 325-330 nm, which is the wavelength of maximum absorbance for this compound.[10][11]
-
Quantification: Quantification is performed by the external standard method, using a calibration curve prepared from standard solutions of this compound.[2]
Data Presentation
The following tables summarize the quantitative data from various studies on the SPE of this compound.
Table 1: Recovery of this compound and Related Phenolic Compounds Using SPE.
| Analyte | Matrix | SPE Cartridge | Recovery (%) | Reference |
| This compound Derivatives | Spelt Seeds | Strata X polymeric RP | 95.54 | [4] |
| p-Coumaric Acid | Spelt Seeds | Strata X polymeric RP | 93.49 | [4] |
| trans-Ferulic Acid | Spelt Seeds | Strata X polymeric RP | 94.00 | [4] |
| p-Hydroxybenzoic Acid | Spelt Seeds | Strata X polymeric RP | 89.51 | [4] |
| This compound | Spiked Coffee | HLB | >95 | [10] |
| Ferulic Acid | Spiked Coffee | HLB | >95 | [10] |
Table 2: Method Validation Parameters for this compound Quantification after SPE-HPLC.
| Parameter | Value | Matrix | Reference |
| Linearity Range | 1.31–17.07 µg/mL | Spent Coffee Grounds | [12] |
| Limit of Detection (LOD) | 0.28 µg/mL | Spent Coffee Grounds | [12] |
| Limit of Quantification (LOQ) | 0.84 µg/mL | Spent Coffee Grounds | [12] |
| Intraday Recovery | 83.80–95.17% | Spent Coffee Grounds | [12] |
| Interday Recovery | 82.16–97.40% | Spent Coffee Grounds | [12] |
| Linearity Range | 0.50–100.00 mg/L | Coffee Beans | [2] |
| Limit of Detection (LOD) | 0.15-0.69 mg/L | Coffee Beans | [10] |
| Limit of Quantification (LOQ) | 0.46-2.09 mg/L | Coffee Beans | [10] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. development-of-a-generic-method-to-the-solid-phase-extraction-of-acidic-compounds-from-complex-matrices - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. SPE-HPLC Determination of Chlorogenic and Phenolic Acids in Coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Caffeic Acid Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid, a prominent hydroxycinnamic acid found in various plant-based foods and beverages, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticarcinogenic activities.[1] However, the therapeutic efficacy of this compound is largely dependent on its bioavailability, which has been reported to be relatively low.[2][3] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments to evaluate the bioavailability of this compound. The protocols are primarily based on rodent models, which are commonly used in pharmacokinetic studies.
Experimental Design and Considerations
A typical in vivo experimental setup to determine the bioavailability of this compound involves administering the compound to animal models and subsequently measuring its concentration and that of its major metabolites in biological fluids, primarily plasma, over a specific period.
Key considerations for experimental design include:
-
Animal Model: Sprague-Dawley or Wistar rats are frequently used for pharmacokinetic studies of this compound.[2][4][5]
-
Administration Route: Both intravenous (i.v.) and oral gavage (i.g.) routes are essential. Intravenous administration serves as a reference to determine absolute bioavailability, while oral administration mimics the natural route of ingestion.[2][3]
-
Dosage: The dosage should be carefully selected. Previous studies have used oral doses ranging from 10 mg/kg to 700 µmol/kg and intravenous doses around 2 mg/kg in rats.[2][4]
-
Sample Collection: Blood samples are collected at predetermined time points to capture the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Common sampling sites include the jugular vein or tail vein.[2][4]
-
Analytical Method: A sensitive and validated analytical method is crucial for the accurate quantification of this compound and its metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose.[6][7][8]
Experimental Protocols
Animal Handling and Preparation
-
Acclimatization: House male Sprague-Dawley rats (200-250 g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the animals for 12 hours overnight before dosing, with continued access to water.[3]
-
Catheterization (for i.v. administration and serial blood sampling): For intravenous administration and to facilitate serial blood sampling, catheterize the jugular vein under appropriate anesthesia.[2][3] Allow the animals to recover for at least 24 hours before the experiment.
Dosing Solution Preparation
-
Vehicle Selection: Prepare the dosing solutions in a suitable vehicle. For oral administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) is common. For intravenous administration, a solution in saline or another biocompatible solvent is required.
-
This compound Solution:
-
Oral (i.g.): Prepare a suspension of this compound at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 250g rat, administered at 0.25 mL).
-
Intravenous (i.v.): Prepare a clear, sterile solution of this compound at the desired concentration (e.g., 2 mg/mL for a 2 mg/kg dose in a 250g rat, administered at 0.25 mL).[2][3]
-
Administration and Sample Collection
-
Administration:
-
Blood Sampling: Collect blood samples (approximately 200-250 µL) into heparinized tubes at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[2][9]
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C (e.g., 12,000 rpm for 10 minutes) to separate the plasma.[9]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Sample Analysis (LC-MS/MS)
-
Plasma Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., phenethyl caffeate) to the plasma sample (typically in a 1:3 or 1:4 ratio).[8][9]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).[7]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use selected reaction monitoring (SRM) for the quantification of this compound and its metabolites.[7][8] The SRM transitions for this compound and its common metabolites are:
-
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| This compound | i.v. | 2 mg/kg | - | - | - | - | [2][3] |
| This compound | i.g. | 10 mg/kg | - | - | - | 14.7 | [2][3] |
| This compound | Oral | 100 µmol/kg | 11.24 µmol/L (in portal vein) | 0.17 | 585.0 µmol·min/L (in portal vein) | - | [5] |
| Bornyl Caffeate | Oral | - | 409.33 | 0.53 | - | - | [9] |
Note: Cmax, Tmax, and AUC values can vary significantly between studies due to differences in experimental conditions. This table provides a summary of reported values.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow
References
- 1. Chemical and Pharmacological Aspects of this compound and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of this compound in rats and its absorption properties in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Absorption of chlorogenic acid and this compound in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of caffeic and rosmarinic acids in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound, Ferulic Acid, Formononetin, Cryptotanshinone, and Tanshinone IIA after Oral Administration of Naoxintong Capsule in Rat by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic profile and metabolite identification of bornyl caffeate and this compound in rats by high performance liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Determination of Caffeic Acid's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for commonly employed spectrophotometric methods to evaluate the antioxidant activity of caffeic acid. The included assays—DPPH, ABTS, FRAP, and CUPRAC—are foundational for screening and characterizing antioxidant compounds in various research and development settings.
Introduction to this compound's Antioxidant Activity
This compound (3,4-dihydroxycinnamic acid) is a prominent phenolic compound naturally found in a wide array of plant-based foods and beverages, including coffee, fruits, and vegetables. Its chemical structure, featuring a catechol ring and a conjugated double bond, endows it with potent antioxidant properties. This compound can neutralize free radicals through multiple mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[1][2][3] It can also chelate metal ions like iron and copper, thereby inhibiting the formation of highly reactive hydroxyl radicals via the Fenton reaction.[2][4] The antioxidant capacity of this compound is pH-dependent, with increased activity observed at higher pH values.[1][4]
Data Presentation: Antioxidant Capacity of this compound
The following tables summarize the quantitative antioxidant activity of this compound as determined by various spectrophotometric assays reported in the literature. These values provide a comparative basis for researchers evaluating this compound.
Table 1: IC50 Values for this compound in Radical Scavenging Assays
The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity.
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Reference IC50 | Source(s) |
| DPPH | 5.9 | ~32.7 | Trolox | 6.3 µg/mL | [5] |
| DPPH | - | 50 | Trolox | 56 µM | [6] |
| ABTS | 1.59 | ~8.8 | (+)-Catechin Hydrate | 3.12 µg/mL | [7] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of this compound
TEAC values express the antioxidant capacity of a compound relative to the standard antioxidant, Trolox. A higher TEAC value signifies greater antioxidant potential.
| Assay | TEAC Value | Source(s) |
| ABTS | 1.35 | [8] |
| CUPRAC | 2.11 | [8] |
| FRAP | 2.00 | [8] |
Experimental Protocols
Detailed methodologies for the key spectrophotometric assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow. This change in absorbance is measured spectrophotometrically at approximately 517 nm.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store this solution in an amber bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol or ethanol (e.g., 1 mg/mL).
-
Standard Solution (e.g., Trolox or Ascorbic Acid): Prepare a stock solution of the standard antioxidant in the same solvent.
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and the standard solution to obtain a range of concentrations.
-
In a microplate well or a cuvette, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[10]
-
Include a control containing the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[10][11]
-
Measure the absorbance at 517 nm using a spectrophotometer.[10][11]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at approximately 734 nm.[12][13]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[7][12] Dilute the resulting solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
This compound and Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Calculation of Antioxidant Capacity:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this complex is measured at approximately 593 nm.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15] Warm the reagent to 37°C before use.
-
This compound and Standard (e.g., FeSO₄ or Trolox) Solutions: Prepare in an appropriate solvent.
-
-
Assay Procedure:
-
Calculation of Reducing Power:
-
The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or TEAC.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
Principle: The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant. The resulting complex has a strong absorbance at approximately 450 nm.[17][18]
Experimental Protocol:
-
Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Dissolve CuCl₂ in water.
-
Neocuproine Solution (7.5 mM): Dissolve neocuproine in ethanol.
-
Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve ammonium acetate in water and adjust the pH.
-
This compound and Standard (e.g., Trolox) Solutions: Prepare in an appropriate solvent.
-
-
Assay Procedure:
-
In a microplate well, mix the sample or standard solution with the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.[17]
-
A typical protocol involves adding 40 µL of the sample, 40 µL of CuCl₂ solution, 40 µL of neocuproine solution, and 40 µL of buffer.[18][19]
-
Incubate the mixture at room temperature for 30 minutes.[17]
-
Measure the absorbance at 450 nm.[17]
-
-
Calculation of Reducing Capacity:
-
The antioxidant capacity is calculated using a standard curve of Trolox and is expressed as TEAC.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and underlying chemical principles of the described antioxidant assays.
References
- 1. Theoretical Insight into Antioxidant Mechanism of this compound Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects [mdpi.com]
- 2. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of this compound against Iron-Induced Free Radical Generation—A Chemical Approach | PLOS One [journals.plos.org]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Evaluating Caffeic Acid Efficacy in Murine Models of Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and relapsing inflammatory condition of the gastrointestinal tract. Murine models of colitis are indispensable tools for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents. Caffeic acid (CA), a natural polyphenolic compound found in various plant-based foods, has demonstrated significant antioxidant and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for utilizing murine models of colitis to assess the therapeutic efficacy of this compound. The protocols are based on established dextran sulfate sodium (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis models.
Murine Models of Colitis
The most widely used chemical inducers for murine models of colitis are DSS and TNBS. The DSS model mimics the clinical and histological features of ulcerative colitis by disrupting the intestinal epithelial barrier.[3][4] The TNBS model induces a T-cell mediated immune response, sharing similarities with Crohn's disease.
Dextran Sulfate Sodium (DSS)-Induced Colitis
The administration of DSS in the drinking water of mice leads to acute or chronic colitis, characterized by bloody diarrhea, weight loss, and mucosal ulceration.[5] The severity of colitis is dependent on the concentration of DSS, its molecular weight, and the duration of administration.[5]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
Intrarectal administration of TNBS in a solution with ethanol induces a transmural inflammation in the colon. The ethanol is necessary to break the mucosal barrier, allowing TNBS to haptenize autologous proteins and trigger a delayed-type hypersensitivity reaction.
Efficacy of this compound in Murine Colitis Models
Studies have shown that this compound and its derivatives, such as this compound phenethyl ester (CAPE), can ameliorate the severity of colitis in both DSS and TNBS-induced models.[6][7] The therapeutic effects are attributed to its ability to modulate various inflammatory signaling pathways, reduce oxidative stress, and maintain the integrity of the intestinal epithelial barrier.[3][6]
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of this compound in murine models of colitis.
Table 1: Effect of this compound on Disease Activity Index (DAI), Colon Length, and Histopathology Scores in DSS-Induced Colitis in Mice
| Treatment Group | Dose | DAI Score | Colon Length (cm) | Histopathology Score | Reference |
| Control | - | 0.2 ± 0.1 | 8.5 ± 0.3 | 0.3 ± 0.2 | [3] |
| DSS | 3% in drinking water | 3.5 ± 0.3 | 5.2 ± 0.4 | 3.8 ± 0.4 | [3] |
| DSS + this compound | 251 mg/kg | 1.8 ± 0.2 | 7.1 ± 0.3 | 1.9 ± 0.3 | [3] |
| DSS + this compound | 1 mM in drinking water | Significantly lower than DSS | Significantly longer than DSS | Significantly lower than DSS | [5] |
| DSS + this compound | 50 mg/kg | Significantly lower than DSS | Significantly longer than DSS | Not Reported | [8] |
Table 2: Effect of this compound on Serum Inflammatory Cytokines in DSS-Induced Colitis in Mice
| Treatment Group | Dose | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) | Reference |
| Control | - | 25.1 ± 3.2 | 30.2 ± 4.1 | 15.3 ± 2.1 | 50.1 ± 5.3 | [3] |
| DSS | 3% in drinking water | 80.3 ± 7.5 | 95.4 ± 8.7 | 45.2 ± 5.3 | 20.4 ± 3.1 | [3] |
| DSS + this compound | 251 mg/kg | 40.1 ± 4.3 | 50.3 ± 5.6 | 25.1 ± 3.2 | 40.2 ± 4.5 | [3] |
| DSS + this compound | 1 mM in drinking water | Significantly lower than DSS | Significantly lower than DSS | Not Reported | Significantly higher than DSS | [5][9] |
Table 3: Effect of this compound on Oxidative Stress Markers in DSS-Induced Colitis in Mice
| Treatment Group | Dose | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH-Px (U/mg protein) | CAT (U/mg protein) | Reference |
| Control | - | 1.2 ± 0.2 | 150.4 ± 10.2 | 80.3 ± 7.1 | 60.2 ± 5.4 | [3] |
| DSS | 3% in drinking water | 3.5 ± 0.4 | 80.2 ± 7.5 | 40.1 ± 4.3 | 30.1 ± 3.2 | [3] |
| DSS + this compound | 251 mg/kg | 1.8 ± 0.3 | 120.3 ± 9.8 | 65.2 ± 6.3 | 50.3 ± 4.8 | [3] |
Table 4: Effect of this compound Phenethyl Ester (CAPE) on Microscopic Damage Scores and Myeloperoxidase (MPO) Levels in TNBS-Induced Colitis in Ovariectomized Rats
| Treatment Group | Dose | Microscopic Damage Score | MPO (U/g tissue) | Reference |
| Colitis Control | - | 3.8 ± 0.3 | 150.2 ± 12.5 | [7] |
| Vehicle Control | - | 3.7 ± 0.4 | 145.3 ± 11.8 | [7] |
| CAPE | 10 mg/kg | 2.1 ± 0.2 | 80.4 ± 7.9 | [7] |
| CAPE | 30 mg/kg | 2.3 ± 0.3 | 85.1 ± 8.3 | [7] |
Experimental Protocols
Protocol 1: DSS-Induced Colitis in Mice
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36-50 kDa)
-
This compound
-
Animal caging and husbandry supplies
-
Standard laboratory equipment
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into three groups: Control, DSS, and DSS + this compound.
-
Induction of Colitis:
-
This compound Administration:
-
The DSS + this compound group receives a daily oral gavage of this compound (e.g., 251 mg/kg body weight) starting from the first day of DSS administration and continuing for the duration of the experiment.[3] The control and DSS groups receive the vehicle (e.g., water or 0.5% carboxymethylcellulose) via oral gavage.
-
-
Monitoring:
-
Monitor the body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
The DAI is calculated based on the following scoring system:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal bleeding: 0 (none), 2 (slight), 4 (gross)
-
-
-
Sample Collection:
-
At the end of the experimental period (e.g., day 8 or as per study design), euthanize the mice.
-
Collect blood samples via cardiac puncture for cytokine analysis.
-
Excise the entire colon from the cecum to the anus and measure its length.
-
Collect a distal portion of the colon for histological analysis and another portion for myeloperoxidase (MPO) assay and cytokine measurements.
-
Protocol 2: TNBS-Induced Colitis in Rats
Materials:
-
Wistar rats (female, ovariectomized as per some studies)[7]
-
Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound phenethyl ester (CAPE)
-
Anesthesia (e.g., isoflurane)
-
Catheter
-
Standard laboratory equipment
Procedure:
-
Acclimatization and Ovariectomy (if applicable): Acclimate rats for at least one week. If the study design requires, perform bilateral ovariectomy and allow for a recovery period.[7]
-
Group Allocation: Randomly divide rats into groups: Colitis Control, Vehicle Control, and CAPE treatment groups (e.g., 10 mg/kg and 30 mg/kg).[7]
-
Induction of Colitis:
-
Fast the rats for 24 hours with free access to water.
-
Anesthetize the rats.
-
Gently insert a catheter intrarectally to about 8 cm from the anus.
-
Slowly instill 1 ml of TNBS solution (e.g., 50 mg/kg TNBS in 50% ethanol) into the colon.
-
Keep the rat in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
-
CAPE Administration:
-
Administer CAPE (e.g., 10 or 30 mg/kg, intraperitoneally) or the vehicle to the respective groups for a specified duration (e.g., 3 days) following colitis induction.[7]
-
-
Monitoring and Sample Collection:
-
Monitor the rats for clinical signs of colitis.
-
At the end of the experiment, euthanize the rats.
-
Excise the colon and assess for macroscopic damage.
-
Collect tissue samples for histological evaluation and biochemical assays (e.g., MPO, MDA, SOD, GSH).[7]
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for DSS-induced colitis model.
Caption: this compound's modulation of inflammatory pathways.
Conclusion
Murine models of colitis are robust systems for evaluating the therapeutic potential of compounds like this compound. The protocols and data presented here provide a framework for designing and executing studies to investigate the efficacy and mechanisms of action of this compound in the context of IBD. Consistent and detailed monitoring of disease parameters, coupled with in-depth molecular analysis, will yield valuable insights into the therapeutic utility of this compound for inflammatory bowel disease.
References
- 1. This compound Protects Against Ulcerative Colitis via Inhibiting Mitochondrial Apoptosis and Immune Overactivation in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Frontiers | this compound Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice [frontiersin.org]
- 4. This compound Supplement Alleviates Colonic Inflammation and Oxidative Stress Potentially Through Improved Gut Microbiota Community in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates colitis in association with increased Akkermansia population in the gut microbiota of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound phenethyl ester is protective in experimental ulcerative colitis via reduction in levels of pro-inflammatory mediators and enhancement of epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of this compound phenethyl ester (CAPE) on TNBS-induced colitis in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound ameliorates colitis in association with increased Akkermansia population in the gut microbiota of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Real-Time Detection of Caffeic Acid Using Fast-Scan Cyclic Voltammetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caffeic acid is a naturally occurring polyphenol found in a wide array of plants and is known for its potent antioxidant properties and involvement in various physiological processes in plants, including stress response and lignin formation.[1][2][3] Its therapeutic potential has garnered significant interest in health and medicine. Traditional analytical methods for detecting this compound, such as high-performance liquid chromatography (HPLC), often lack the sub-second temporal resolution required to monitor its dynamic concentration changes in real-time.[1][2] Fast-scan cyclic voltammetry (FSCV) at carbon-fiber microelectrodes (CFMs) is a powerful electrochemical technique that offers high temporal (sub-second) and spatial (micrometer) resolution, making it an ideal method for monitoring real-time fluctuations of electroactive molecules like this compound.[4][5]
This application note provides a detailed protocol for the real-time detection of this compound using FSCV, based on recently developed methodologies.[1][2] It covers the fabrication of carbon-fiber microelectrodes, the experimental setup, optimized waveform parameters, and data analysis procedures.
Principle of the Method
FSCV involves applying a rapidly scanning voltage waveform to a carbon-fiber microelectrode to oxidize and then reduce an analyte of interest at the electrode surface. For this compound, which contains a catechol group, the molecule undergoes a quasi-reversible two-electron, two-proton oxidation to form caffeoquinone upon the forward sweep of the voltage waveform.[1] On the reverse sweep, the caffeoquinone is reduced back to this compound.[1] These electron transfer events generate a measurable current that is directly proportional to the concentration of this compound at the electrode surface. The resulting plot of current versus applied potential is a cyclic voltammogram (CV), which serves as an electrochemical signature for the analyte.[1]
Caption: Electrochemical redox reaction of this compound at the electrode surface.
Experimental Protocols
Protocol 1: Carbon-Fiber Microelectrode (CFM) Fabrication
This protocol describes the standard procedure for creating carbon-fiber microelectrodes.
Materials:
-
Single carbon fiber (7 µm diameter)
-
Borosilicate glass capillaries
-
Micropipette puller
-
Scalpel
-
Epoxy or other sealant
Procedure:
-
Aspirate a single 7 µm carbon fiber into a borosilicate glass capillary.[5]
-
Use a micropipette puller to taper the glass capillary around the carbon fiber, creating a tight seal.[6]
-
Under a microscope, carefully cut the exposed carbon fiber with a scalpel to a length of approximately 50-150 µm.[5]
-
The back of the capillary can be filled with epoxy to seal the non-sensing end and provide stability.
-
An electrical connection is made by inserting a conductive wire (e.g., silver or nichrome wire) into the back of the capillary until it makes contact with the carbon fiber.[5]
Protocol 2: FSCV System Setup and Waveform Application
This protocol outlines the setup for performing FSCV measurements for this compound.
Equipment:
-
FSCV system with a potentiostat
-
Faraday cage to minimize electrical noise
-
Ag/AgCl reference electrode
-
Flow injection analysis (FIA) system or a glass cell for in vitro experiments
-
Data acquisition and analysis software
Reagents:
-
McIlvaine Buffer (pH 3.0 - 4.5): Prepared from 0.100 M citric acid and 0.200 M sodium phosphate dibasic. This buffer has good buffering capacity in the acidic range required for stable this compound detection.[1]
-
This compound Stock Solution: Prepare a concentrated stock solution in the chosen buffer and make serial dilutions as needed.
Procedure:
-
Place the CFM and a Ag/AgCl reference electrode into the flow cell or beaker containing the McIlvaine buffer.
-
Connect the electrodes to the potentiostat.
-
Apply the optimized sawtooth-shaped waveform for this compound detection. The waveform is scanned from a holding potential of 0 V to an anodic limit of +1.4 V, then to a cathodic limit of -0.4 V, and back to the holding potential at a scan rate of 400 V/s.[1][2]
-
Allow the electrode to equilibrate by running the waveform for at least 10-15 minutes before introducing the analyte. This ensures a stable background current.
References
- 1. Waveform Optimization for the In Vitro Detection of this compound by Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of this compound by fast-scan cyclic voltammetry | Poster Board #290 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 6. mdpi.com [mdpi.com]
Application Note: Liposomal Encapsulation of Caffeic Acid for Improved Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Caffeic acid (CA) is a natural phenolic compound found in various plants and beverages, renowned for its potent antioxidant, anti-inflammatory, hepatoprotective, and anti-cancer properties[1][2]. However, its therapeutic application is often hindered by poor water solubility and instability when exposed to factors like oxygen, light, and heat[1]. Liposomal encapsulation offers a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, enhancing their stability, bioavailability, and targeted delivery[1][3]. This document provides detailed protocols for the preparation and characterization of this compound-loaded liposomes and summarizes key performance data.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a widely used method for preparing liposomes encapsulating this compound.[1][4][5]
Materials:
-
This compound (CA)
-
Phospholipids (e.g., Egg Phosphatidylcholine (EPC), Dipalmitoylphosphatidylcholine (DPPC))
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve phospholipids (e.g., EPC), cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask[6].
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, uniform lipid film forms on the flask's inner surface[6][7].
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Size Reduction (Sonication):
-
To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the liposomal suspension in a bath sonicator for 30 minutes at 25°C[1].
-
Alternatively, for a more uniform size distribution, the suspension can be extruded multiple times through polycarbonate membranes of a defined pore size (e.g., 100 nm)[5].
-
-
Purification and Storage:
-
To separate the encapsulated CA from the unencapsulated (free) drug, centrifuge the liposome suspension. The unencapsulated CA will be in the supernatant.
-
Store the final liposomal suspension at 4-8°C until further analysis[1].
-
Protocol 2: Characterization of this compound-Loaded Liposomes
A. Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute an aliquot of the liposomal suspension with filtered, deionized water or PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer)[1][5]. The PDI indicates the breadth of the size distribution, with values below 0.5 being acceptable for many applications[8]. The zeta potential provides information on the surface charge and stability of the liposomes[4].
B. Determination of Encapsulation Efficiency (EE%)
Method: Spectrophotometry
Procedure:
-
Take a known volume of the liposomal suspension and centrifuge it at high speed (e.g., 15,000 rpm) to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., 325 nm)[4].
-
Calculate the Encapsulation Efficiency using the following formula:
EE% = [(Total Amount of CA - Amount of Free CA) / Total Amount of CA] x 100
Protocol 3: In Vitro Drug Release Study
Method: Dialysis Membrane Method using a Franz Diffusion Cell System[1][9]
Procedure:
-
Mount a dialysis membrane (with a molecular weight cut-off of ~3.5 kDa) between the donor and receptor compartments of the Franz diffusion cell[10].
-
Fill the receptor compartment with a release medium (e.g., PBS, pH 7.4) and maintain it at 37°C with constant stirring[9].
-
Place a known volume of the this compound-loaded liposome suspension into the donor compartment[10].
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions[9].
-
Analyze the concentration of this compound in the collected samples using a suitable method like UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Data Presentation
The following tables summarize quantitative data from studies on liposomal this compound.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Method | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Reference |
|---|---|---|---|---|---|---|
| Reverse Phase Evaporation | Egg Phosphatidylcholine, Cholesterol | ~100 - 104 | Not specified | -52 to -55 | 70 | [6][11] |
| Thin-Film Hydration | DPPC, DMPC, or Phosphon 90G | 40 - 500 | < 0.5 | Varies with lipid | Up to 76 | [1][4] |
| Thin-Film Hydration | SPC, DSPE-PEG2000 | ~120 | ~0.2 | Not specified | 93 |[12] |
SPC: Soybean Phosphatidylcholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
Table 2: Comparative In Vitro Release of this compound
| Formulation | Time (hours) | Cumulative Release (%) | Release Medium | Reference |
|---|---|---|---|---|
| Free this compound | 4 | ~95 | PBS (pH 7.4) | [6][11] |
| Liposomal this compound | 7 | ~70 | PBS (pH 7.4) | [6][11] |
| Liposomal this compound | 8 | >80 | Not specified |[1][4] |
Table 3: Comparative Ex Vivo Skin Permeation of this compound
| Formulation | Time (hours) | Permeation through Pig Epidermis (%) | Reference |
|---|---|---|---|
| Free this compound | 7 | < 5 | [6][11] |
| Liposomal this compound | 7 | ~45 |[6][11] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for preparing and evaluating this compound liposomes.
Caption: this compound's inhibitory effects on key inflammatory and cancer signaling pathways.
References
- 1. Liposomes with this compound: Morphological and Structural Characterisation, Their Properties and Stability in Time [mdpi.com]
- 2. Frontiers | Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future [frontiersin.org]
- 3. A Nano-Liposomal Formulation of this compound Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of the pH on the incorporation of this compound into biomimetic membranes and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and Characterization of Caffeine Loaded Liposome and Ethosome Formulations for Transungual Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Improved Delivery of this compound through Liposomal Encapsulation [repository.cam.ac.uk]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the aqueous solubility of caffeic acid for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic acid in vitro. The focus is on overcoming challenges related to its limited aqueous solubility to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound?
A1: this compound has limited solubility in water. Its solubility in purified water is approximately 0.5 mg/mL.[1][2] Solubility is also pH-dependent, with lower solubility in acidic conditions.[3][4] For instance, the solubility in PBS (pH 7.2) is around 0.5 to 0.65 mg/mL.[1][5]
Q2: What are the most common organic solvents for dissolving this compound for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the most frequently used organic solvents to prepare stock solutions of this compound.[1][6] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not cause physiological effects.[1]
Q3: I'm observing precipitation of this compound in my cell culture medium. What could be the cause and how can I fix it?
A3: Precipitation of this compound upon dilution of a stock solution into aqueous culture medium is a common issue. This typically happens when the concentration of this compound exceeds its solubility limit in the final aqueous solution. To resolve this, you can try the following:
-
Reduce the final concentration: Lower the working concentration of this compound in your assay.
-
Use a co-solvent: Prepare the final dilution in a medium containing a small, non-toxic percentage of the original organic solvent (e.g., DMSO or ethanol). Always include a vehicle control in your experiment.
-
Employ solubility enhancers: Consider using techniques like complexation with cyclodextrins or nanoformulations to improve aqueous solubility.
Q4: How can I prepare an organic solvent-free aqueous solution of this compound?
A4: While challenging due to its low solubility, you can prepare an organic solvent-free aqueous solution by directly dissolving crystalline this compound in an aqueous buffer, such as PBS (pH 7.2).[1] This process may require heating and sonication to facilitate dissolution. Be aware that the achievable concentration will be low (around 0.5 mg/mL) and it is recommended to use the solution fresh, as storing it for more than a day is not advised.[1]
Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using organic solvents?
A5: Yes, several methods can significantly enhance the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the solution can increase the solubility of this compound.[7]
-
Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins (like β-cyclodextrin, hydroxypropyl-β-cyclodextrin, and γ-cyclodextrin) can encapsulate the hydrophobic this compound molecule, thereby increasing its water solubility.[8][9][10][11]
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs), ethosomes, niosomes, or polymeric micelles, can improve its solubility and stability in aqueous media.[12][13][14][15]
-
Co-solvents and Excipients: Using excipients like Poloxamer 407 can enhance the solubility and dissolution kinetics of this compound.[11][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates upon addition to cell culture medium. | The final concentration exceeds its aqueous solubility. The organic solvent from the stock solution is not tolerated by the aqueous medium at that concentration. | - Lower the final working concentration of this compound.- Increase the final percentage of the organic solvent slightly (ensure it's not toxic to cells).- Prepare a fresh stock solution at a lower concentration.- Utilize a solubility enhancement technique (e.g., cyclodextrins, nanoformulation). |
| Inconsistent results between experiments. | - Degradation of this compound in stock or working solutions.- Incomplete dissolution of this compound.- Variability in the final solvent concentration. | - Prepare fresh solutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]- Ensure complete dissolution of the stock solution before further dilution.- Use precise pipetting to maintain consistent final solvent concentrations. |
| Observed cytotoxicity in vehicle control group. | The concentration of the organic solvent (e.g., DMSO, ethanol) is too high and is toxic to the cells. | - Determine the maximum tolerated solvent concentration for your specific cell line in a preliminary experiment.- Keep the final solvent concentration below this toxic threshold (typically ≤0.5% for DMSO in many cell lines).[17][18] |
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Purified Water | ~0.5 mg/mL | [1][2] |
| Hot Water | Sparingly soluble | [19] |
| PBS (pH 7.2) | ~0.5 - 0.65 mg/mL | [1][5][19] |
| HCl (pH 1.2) | Lower than in purified water | [3] |
| Ethanol | ~25 mg/mL (warm) | [1][5][19] |
| 30% (v/v) Ethanol | Higher than in water or PBS | [16] |
| DMSO | ~5 - 40 mg/mL | [1][5][19] |
| Dimethyl formamide (DMF) | ~5 - 7 mg/mL | [1][19] |
Table 2: Improvement of this compound Solubility with Different Methods
| Method | Formulation | Solubility Enhancement | Reference(s) |
| Cyclodextrin Complexation | with α-cyclodextrin | From 0.420 mg/mL to ~1.71 mg/mL | [2] |
| with β-cyclodextrin | Linear increase with cyclodextrin concentration | [11] | |
| with Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Increased water solubility | [9] | |
| Nanoformulation | Solid Lipid Nanoparticles (SLN) | 1.76-fold increase compared to water | [2] |
| Niosomes (Nano-caffeic acid) | Encapsulation efficiency of 42.34% | [13] | |
| Polymeric Micelles | Significant increase in solubility | [15] | |
| Co-solvency/Excipients | with Poloxamer 407 | Improved solubility | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent
-
Weighing: Accurately weigh the desired amount of crystalline this compound powder.
-
Dissolution: Dissolve the this compound in a minimal amount of high-purity DMSO or ethanol. For example, to prepare a 100 mM stock solution in DMSO, dissolve 18.02 mg of this compound (MW: 180.16 g/mol ) in 1 mL of DMSO.
-
Vortexing/Sonication: Vortex or sonicate the solution gently to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Purging the vial with an inert gas before sealing can help prevent oxidation.[1]
-
Usage: When preparing working solutions, dilute the stock solution into the cell culture medium. Ensure the final concentration of the organic solvent is below the toxicity level for the cells being used.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
This protocol is adapted from a method used for a this compound derivative and can be applied to this compound.[8][20]
-
Dissolution of this compound: Dissolve a known amount of this compound in a suitable organic solvent, such as a 50% (v/v) ethanol/water mixture.[8]
-
Dissolution of Cyclodextrin: In a separate container, dissolve the chosen cyclodextrin (e.g., β-cyclodextrin or HP-β-CD) in distilled water. The molar ratio of this compound to cyclodextrin is typically 1:1.[10]
-
Mixing: Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Solvent Evaporation: Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complex formation and evaporation of the organic solvent. A rotary evaporator can also be used for more efficient solvent removal.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Reconstitution: The lyophilized powder can be readily dissolved in water or cell culture medium for in vitro assays.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Screening of the Anti-Neurodegenerative Activity of this compound after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - CD Formulation [formulationbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Host–Guest Interactions of this compound Phenethyl Ester with β-Cyclodextrins: Preparation, Characterization, and In Vitro Antioxidant and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and spectral investigation of inclusion complex of this compound with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of antioxidant activity of this compound with cyclodextrins using ground mixture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Delivery and Bioavailability of Encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Phenethyl Ester Loaded Poly (ε -caprolactone) Nanoparticles for Improved Anticancer Efficacy: Formulation Development, Characterization and in Vitro Cytotoxicity Study [nanomedicine-rj.com]
- 13. Antifungal efficacy of this compound and nano-caffeic acid particles against candidiasis: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Potential of this compound Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation of Polymeric Micelles to Increase the Solubility and Photostability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of the In Vitro Cytotoxic Activity of this compound Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - LKT Labs [lktlabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Strategies to enhance the bioavailability of caffeic acid in animal studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies focused on enhancing the bioavailability of caffeic acid.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the oral bioavailability of this compound consistently low in our animal models?
Your observation of low oral bioavailability is consistent with published findings. The primary reasons for this are multifaceted:
-
Poor Water Solubility: this compound has limited solubility in aqueous solutions, which is a critical first step for absorption in the gastrointestinal (GI) tract.[1][2][3]
-
Low Intestinal Permeability: The structure of this compound does not facilitate easy passage across the intestinal cell membranes. Studies using Caco-2 cell models, which mimic the human intestinal epithelium, have shown poor permeability.[4][5]
-
Rapid Metabolism: Once absorbed, this compound is subject to extensive metabolism, primarily in the intestinal mucosa and liver. It undergoes processes like conjugation and methylation, which convert it into forms that are quickly eliminated from the body.[6]
-
Esterified Form in Nature: In many natural sources, this compound exists in an esterified form (like chlorogenic acid), which cannot be directly absorbed. It must first be hydrolyzed by the gut microflora to release free this compound, a process that can be inefficient.[6][7]
A study in rats determined the absolute oral bioavailability of pure this compound to be only around 14.7%.[4][5] This inherent limitation necessitates the use of enhancement strategies for therapeutic efficacy.
Troubleshooting Guides & Enhancement Strategies
Troubleshooting 1: Our standard this compound formulation yields a very low Cmax and AUC in rats. What strategies can we implement to improve these pharmacokinetic parameters?
Low Cmax (maximum plasma concentration) and AUC (Area Under the Curve, representing total drug exposure) are expected outcomes for unmodified this compound.[5] To overcome this, several advanced delivery strategies have proven effective in animal models. The most prominent approaches are nanoencapsulation, chemical modification, and co-administration with bioenhancers.
Encapsulating this compound in nanocarriers can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.[8]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic compounds like this compound, improve stability, and provide controlled release.[8][9][10]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs, enhancing their bioavailability.[11][12]
-
Self-Assembled Nanomicelles: Polymeric micelles, such as those made from chitosan grafted with other molecules, can significantly enhance the oral absorption of compounds. Dihydrothis compound grafted chitosan (DA-g-CS) nanomicelles have shown remarkable success.[13]
-
Solid Dispersions: Mixing this compound with hydrophilic carriers and excipients can improve its dissolution rate. Formulations with β-cyclodextrin and poloxamer 407 have been shown to significantly enhance the dissolution of this compound.[1][2][14]
Quantitative Data on Bioavailability Enhancement
The following table summarizes the pharmacokinetic improvements observed in animal studies using an advanced formulation compared to the free compound.
| Formulation Strategy | Animal Model | Key Pharmacokinetic Improvement | Reference |
| Unmodified this compound | Rats | Absolute Bioavailability: 14.7% | [4][5] |
| Dihydrothis compound Grafted Chitosan Nanomicelles (DA-g-CS) loaded with Chicoric Acid | Broilers | Relative Bioavailability: 214% Cmax Increase: 2.6-fold | [13] |
| This compound Grafted Chitosan (CA-g-CS) Micelles loaded with Quercetin | Broilers | Relative Bioavailability: 167% Cmax Increase: 1.23-fold | [15] |
Altering the chemical structure of this compound can improve its physicochemical properties, such as lipophilicity and stability.
-
This compound Phenethyl Ester (CAPE): This well-studied ester of this compound has demonstrated various biological activities.[16][17] However, it also suffers from poor water solubility and rapid degradation in plasma, often necessitating its own nano-liposomal formulations for effective delivery.[18][19]
-
Other Ester Derivatives: Creating other esters (e.g., octyl, butyl) can enhance anti-inflammatory actions in vivo, suggesting improved tissue availability.[17] Synthesizing novel derivatives has been a strategy to improve stability and retain cytoprotective activity.[20][21]
Certain compounds can inhibit drug-metabolizing enzymes or enhance intestinal absorption, thereby increasing the bioavailability of co-administered drugs.
-
Piperine: This alkaloid from black pepper is a well-known bioenhancer.[22][23] It can increase the bioavailability of various compounds by inhibiting metabolizing enzymes like CYP3A4 and modulating efflux pumps such as P-glycoprotein.[24][25] While direct studies on the this compound-piperine combination are limited, piperine's broad-spectrum activity makes it a strong candidate for investigation.
Troubleshooting 2: We want to run a pilot study with a nanoformulation. What is a representative experimental protocol?
Here is a detailed methodology for preparing a this compound-grafted chitosan formulation and conducting a subsequent pharmacokinetic study in an animal model.
This protocol is adapted from methodologies used for preparing chitosan-based self-assembled micelles.[15][26][27]
Part 1: Synthesis of this compound Grafted Chitosan (CA-g-CS)
-
Dissolution: Completely dissolve 0.5 g of chitosan in 50 mL of a 1% acetic acid solution with stirring.
-
Addition of Reagents: To the solution, add 1.32 g of ascorbic acid and 1.0 g of this compound.
-
pH Adjustment & Inert Atmosphere: Adjust the solution's pH to 6.0. Purge the reactor with nitrogen gas for 60 minutes to create an inert atmosphere.
-
Initiation of Reaction: Add 0.375 mL of 10 mol/L hydrogen peroxide to the reactor to initiate the grafting reaction.
-
Reaction Incubation: Allow the reaction to proceed for 16 hours under a continuous nitrogen flow.
-
Purification: Transfer the resulting solution to a dialysis bag and dialyze against ultrapure water for 72 hours to remove unreacted reagents.
-
Lyophilization: Freeze-dry the purified solution to obtain the final CA-g-CS powder.
Part 2: Pharmacokinetic Study in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180–220 g). House them under controlled conditions (25±2°C, 12h light/dark cycle) with free access to food and water.[28] Acclimatize the animals for at least one week before the experiment.
-
Animal Groups:
-
Group 1 (Control): Receives a suspension of unmodified this compound orally (e.g., 10 mg/kg).[4]
-
Group 2 (Test): Receives the CA-g-CS formulation loaded with this compound orally at an equivalent dose.
-
Group 3 (IV Reference): Receives a sterile solution of this compound intravenously (e.g., 2 mg/kg) to determine absolute bioavailability.[4]
-
-
Administration: Administer the formulations via oral gavage for Groups 1 and 2, and via tail vein injection for Group 3.
-
Blood Sampling: Collect blood samples (approx. 250 µL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[4][29]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[4]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. Calculate the relative oral bioavailability of the test formulation compared to the control.
FAQ 2: Are there specific cellular pathways we should investigate that are affected by enhanced this compound delivery?
Yes. Enhanced delivery, particularly of derivatives like this compound Phenethyl Ester (CAPE), allows for sufficient tissue concentration to modulate key signaling pathways involved in inflammation and oxidative stress. Two critical pathways are NF-κB and Nrf2.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway is a central regulator of inflammation. In pathological conditions, its activation leads to the production of pro-inflammatory cytokines. Nano-liposomal formulations of CAPE have been shown to inhibit the NF-κB pathway, leading to reduced inflammation in animal models of acute pancreatitis.[18][28]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): This is the master regulator of the antioxidant response. Its activation leads to the expression of antioxidant enzymes that protect cells from oxidative damage. Enhanced delivery of CAPE has been shown to activate the Nrf2 pathway.[18][28]
FAQ 3: What is the core logic for selecting a bioavailability enhancement strategy?
The choice of strategy depends on the specific experimental goals and resources available. The fundamental issue is overcoming the inherent physicochemical and biopharmaceutical barriers of this compound.
References
- 1. Screening of the Anti-Neurodegenerative Activity of this compound after Introduction into Inorganic Metal Delivery Systems to Increase Its Solubility as the Result of a Mechanosynthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of delivery and bioavailability of encapsulated this compound [epubl.ktu.edu]
- 4. Bioavailability of this compound in rats and its absorption properties in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemical and Pharmacological Aspects of this compound and Its Activity in Hepatocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption of chlorogenic acid and this compound in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of solid lipid nanoparticles containing this compound and determination of its effects on MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and antioxidant activity of dihydrothis compound grafted chitosan nanomicelles loaded with chicoric acid in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Delivery and Bioavailability of Encapsulated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Preparation of this compound grafted chitosan self-assembled micelles to enhance oral bioavailability and antibacterial activity of quercetin [frontiersin.org]
- 16. This compound phenethyl ester inhibits arterial smooth muscle cell proliferation and migration in vitro and in vivo using a local delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Nano-Liposomal Formulation of this compound Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Macroporous Hydroxyapatite-Based Bone Scaffolds Loaded with CAPE Derivatives: A Strategy to Reduce Oxidative Stress and Biofilm Formation [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Role of Piperine As A Bioavailability Enhancer | Semantic Scholar [semanticscholar.org]
- 23. jddtonline.info [jddtonline.info]
- 24. medwinpublishers.com [medwinpublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. Preparation of this compound grafted chitosan self-assembled micelles to enhance oral bioavailability and antibacterial activity of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Effect of this compound grafted chitosan loaded quercetin lyophilized powder formulation on avian colibacillosis and tissue distribution [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Caffeic acid stability issues in different solvent systems and pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of caffeic acid in various solvent systems and under different pH conditions. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with this compound stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What is happening?
A1: this compound is prone to oxidation, especially in neutral to alkaline solutions (pH > 7). This oxidation often results in a visible color change, typically to a brownish hue, indicating degradation of the compound. The catechol moiety (the two adjacent hydroxyl groups on the phenyl ring) is susceptible to oxidation, forming quinone structures which can further polymerize. To minimize this, it is crucial to use freshly prepared solutions and consider working under an inert atmosphere (e.g., nitrogen or argon) if the experiment is prolonged.
Q2: In which solvents is this compound most stable?
A2: The stability of this compound is significantly influenced by the solvent system. Generally, it exhibits better stability in acidic aqueous solutions and certain organic solvents compared to alkaline aqueous solutions. For instance, studies have shown that this compound is relatively stable in acidic conditions (pH 2-5).[1][2][3] However, in mixtures of ethanol and water, particularly under conditions like sonication, degradation can be more pronounced.[4][5] For routine analytical work, preparing stock solutions in solvents like methanol or ethanol and diluting them in an appropriate acidic buffer just before the experiment is a common practice.
Q3: How does pH affect the stability of this compound?
A3: pH is a critical factor governing this compound stability. It is significantly less stable at higher pH levels (alkaline conditions).[2] In alkaline environments, the phenolic hydroxyl groups deprotonate, forming phenolate anions that are more susceptible to oxidation.[6] This leads to rapid degradation. Conversely, under acidic conditions (pH 3-5), this compound is more stable as the hydroxyl groups remain protonated.[1][2] Therefore, for experiments requiring this compound to be in a solution for an extended period, maintaining a low pH is recommended.
Q4: I am observing a decrease in the concentration of this compound in my samples over a short period. How can I prevent this?
A4: The rapid degradation of this compound can be mitigated by several strategies:
-
pH Control: Maintain the pH of your solution in the acidic range (ideally below 6).
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid or citric acid can help to stabilize this compound in solution.[7][8]
-
Inert Atmosphere: Purging your solutions with an inert gas such as nitrogen or argon can displace oxygen and reduce oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from light, as light can accelerate degradation.[3]
-
Low Temperature: Storing stock solutions at low temperatures (e.g., -20°C) can significantly slow down degradation. For working solutions, keeping them on ice may be beneficial for short-term experiments.
-
Fresh Preparation: Always use freshly prepared solutions for your experiments whenever possible.
Q5: Can I use a buffer solution to maintain the pH and improve stability?
A5: Yes, using a buffer system to maintain an acidic pH is a highly effective strategy to enhance the stability of this compound. Phosphate or citrate buffers in the pH range of 3-5 are commonly used. However, be aware that some buffer components could potentially interact with this compound, so it is advisable to run a small stability test with your chosen buffer system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid color change of the solution (e.g., turning brown) | Oxidation of this compound due to alkaline pH, presence of oxygen, or exposure to light. | Prepare fresh solutions, work under an inert atmosphere, use amber vials or protect from light, and maintain an acidic pH. |
| Inconsistent results in analytical measurements (e.g., HPLC) | Degradation of this compound in the autosampler or during sample preparation. | Keep samples in the autosampler cooled, use an acidic mobile phase, and minimize the time between sample preparation and analysis. |
| Low recovery of this compound from a formulation | Degradation during the formulation process, possibly due to high pH or temperature. | Adjust the pH of the formulation to the acidic range. If heating is necessary, keep it to a minimum. Consider adding a stabilizing agent like an antioxidant. |
| Precipitation of this compound in aqueous solution | Limited solubility of this compound in water, especially at low pH where it is less ionized. | Use a co-solvent such as ethanol or methanol to increase solubility. Alternatively, cyclodextrins or poloxamers can be used to enhance solubility.[9] |
Quantitative Data on this compound Stability
Table 1: Effect of Solvent on this compound Degradation under Ultrasound Treatment
| Solvent | This compound Reduction (%) | Reference |
| 80% Ethanol | 8.90 | [4][5] |
| Water | 1.02 | [4][5] |
Note: This data is from a study involving ultrasound treatment, which can accelerate degradation. The relative stability in different solvents may vary under different conditions.
Table 2: Half-life of this compound Phenethyl Amide (CAPA) and this compound Phenethyl Ester (CAPE) in Rat Plasma at Different Temperatures
| Compound | Temperature (°C) | Half-life (hours) | Reference |
| CAPA | 25 | 41.5 | [10] |
| CAPA | 37 | 10 | [10] |
| CAPA | 60 | 0.82 | [10] |
| CAPE | 4 | 1.95 | [10] |
| CAPE | 25 | 0.35 | [10] |
| CAPE | 37 | 0.13 | [10] |
Note: This table illustrates the stability of this compound derivatives and highlights the significant impact of temperature on stability.
Experimental Protocols
Protocol 1: General Stability Testing of this compound by HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent system and pH.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a suitable organic solvent (e.g., methanol or 50% methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).[11]
-
Store the stock solution in an amber vial at -20°C.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired solvent system (e.g., different buffers at various pH values, or different solvent mixtures) to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).[12]
-
-
Incubation:
-
Divide the test solutions into different aliquots for testing at various time points.
-
Incubate the solutions under controlled conditions (e.g., specific temperature, light exposure, or in the dark).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.
-
Filter the sample through a 0.22 µm or 0.45 µm filter before injection.[11]
-
Analyze the samples using a validated HPLC-UV method. A typical method might involve:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.5% acetic acid in water) and an organic phase (e.g., methanol or acetonitrile).[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[12]
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of this compound derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Delivery and Bioavailability of Encapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of this compound phenethyl amide (CAPA) in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcogj.com [phcogj.com]
- 12. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing Caffeic Acid for Cancer Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of caffeic acid in cancer cell cytotoxicity studies.
Frequently Asked Questions (FAQs)
???+ question "What is a typical starting concentration range for this compound in cytotoxicity assays?"
???+ question "How should I dissolve this compound for cell culture experiments?"
???+ question "What is the stability of this compound in cell culture medium?"
???+ question "What are the known mechanisms of this compound's cytotoxicity in cancer cells?"
Data Presentation: Quantitative Summaries
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value |
| SiHa | Cervical Cancer | 24 h | 157 ± 15.28 µM |
| CaSki | Cervical Cancer | 24 h | 220 ± 18.03 µM |
| HeLa | Cervical Cancer | 24 h | 327 ± 11.55 µM |
| C33A | Cervical Cancer | 24 h | 40 ± 3.21 µM |
| MCF-7 | Breast Cancer | Not Specified | 159 µg/ml |
| HT29 | Colorectal Adenocarcinoma | 72 h | 81.05 µg/ml |
| A673 | Ewing's Sarcoma | 72 h | 100.1 µg/ml |
| 2A3 | Pharyngeal Squamous Cell Carcinoma | 72 h | 107.2 µg/ml |
| SPC111 | Malignant Pleural Mesothelioma | 72 h | ~150 µM |
| SPC212 | Malignant Pleural Mesothelioma | 72 h | ~150 µM |
Data compiled from multiple sources.[1][2][3][4] Note that IC50 values can vary significantly based on experimental conditions, assay type, and cell line passage number.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~40 mg/mL |
| Ethanol (warm) | ~25 mg/mL |
| DMF | ~5-7 mg/mL |
| PBS (pH 7.2) | ~0.5-0.65 mg/mL |
| Hot Water | Sparingly Soluble |
Data compiled from multiple sources.[5][6][7]
Troubleshooting Guide
???+ question "Problem: I am seeing high variability in my cytotoxicity assay results between experiments."
???+ question "Problem: My MTT assay results show an increase in signal (higher viability) at certain this compound concentrations, which contradicts cell morphology observations."
???+ question "Problem: I am not observing any significant cytotoxicity even at high concentrations."
Experimental Protocols & Visualizations
Detailed Protocol: MTT Assay for this compound Cytotoxicity
This protocol is a generalized procedure for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound powder
-
DMSO (cell culture grade)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Preparation of this compound Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final treatment concentrations. Remember to prepare a vehicle control containing the highest concentration of DMSO used in the treatments.
-
-
Cell Treatment:
-
MTT Assay:
-
Following incubation, carefully aspirate the treatment medium.
-
Crucial Step for this compound: Gently wash the cells once with 100 µL of sterile PBS to remove any residual compound that could interfere with the MTT reagent.[9]
-
Add 100 µL of fresh complete medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualized Workflows and Pathways
Caption: Workflow for a standard this compound cytotoxicity experiment using the MTT assay.
Caption: Simplified diagram of signaling pathways modulated by this compound in cancer cells.
References
- 1. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the anticancer properties of this compound in malignant mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. This compound - CD Formulation [formulationbio.com]
- 8. europeanreview.org [europeanreview.org]
- 9. repositorio.unesp.br [repositorio.unesp.br]
Troubleshooting peak tailing and broadening in HPLC analysis of caffeic acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of caffeic acid, specifically focusing on peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. This compound is a phenolic acid, and at certain pH values, it can be ionized. These ionized forms can interact with residual silanol groups on the silica-based stationary phase of the column, leading to a distorted peak shape.[1][2] To mitigate this, it's often recommended to use a mobile phase with a low pH.[2][3]
Q2: What is the ideal mobile phase pH for this compound analysis?
The pKa of the carboxylic acid group of this compound is around 4.8.[4] To ensure a consistent ionization state and minimize peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[5][6] Therefore, a mobile phase pH between 2.5 and 3.0 is often optimal for achieving sharp, symmetrical peaks.[7] This low pH keeps the this compound in its less polar, protonated form, which interacts more uniformly with the C18 stationary phase.[3]
Q3: Can the mobile phase composition affect peak shape?
Yes, the organic modifier (e.g., acetonitrile or methanol) and the aqueous component, including any additives, significantly impact peak shape. Using a mobile phase with an appropriate buffer concentration can help maintain a stable pH and improve peak symmetry.[8] For this compound, a common mobile phase consists of a mixture of acetonitrile or methanol with an acidified aqueous solution (e.g., with formic acid, acetic acid, or phosphoric acid).[9][10][11][12]
Q4: My peak is broad. What are the likely causes?
Peak broadening can be caused by several factors, including:
-
Extra-column volume: Long or wide-bore tubing between the injector, column, and detector can lead to band broadening.[13]
-
Column degradation: Over time, columns can lose efficiency, leading to broader peaks. This can be caused by contamination or operating at extreme pH levels.[14]
-
Sample overload: Injecting too much sample can saturate the column, resulting in broad and often asymmetrical peaks.[13]
-
Inappropriate flow rate: A flow rate that is too high or too low can decrease separation efficiency and lead to broader peaks.
Q5: Should I use a guard column for this compound analysis?
Using a guard column is a good practice, especially when analyzing complex samples that may contain matrix components.[1] A guard column helps protect the analytical column from strongly retained or particulate matter, extending its lifetime and preventing issues like peak distortion and increased backpressure.[1][13]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide will walk you through a systematic approach to troubleshoot and resolve peak tailing issues in your this compound analysis.
Step 1: Evaluate the Mobile Phase pH
-
Question: Is your mobile phase pH appropriate for this compound?
-
Action: Check the pH of your aqueous mobile phase component. For this compound (pKa ≈ 4.8), the pH should ideally be between 2.5 and 3.0 to ensure it is in its protonated form and to suppress the ionization of residual silanols on the column packing.[4][7]
-
Solution: If the pH is too high, remake the mobile phase with an appropriate acidifier like formic acid, acetic acid, or phosphoric acid to achieve the desired pH.[9][10][11][12]
Step 2: Check for Column Contamination or Degradation
-
Question: Is your column old or potentially contaminated?
-
Action: If the peak tailing has worsened over time, column degradation is a likely cause.
-
Solution:
-
Flush the column with a strong solvent to remove potential contaminants.
-
If flushing does not help, and you are using a guard column, replace the guard column.[13]
-
If the problem persists, the analytical column may need to be replaced.
-
Step 3: Investigate Secondary Interactions
-
Question: Are there secondary interactions between this compound and the stationary phase?
-
Action: Even with an appropriate pH, highly active columns can still exhibit peak tailing.
-
Solution:
-
Increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25 mM for LC-UV applications).[2]
-
Consider using a column with a different stationary phase, such as one with end-capping or a base-deactivated silica, which has fewer active silanol groups.[8]
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
Guide 2: Addressing Peak Broadening
This guide provides steps to identify and resolve issues causing peak broadening in your this compound chromatogram.
Step 1: Check for Extra-Column Volume
-
Question: Is your system optimized to minimize dead volume?
-
Action: Inspect the tubing connecting the autosampler, column, and detector.
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are properly fitted to minimize dead volume.[13]
Step 2: Evaluate Sample Concentration and Injection Volume
-
Question: Are you overloading the column?
-
Action: Review your sample concentration and injection volume.
-
Solution:
-
Dilute your sample and inject it again. If the peak shape improves, you were likely experiencing mass overload.[13]
-
Reduce the injection volume.
-
Step 3: Assess Column Performance
-
Question: Is your column performing efficiently?
-
Action: A gradual increase in peak broadening over several runs can indicate a failing column.
-
Solution:
-
Check the column's backpressure. A sudden increase could indicate a blockage.[13]
-
If a guard column is in use, replace it.
-
If the problem persists, replace the analytical column.
-
Logical Relationship of Peak Broadening Causes
Caption: Causes of peak broadening in HPLC analysis.
Experimental Protocols
Below are summarized experimental protocols for the HPLC analysis of this compound from various studies. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1[10] | Method 2[7] | Method 3[9] | Method 4[11] |
| Column | BDS Hypersil™ C18 (4.6 x 100 mm, 3 µm) | RP18 XDB Waters (250 x 4.6 mm, 5.0 µm) | Luna Phenomenex® C18 (250 x 4.6 mm, 5 µm) | C18 Column |
| Mobile Phase A | 0.5% Acetic Acid in Water | Ethanol | Acetonitrile | 0.2% Phosphoric Acid in Water |
| Mobile Phase B | Methanol | Purified Water (pH 2.5 with Acetic Acid) | Methanol | Methanol |
| Elution | Gradient | Isocratic (40:60 A:B) | Isocratic (10:10:80 A:B:Aqueous Formic Acid) | Isocratic (45% B) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 0.9 mL/min | 1.2 mL/min |
| Detection | 330 nm (DAD) | 325 nm (UV) | 324 nm (UV-Vis) | 325 nm (DAD) |
| Temperature | 25°C | 25°C | 27°C | 30°C |
| Injection Volume | 10 µL | 10 µL | 10 µL | Not Specified |
This compound and Stationary Phase Interactions
The chemical structure of this compound and its potential interactions with a C18 stationary phase are key to understanding peak shape issues.
Caption: Interactions of this compound with a C18 stationary phase.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. veeprho.com [veeprho.com]
- 7. academic.oup.com [academic.oup.com]
- 8. bvchroma.com [bvchroma.com]
- 9. researchgate.net [researchgate.net]
- 10. phcogj.com [phcogj.com]
- 11. scielo.br [scielo.br]
- 12. HPLC Method for Determination of this compound on Newcrom BH | SIELC Technologies [sielc.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. moravek.com [moravek.com]
Identification of caffeic acid degradation products under thermal stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of caffeic acid degradation products under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound when subjected to thermal stress?
A1: Under thermal stress, this compound primarily undergoes isomerization and decarboxylation. The main degradation products identified are:
-
cis-Caffeic acid: An isomer of the naturally occurring trans-caffeic acid.[1][2]
-
4-Vinylcatechol: Formed through the decarboxylation of this compound.
-
Hydroxytyrosol: A further degradation product.[3]
-
Protocatechuic aldehyde: Another product of this compound breakdown under heat.[3]
-
Pyrocatechol and Phenol: Aromatic compounds that can be formed at higher temperatures.[4]
-
Polymers: At elevated temperatures, this compound and its initial degradation products can polymerize.
Q2: What analytical techniques are most suitable for identifying and quantifying these degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[1][2][5] HPLC is well-suited for separating and quantifying the non-volatile degradation products, while GC-MS is excellent for identifying volatile and semi-volatile compounds, often after a derivatization step.[1][2]
Q3: How does temperature affect the degradation of this compound?
A3: Higher temperatures generally accelerate the degradation of this compound.[1][2] The rate of formation of specific degradation products is temperature-dependent. For instance, isomerization to cis-caffeic acid can occur at room temperature over extended periods but is significantly faster at elevated temperatures.[1][2] Decarboxylation to form 4-vinylcatechol and other volatile compounds typically requires higher temperatures.
Q4: Can the degradation of this compound impact the biological activity of a sample?
A4: Yes. The degradation of this compound can lead to a decrease in its inherent antioxidant activity. However, some of its degradation products may also exhibit biological activity, which could result in a complex change in the overall bioactivity of the sample.
Data Presentation
The following table summarizes the quantitative data on the isomerization of trans-caffeic acid to cis-caffeic acid under various storage conditions, as determined by GC-MS analysis.
| Solvent | Storage Condition | Duration | trans-Caffeic Acid (%) | cis-Caffeic Acid (%) |
| Methanol | Room Temperature, Daylight | 1 day | 89.2 | 10.8 |
| Methanol | Room Temperature, Daylight | 7 days | 72.5 | 27.5 |
| Methanol | Room Temperature, Daylight | 1 month | 57.1 | 42.9 |
| Methanol | 4 °C, Dark | 1 month | 98.6 | 1.4 |
| THF | Room Temperature, Daylight | 1 day | 94.3 | 5.7 |
| THF | Room Temperature, Daylight | 7 days | 85.1 | 14.9 |
| THF | Room Temperature, Daylight | 1 month | 69.8 | 30.2 |
| THF | 4 °C, Dark | 1 month | 99.2 | 0.8 |
Data adapted from a study on the stability of trans-caffeic acid.[1][2]
Experimental Protocols
HPLC-DAD Method for the Analysis of this compound and its Non-Volatile Degradation Products
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Gradient Program:
-
Start with 25% B.
-
Linear gradient to 65% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.[6]
-
Detection Wavelength: 325-330 nm for this compound and its derivatives.[6][7]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
GC-MS Method for the Analysis of this compound and its Volatile Degradation Products
This protocol involves a derivatization step to increase the volatility of the analytes.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization: Silylation is a common method. To a dried sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Injector Temperature: 250 °C.[1]
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Injection Volume: 1 µL in splitless mode.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Column contamination. 2. Silanol interactions with phenolic hydroxyl groups. 3. Mismatched sample solvent and mobile phase. | 1. Flush the column with a strong solvent (e.g., isopropanol). 2. Use a mobile phase with a lower pH (e.g., add 0.1% formic or acetic acid) to suppress ionization. 3. Dissolve the sample in the initial mobile phase. |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high. | 1. Optimize the gradient profile; a shallower gradient may improve separation. 2. Replace the column. 3. Reduce the flow rate. |
| Ghost Peaks | 1. Contamination in the injector or sample loop. 2. Carryover from a previous injection. 3. Impurities in the mobile phase. | 1. Clean the injector and sample loop. 2. Run a blank gradient after each sample. 3. Use high-purity solvents and freshly prepared mobile phases. |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector lamp aging. | 1. Allow sufficient time for column equilibration before starting a run. 2. Ensure mobile phase components are well-mixed and degassed. 3. Replace the detector lamp if necessary. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | 1. Incomplete derivatization. 2. Active sites in the inlet liner or column. 3. Leak in the system. | 1. Ensure the sample is completely dry before adding the derivatizing agent and optimize the reaction time and temperature. 2. Use a deactivated inlet liner and condition the column. 3. Perform a leak check of the GC system. |
| Peak Broadening | 1. Slow injection speed. 2. Column contamination. 3. Incorrect oven temperature program. | 1. Use an autosampler for consistent and fast injections. 2. Bake out the column at a high temperature or trim the front end of the column. 3. Optimize the temperature ramp rate. |
| Split Peaks | 1. Column overloading. 2. Incompatible solvent for the stationary phase. 3. Poorly cut column end. | 1. Dilute the sample. 2. Ensure the sample is dissolved in a solvent compatible with the column phase. 3. Re-cut the column end ensuring a clean, square cut. |
| Baseline Noise | 1. Column bleed. 2. Contaminated carrier gas. 3. Septum bleed. | 1. Condition the column properly. 2. Use high-purity carrier gas with an appropriate filter. 3. Use a high-quality, low-bleed septum and replace it regularly. |
Visualizations
Caption: Thermal Degradation Pathways of this compound.
Caption: Experimental Workflow for Analyzing Degradation Products.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of this compound in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Transformation of this compound on the Nanoceria Surface Studied by Temperature Programmed Desorption Mass-Spectrometry, Thermogravimetric Analysis and FT–IR Spectroscopy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. academic.oup.com [academic.oup.com]
Overcoming challenges in the extraction of caffeic acid from plant materials
Welcome to the technical support center for the extraction of caffeic acid from plant materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound from plant materials?
A1: The choice of solvent is a critical factor in the efficient extraction of this compound. Generally, polar solvents are more effective. Mixtures of alcohol (methanol or ethanol) and water are often considered the best for extracting phenolic compounds like this compound.[1][2][3] For instance, a study on Dendropanax morbifera leaves found optimal extraction with a 41.23% methanol-water mixture.[4] Another study on Echinacea purpurea roots identified 60% ethanol as the most suitable solvent.[5] The addition of water to organic solvents can promote the swelling of plant material, allowing for better solvent penetration into the solid matrix.[6]
Q2: How do temperature and time affect the extraction yield of this compound?
A2: Both temperature and time significantly influence extraction yield. Higher temperatures can enhance the solubility of this compound and the diffusion coefficient, leading to increased extraction rates. However, excessively high temperatures (e.g., above 125°C) can lead to the degradation of this compound.[1] Optimal temperatures reported in various studies range from 60°C to 88.61°C.[4][5] Extraction time also plays a crucial role; prolonged extraction can increase the yield but also risks degradation. Optimized extraction times in different studies have ranged from approximately 1.86 hours to 8 hours.[4][7]
Q3: What are some common advanced extraction techniques for this compound?
A3: Beyond conventional methods like maceration and Soxhlet extraction, several advanced techniques can improve efficiency:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing mass transfer and accelerating the release of bioactive compounds.[1][6]
-
Supercritical CO2 (SC-CO2) Extraction: This "green" technology uses supercritical carbon dioxide as a solvent. It is highly tunable and can be made more effective for polar compounds like this compound with the use of a co-solvent like ethanol.[8]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to faster extraction times and often higher yields. However, care must be taken to avoid thermal degradation of this compound.[1]
Q4: How can I purify this compound from a crude plant extract?
A4: Purification of this compound from a crude extract can be achieved through various chromatographic techniques. A common approach involves using a macroporous resin column followed by silica gel chromatography.[9] This multi-step process helps to separate this compound from other co-extracted compounds, resulting in a higher purity product.[9]
Q5: What are the key analytical methods for quantifying this compound in extracts?
A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for the quantification of this compound.[10][11][12] HPLC coupled with a UV-Vis or Diode Array Detector (DAD) allows for sensitive and selective measurement.[10][13] The typical detection wavelength for this compound is around 320-330 nm.[6][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not be optimal for the specific plant material. 2. Suboptimal Extraction Parameters: Temperature, time, or solvent-to-solid ratio may not be ideal. 3. Incomplete Cell Lysis: Plant cell walls may not be sufficiently disrupted. 4. Degradation of this compound: High temperatures or prolonged extraction times can degrade the target compound.[1] | 1. Solvent Optimization: Test a range of solvents and their aqueous mixtures (e.g., methanol/water, ethanol/water).[2][6] 2. Parameter Optimization: Use a design of experiments (DoE) approach, such as Response Surface Methodology (RSM), to find the optimal conditions.[4][8] 3. Improve Pre-treatment: Ensure the plant material is finely ground to increase surface area. Consider using ultrasound or microwave assistance to enhance cell wall disruption.[6][14] 4. Control Extraction Conditions: Carefully monitor and control temperature and extraction time to prevent degradation.[1] |
| Co-extraction of Impurities | 1. Low Solvent Selectivity: The chosen solvent may be extracting a wide range of compounds. 2. Complex Plant Matrix: The source material naturally contains many other compounds with similar polarities. | 1. Solvent Fractionation: Perform a sequential extraction with solvents of increasing polarity to separate compound classes.[15] 2. Purification: Employ chromatographic techniques such as macroporous resin and silica gel column chromatography to purify the crude extract.[9] |
| Degradation of this compound During Extraction | 1. High Temperature: this compound is susceptible to thermal degradation.[1][16] 2. Oxidation: Exposure to air and light can promote oxidation. 3. Ultrasonic Effects: While UAE is efficient, the cavitation effect can sometimes trigger chemical reactions and degradation.[1][17] | 1. Temperature Control: Use the lowest effective temperature for extraction. 2. Inert Atmosphere: Conduct the extraction under an inert atmosphere (e.g., nitrogen) and protect the extract from light. 3. Optimize UAE Parameters: Adjust ultrasonic intensity and duty cycle to minimize degradation while maintaining extraction efficiency.[18] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes. | 1. Standardize Plant Material: Use plant material from the same batch and store it under consistent conditions. 2. Standardize Protocol: Ensure all extraction parameters (solvent volume, temperature, time, agitation speed) are kept constant for all samples. |
Quantitative Data Summary
Table 1: Optimized Conditions for this compound Extraction from Various Plant Sources
| Plant Material | Extraction Method | Optimal Solvent | Temperature (°C) | Time (h) | This compound Yield | Reference |
| Dendropanax morbifera Leaves | Maceration with RSM | 41.23% Methanol | 88.61 | 1.86 | 20.35 mg/g | [4] |
| Coriandrum sativum (Aerial Parts) | Ultrasound-Assisted | 50% Methanol | 70 | 0.17 (10 min) | Not specified | [6] |
| Spirulina platensis | Supercritical CO2 | Ethanol (co-solvent) | 38.31 | 0.95 (57.13 min) | 72.11 µg/g | [8] |
| Aster scaber | Maceration | Distilled Water | Not specified | 8 | Not specified | [7] |
| Echinacea purpurea (Adventitious Roots) | Heat Reflux | 60% Ethanol | 60 | 2 | Not specified | [5] |
| Elsholtzia splendens | Sonication/Ethanol | 95% Ethanol | 25 | 1 | (0.092±0.007)% of dried biomass | [9] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of this compound from Coriandrum sativum
-
Sample Preparation: Dry the aerial parts of Coriandrum sativum and grind them into a fine powder.
-
Extraction:
-
Weigh 1.5 g of the powdered sample and place it in an extraction vessel.
-
Add 10 mL of 50% methanol in water as the extraction solvent.
-
Place the vessel in an ultrasonic bath set at 70°C.
-
Sonicate for 10 minutes.
-
-
Post-Extraction:
-
Centrifuge the extract to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm filter before HPLC analysis.
-
(Based on the protocol described in[6])
2. Supercritical CO2 (SC-CO2) Extraction from Spirulina platensis
-
Sample Preparation: Use freeze-dried Spirulina platensis biomass.
-
Extraction:
-
Set the extraction pressure to 360.08 bar and the temperature to 38.31°C.
-
Use 100% ethanol as a co-solvent at a flow rate of 1 mL/min.
-
Perform the extraction for a total of 57.13 minutes (including static and dynamic time).
-
-
Post-Extraction:
-
Collect the extracts in glass vials.
-
Dissolve the extracts in 96% ethanol for further analysis.
-
(Based on the protocol described in[8])
3. Purification of this compound from Elsholtzia splendens
-
Initial Extraction:
-
Extract the dried plant powder with 95% ethanol at 25°C for 24 hours, followed by sonication for 1 hour.
-
Concentrate the filtrate to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in distilled water.
-
Load the solution onto a D101 type macroporous resin column.
-
Elute with different concentrations of ethanol.
-
-
Silica Gel Chromatography:
-
Collect the 20% ethanol eluent from the macroporous resin column.
-
Further purify this fraction using a silica gel column with an appropriate solvent system (e.g., butanol:acetic acid:water).
-
-
Final Product:
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
Combine the pure fractions and concentrate to yield crystalline this compound.
-
(Based on the protocol described in[9])
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Factors influencing this compound extraction efficiency.
References
- 1. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Optimization of this compound Extraction from Dendropanax morbifera Leaves Using Response Surface Methodology and Determination of Polyphenols and Antioxidant Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a New Ultrasound-Assisted Extraction Method of this compound from the Aerial Parts of Coriandrum sativum by Using Experimental Design and Ultra-Performance Liquid Chromatography [mdpi.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Optimization of extraction process parameters of this compound from microalgae by supercritical carbon dioxide green technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound product from the highly copper-tolerant plant Elsholtzia splendens post-phytoremediation: its extraction, purification, and identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What analytical methods test this compound powder quality? - Fairir Biotech [fairirbiotech.com]
- 11. scielo.br [scielo.br]
- 12. wjpmr.com [wjpmr.com]
- 13. phcogj.com [phcogj.com]
- 14. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of this compound in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
Methods to prevent the oxidation of caffeic acid during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of caffeic acid during experimental procedures. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?
A1: A color change in your this compound solution is a common indicator of oxidation. This compound is susceptible to autoxidation, where it is converted into o-quinones, which can then polymerize to form colored compounds. This process is accelerated by factors such as high pH, exposure to light, and elevated temperatures.
Q2: What is the optimal pH for maintaining the stability of this compound solutions?
A2: this compound is significantly more stable in acidic conditions. A pH range of 2-3 is generally recommended to minimize degradation. As the pH increases and becomes alkaline, the rate of oxidation and other degradation processes like hydrolysis increases substantially.
Q3: How should I store my this compound stock solutions?
A3: To ensure stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Solutions of this compound are unstable in sunlight and ultraviolet light.
-
Atmosphere: Purging the solvent with an inert gas, such as nitrogen or argon, before dissolving the this compound can help to minimize oxidation.
-
pH: Prepare the stock solution in a slightly acidic solvent or buffer (pH 2-3) if compatible with your experimental design.
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, adding other antioxidants can effectively protect this compound from oxidation. Ascorbic acid (Vitamin C) and thiol-containing compounds like cysteine and glutathione have been shown to have a protective effect. These agents can act synergistically to prevent the degradation of this compound.
Q5: For how long can I store an aqueous solution of this compound?
A5: It is generally not recommended to store aqueous solutions of this compound for more than one day, especially if not stabilized. For longer-term use, it is best to prepare fresh solutions or to store aliquots of a stock solution frozen at -20°C for up to 3 months.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in antioxidant assays. | This compound degradation during the experiment. | 1. Prepare fresh this compound solutions for each experiment.2. Control the pH of the reaction mixture to be within the stable range for this compound (ideally pH 2-3), if the assay allows.3. Minimize the exposure of the solution to light and air.4. Consider the addition of a co-antioxidant like ascorbic acid to the system. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of this compound degradation products. | 1. Confirm the identity of the degradation products by techniques like LC-MS. Common degradation products include hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol.2. Review your sample preparation and storage procedures to identify potential causes of degradation (e.g., high pH, prolonged storage, light exposure).3. Use a stability-indicating HPLC method that can separate this compound from its degradation products. |
| Low recovery of this compound after extraction. | Degradation of this compound during the extraction process. | 1. Optimize extraction parameters such as temperature and time to minimize degradation. High temperatures can accelerate degradation.2. Acidify the extraction solvent to improve stability.3. Add an antioxidant stabilizer to the extraction solvent. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with enhanced stability for use in various experimental procedures.
Materials:
-
This compound powder
-
Ethanol or DMSO (HPLC grade)
-
Deionized water, purged with nitrogen gas for at least 15 minutes
-
Ascorbic acid (optional)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Amber glass vials or clear vials covered with aluminum foil
Procedure:
-
Solvent Preparation: If preparing an aqueous-based stock, purge deionized water with nitrogen gas to remove dissolved oxygen. If using an organic solvent like ethanol or DMSO, this step is less critical but can still be beneficial.
-
pH Adjustment (for aqueous solutions): Adjust the pH of the nitrogen-purged water to approximately 3 with a dilute HCl solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound in a small amount of ethanol or DMSO before diluting with the pH-adjusted, nitrogen-purged water to the final concentration. This compound has good solubility in ethanol (approx. 25 mg/mL) and DMSO (approx. 5 mg/mL).
-
Addition of Stabilizer (Optional): To further enhance stability, a small molar excess of ascorbic acid can be added to the solution.
-
Storage: Aliquot the stock solution into amber glass vials, flush the headspace with nitrogen gas before sealing, and store at -20°C for up to 3 months.
Visualizations
Factors Influencing this compound Oxidation
The following diagram illustrates the key factors that contribute to the oxidation of this compound and the corresponding preventative measures.
Caption: Factors promoting and preventing this compound oxidation.
Workflow for Preparing a Stable this compound Solution
This workflow outlines the sequential steps for preparing a this compound solution with enhanced stability.
Caption: Workflow for preparing a stable this compound solution.
Technical Support Center: Optimizing Caffeic Acid Dosage for Hormetic Effect Assessment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic acid in cell culture to assess its hormetic effects.
Frequently Asked Questions (FAQs)
Q1: What is hormesis and how does it relate to this compound?
A1: Hormesis is a biphasic dose-response phenomenon characterized by a low-dose stimulation and a high-dose inhibition.[1] this compound, a common phenolic acid found in sources like coffee, fruits, and vegetables, is known to exhibit hormetic effects in various biological models and cell types.[1] This means that at low concentrations, it can have protective or beneficial effects, such as increasing cell viability, while at high concentrations, it can be inhibitory or cytotoxic.
Q2: I am not observing a hormetic effect with this compound in my cell line. What could be the reason?
A2: Several factors could contribute to this:
-
Inappropriate Concentration Range: The hormetic zone for this compound can be narrow and cell-type specific. You may be using concentrations that are too high and only observing toxicity, or too low to elicit a stimulatory response. It is crucial to test a wide range of concentrations.
-
Cell Line Specificity: The response to this compound can vary significantly between different cell lines.[2][3] Factors such as the metabolic activity and receptor expression of the cells can influence their sensitivity.
-
Exposure Time: The duration of this compound treatment is a critical parameter. Hormetic effects may be observable at specific time points (e.g., 24, 48, or 72 hours) and missed if measurements are taken too early or too late.[2][4]
-
Assay Sensitivity: The viability or proliferation assay you are using might not be sensitive enough to detect the subtle stimulatory effects at low concentrations.
Q3: How do I determine the optimal concentration range of this compound to observe hormesis?
A3: A dose-response study is essential. We recommend starting with a broad range of concentrations and then narrowing it down. A typical starting range could be from nanomolar (nM) to high micromolar (µM) concentrations. For example, some studies have observed stimulatory effects at concentrations as low as 10 µM, with inhibitory effects becoming apparent at 40 µM and above in human liver L-02 cells.[5] In other cell lines, different ranges may apply.
Q4: What are the common signaling pathways involved in this compound-induced hormesis?
A4: this compound's hormetic effects are mediated through various signaling pathways. At low, stimulatory concentrations, it can activate pro-survival and antioxidant pathways. Key pathways include:
-
ERK1/2 Signaling: Low concentrations of this compound can induce the generation of low levels of reactive oxygen species (ROS), which act as second messengers to activate the ERK signaling pathway, promoting cell viability and protection against DNA damage.[5]
-
NF-κB Signaling: this compound can modulate the NF-κB pathway, which is involved in inflammation and cell survival.[6][7]
-
JAK-STAT Signaling: In some cancer cell lines, this compound has been shown to inhibit the IL-6 mediated JAK-STAT-3 signaling axis, which can affect proliferation and migration.[8]
-
Sirt6/Nrf2 Pathway: this compound phenethyl ester (CAPE), a derivative of this compound, can regulate the Sirt6/Nrf2 pathway, which is involved in the antioxidant response.[9]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Seed cells evenly across the plate, avoiding the edges which are prone to evaporation.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or media without cells.
-
-
Possible Cause: Interference of this compound with the assay dye.
-
Solution: Run a control with this compound in cell-free media to check for any direct reaction with the viability dye (e.g., MTT, neutral red).
-
Problem 2: No significant difference between control and low-dose this compound-treated cells.
-
Possible Cause: The concentrations tested are outside the hormetic zone for your specific cell line.
-
Solution: Expand the range of concentrations tested, particularly in the lower micromolar and nanomolar range. A logarithmic dilution series can be effective in identifying the optimal concentration. For instance, studies have shown effects at concentrations as low as 10 nM in human endothelial cells.[10]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Perform a time-course experiment, measuring cell viability at multiple time points (e.g., 12, 24, 48, 72, and 96 hours) to determine the optimal duration for observing a hormetic response.[4]
-
Problem 3: Unexpected cell morphology changes or cell death at all tested concentrations.
-
Possible Cause: this compound solution instability or degradation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and protect it from light.
-
-
Possible Cause: Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically below 0.5%).[11] Run a solvent control (media with the same concentration of solvent used for the highest this compound dose) to rule out any solvent-induced effects.
-
-
Possible Cause: Cell culture contamination.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination.[12] If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
Data Presentation
Table 1: Reported Hormetic and Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Low Dose (Stimulatory/Protective Effect) | High Dose (Inhibitory/Cytotoxic Effect) | Reference |
| Human Liver L-02 Cells | 10 µM (increased cell viability) | 40, 80, 160 µM (decreased cell viability) | [5] |
| Human Promyelocytic Leukemia (HL-60) | Not cytotoxic up to 250 µM | Not cytotoxic up to 250 µM | [13] |
| Human Acute T-cell Leukemia (Jurkat) | Not cytotoxic up to 250 µM | Not cytotoxic up to 250 µM | [13] |
| Human Prostate Cancer (PC-3) | - | IC50: 9.0 µM | [8] |
| Human Prostate Cancer (LNCaP) | - | IC50: 11.5 µM | [8] |
| Human Gastric Cancer (SCM1) | - | 200-800 µM (inhibited cell viability) | [14] |
| Human Colon Adenocarcinoma (HT-29) | - | ≥ 1.25 µM (inhibitory effect after 72h) | [4] |
| Human Endothelial Cells | 10 nM (improved redox status) | 100 µM (inhibited advanced glycation end products) | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the hormetic effects of this compound on cell viability using the MTT assay.
Caption: Simplified signaling pathway of low-dose this compound inducing cell viability and protection via ROS and ERK activation.
Caption: Logical troubleshooting guide for experiments where the hormetic effect of this compound is not observed.
References
- 1. This compound: Numerous Chemoprotective Effects are Mediated via Hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound improves cell viability and protects against DNA damage: involvement of reactive oxygen species and extracellular signal-regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound hinders the proliferation and migration through inhibition of IL-6 mediated JAK-STAT-3 signaling axis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the In Vitro Cytotoxic Activity of this compound Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 细胞培养故障排除 [sigmaaldrich.com]
- 13. This compound and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on Ca(2+) homeostasis and apoptosis in SCM1 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Forced degradation studies of caffeic acid for stability-indicating HPLC methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists performing forced degradation studies of caffeic acid and developing stability-indicating HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation of this compound?
A1: Forced degradation studies for this compound typically involve exposing it to acid, base, oxidative, thermal, and photolytic stress. These conditions are designed to accelerate the degradation process and help in the development of a stability-indicating method.[1][2][3][4]
Q2: I am not seeing any degradation of this compound under my stress conditions. What should I do?
A2: If you are not observing degradation, consider increasing the strength of the stressor, the temperature, or the exposure time. For example, you could use a higher concentration of acid or base, or increase the temperature for thermal degradation. It is a process of method development to find the optimal conditions that result in approximately 10-30% degradation.[4]
Q3: My this compound peak is tailing. What could be the cause?
A3: Peak tailing in HPLC analysis of this compound can be due to several factors. A common cause is the interaction of the phenolic hydroxyl groups with active sites on the silica-based C18 column. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) by adding modifiers like acetic acid, formic acid, or phosphoric acid.[2] Other potential causes include a blocked column frit, a void in the column packing, or incompatibility between the injection solvent and the mobile phase.
Q4: I am observing multiple degradation product peaks, and they are not well-resolved. How can I improve the separation?
A4: To improve the resolution between this compound and its degradation products, you can try several approaches. Modifying the mobile phase composition, such as changing the organic modifier (e.g., from methanol to acetonitrile) or adjusting the gradient slope in a gradient elution method, can significantly impact selectivity.[5] Optimizing the column temperature and flow rate can also enhance separation efficiency.
Q5: How can I identify the degradation products of this compound?
A5: Identifying degradation products often requires advanced analytical techniques. HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose, providing mass-to-charge ratio information that helps in structure elucidation.[1][6] A diode array detector (DAD) can also be useful to check for peak purity and to see if the degradation products have different UV spectra compared to the parent this compound molecule.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Asymmetry or Tailing)
-
Question: My this compound peak is showing significant tailing or fronting. How can I get a more symmetrical peak?
-
Answer:
-
Check Mobile Phase pH: this compound is an acidic compound. Ensure the pH of your mobile phase is low enough (typically below the pKa of the carboxylic acid group) to keep it in its protonated form. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your aqueous mobile phase.[2]
-
Column Health: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. Injecting in a much stronger solvent can lead to peak distortion.
-
Column Overload: You may be injecting too much sample. Try diluting your sample and injecting a smaller volume.
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What is causing this?
-
Answer:
-
System Equilibration: Ensure the HPLC system is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Pump Performance: Fluctuations in pump pressure can indicate issues with check valves, seals, or air bubbles in the system. Purge the pump to remove any trapped air.[7]
-
Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
-
Issue 3: No or Low Recovery of this compound After Stress Testing
-
Question: After applying stress conditions, I see very little or no this compound peak. How can I troubleshoot this?
-
Answer:
-
Harsh Stress Conditions: The stress conditions may be too aggressive, leading to complete degradation of the this compound. Reduce the concentration of the stressor, the temperature, or the duration of the stress period.
-
Precipitation: this compound or its degradation products may have precipitated out of solution. Visually inspect your sample for any particulates. You may need to use a different solvent or adjust the pH to ensure everything stays in solution.
-
Adsorption: this compound or its degradation products might be adsorbing to the sample vial. Consider using silanized glass vials.
-
Experimental Protocols
Forced Degradation of this compound
This protocol outlines the general steps for performing forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol or a mixture of methanol and water. A typical concentration is 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).
-
Cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified time (e.g., 1 hour). This compound is highly labile under alkaline conditions.[5][8]
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place a solution of this compound in a temperature-controlled oven at a high temperature (e.g., 100°C) for a set period (e.g., 48 hours).
-
Cool the solution and dilute to the final concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a UV cabinet) for a defined period.[1]
-
Dilute the solution to the final concentration with the mobile phase.
-
Stability-Indicating HPLC Method
This is an example of a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV or DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Elution: A gradient elution can be used for optimal separation. For example:
-
Start with a higher percentage of Solvent A.
-
Gradually increase the percentage of Solvent B over the run time to elute the more nonpolar degradation products.
-
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[3]
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | RP18 XDB Waters (250 x 4.6 mm, 5.0 µm)[3] | Reversed-phase C18[5] |
| Mobile Phase | Ethanol:Water (40:60 v/v) with acetic acid (pH 2.5)[3] | 0.5% acetic acid in water and methanol[5] |
| Elution | Isocratic[3] | Gradient[5] |
| Flow Rate | 0.7 mL/min[3] | 1.0 mL/min[5] |
| Detection | 325 nm[3] | 330 nm[5] |
| Temperature | 25°C[3] | Not specified |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Value (Method 1) | Value (Method 2) |
| Linearity Range | 10–60 µg/mL[3] | 1-250 µg/mL[5] |
| Correlation Coefficient (r²) | 0.9999[3] | > 0.999[5] |
| LOD | 1.44 µg/mL[3] | < 0.01 µg/mL[5] |
| LOQ | 4.38 µg/mL[3] | < 0.025 µg/mL[5] |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for common HPLC issues with this compound.
References
- 1. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation of HPLC-UV Assay of this compound in Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. phcogj.com [phcogj.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phcogj.com [phcogj.com]
Enhancing the skin penetration of caffeic acid for topical applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the skin penetration of caffeic acid for topical applications.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the topical delivery of this compound?
A1: The primary challenges for topical delivery of this compound are its low aqueous solubility and poor chemical stability.[1][2][3] this compound is prone to degradation, especially when exposed to light and in aqueous solutions.[3][4][5] These characteristics limit its bioavailability and therapeutic efficacy in topical formulations.[1][2]
Q2: What are the most common strategies to enhance the skin penetration of this compound?
A2: Encapsulation within nanocarriers is the most prevalent and effective strategy. Commonly investigated systems include:
-
Ethosomes: Ethanol-containing vesicles that can enhance penetration through the stratum corneum.[1][2]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that can form an occlusive film on the skin, promoting drug permeation.[1][6][7]
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs with an imperfect lipid matrix, allowing for higher drug loading and reduced expulsion during storage.[8][9][10]
-
Polymeric Micelles: Self-assembling block copolymer structures that can solubilize hydrophobic drugs like this compound and protect them from degradation.[3][11]
-
Microparticles: These can be designed to accumulate in hair follicles, providing a targeted and sustained release of this compound.[12][13][14]
Q3: How does encapsulation improve the stability of this compound?
A3: Encapsulation protects this compound from environmental factors that cause degradation. For instance, entrapment in ethosomes has been shown to dramatically prolong the stability of this compound compared to an aqueous solution. After six months, 77% of the this compound remained in ethosomes, whereas it almost completely degraded in water within one month.[4][5][15][16] Similarly, polymeric micelles have been shown to significantly decrease the photodegradation rate of this compound.[3][11]
Q4: Can gelling agents be used to improve this compound formulations?
A4: Yes, incorporating nanoparticle dispersions into hydrogels can improve their consistency for topical application and control the release of this compound.[6][7][17] For example, adding Poloxamer 407 to a solid lipid nanoparticle dispersion slowed the diffusion of this compound by eight-fold compared to an aqueous solution.[6][7][17]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound in Lipid Nanoparticles.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the lipid matrix. | Select lipids in which this compound has higher solubility. Perform solubility studies with various solid lipids (e.g., glyceryl monostearate, stearic acid) and liquid lipids (for NLCs, e.g., oleic acid, Capryol 90). | Increased partitioning of this compound into the lipid phase, leading to higher encapsulation efficiency. |
| Drug expulsion during nanoparticle solidification. | Optimize the formulation by creating Nanostructured Lipid Carriers (NLCs). The less-ordered lipid matrix of NLCs can accommodate more drug and reduce expulsion.[8][9][10] | Improved drug loading capacity and stability of the formulation over time. |
| Incorrect homogenization or ultrasonication parameters. | Optimize the energy input during nanoparticle preparation. Vary the speed and duration of high-shear homogenization and the power and time of ultrasonication. | Formation of smaller, more uniform nanoparticles with better drug entrapment. |
| Suboptimal surfactant concentration. | Adjust the concentration of the surfactant (e.g., Polysorbate 80, Pluronic F68). Insufficient surfactant can lead to particle aggregation and drug leakage, while excessive amounts can be irritating. | Stable nanoparticle dispersion with optimal size and high encapsulation efficiency. |
Issue 2: Formulation Instability (Particle Aggregation, Creaming, or Sedimentation).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient surface charge on nanoparticles. | Measure the zeta potential of the formulation. A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. Consider adding a charged surfactant or polymer to the formulation. | Increased electrostatic repulsion between particles, preventing aggregation and improving long-term stability. |
| Inadequate viscosity of the continuous phase. | For aqueous nanodispersions, incorporate a gelling agent like Poloxamer 407 or hyaluronic acid to increase the viscosity.[6][7] | A stable, semi-solid formulation that prevents the settling or creaming of nanoparticles. |
| Ostwald ripening (growth of larger particles at the expense of smaller ones). | Optimize the polydispersity index (PDI) of the nanoparticles during preparation to achieve a narrow size distribution. A PDI below 0.3 is generally desirable. | A more uniform particle population, reducing the driving force for Ostwald ripening. |
| Temperature fluctuations during storage. | Store the formulation at a controlled temperature as specified during stability studies. For some systems, like ethosomes, stability has been demonstrated at room temperature.[4] | Consistent formulation properties and prevention of temperature-induced instability. |
Issue 3: Low In Vitro Skin Permeation or Retention.
| Possible Cause | Troubleshooting Step | Expected Outcome | | Formulation is not effectively disrupting the stratum corneum barrier. | Consider using penetration-enhancing carriers like ethosomes, which contain ethanol to fluidize the stratum corneum lipids.[1][2] | Enhanced flux of this compound across the skin barrier. | | Rapid release of this compound from the carrier. | Modify the carrier to provide a more sustained release. For example, incorporating SLNs into a hydrogel can slow down drug diffusion.[6][7][17] | Increased residence time of the formulation on the skin, allowing for more prolonged absorption. | | Carrier size is too large for follicular delivery. | If targeting hair follicles, ensure the particle size is appropriate. Microparticles have been shown to accumulate in hair follicles.[12][13][14] | Enhanced delivery of this compound to the follicular route. | | The in vitro model is not representative. | Ensure the integrity of the skin membrane (e.g., excised human or porcine skin) before the experiment. Electrical resistance measurements can be used for this purpose.[1] Use an appropriate receptor medium that ensures sink conditions; adding ethanol can improve the solubility of this compound in the receptor fluid.[18] | Accurate and reproducible permeation data that reflects the formulation's performance. |
Data Presentation
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Mean Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Ethosomes | ≈200 | Not Reported | Not Reported | [4][5] |
| Solid Lipid Nanoparticles (SLNs) | ≈200 | Not Reported | High | [6][7] |
| Nanostructured Lipid Carriers (NLCs) | Good results reported | Good results reported | Good results reported | [8][9][10] |
| Polymeric Micelles (P123) | 11.70 - 17.70 | Good polydispersion | 77.68 - 82.59 | [3][11] |
Table 2: In Vitro Diffusion/Permeation of this compound from Various Formulations
| Formulation | Comparison | Fold Change in Diffusion/Permeation | Reference |
| Ethosomal Gel | vs. Aqueous Solution | 33-fold lower diffusion coefficient | [4][5][15][19] |
| Ethosomes | vs. Aqueous Solution | 137-fold lower diffusion coefficient | [4][5][15][19] |
| SLN-based Gel (Poloxamer 407) | vs. Aqueous Solution | 8-fold slower diffusion | [6][7][17] |
| Ethosomes | vs. SLNs | 18-fold slower diffusion from ethosomes | [1][2] |
| Film Formulation | vs. Emulsion | Lower permeation rate, higher skin retention | [20][21] |
Experimental Protocols
1. Preparation of this compound-Loaded Ethosomes
-
Objective: To encapsulate this compound in ethosomes for enhanced transdermal delivery.
-
Methodology (Cold Method):
-
Dissolve phosphatidylcholine (e.g., 3% w/v) and this compound (e.g., 0.1% w/w) in ethanol.[1]
-
Under magnetic stirring (e.g., 750 rpm) at room temperature, add bidistilled water dropwise to the ethanolic solution until a final ethanol-to-water ratio of 30:70 (v/v) is achieved.[1]
-
Continue stirring for an additional 30 minutes to allow for the spontaneous formation of ethosomes, resulting in a milky dispersion.[1]
-
2. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Objective: To encapsulate this compound in SLNs to improve stability and control release.
-
Methodology (Hot Homogenization and Ultrasonication):
-
Melt the solid lipid (e.g., glyceryl monostearate) by heating it above its melting point.
-
Disperse the this compound into the molten lipid phase.
-
Separately, heat an aqueous surfactant solution (e.g., Poloxamer 407) to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and emulsify using a high-shear homogenizer.
-
Further reduce the particle size of the resulting pre-emulsion by ultrasonication.[6][7]
-
Cool down the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
3. In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Objective: To evaluate the rate and extent of this compound permeation through a skin membrane from a topical formulation.
-
Methodology:
-
Mount an excised skin membrane (e.g., human or porcine skin) onto a Franz diffusion cell, with the stratum corneum facing the donor compartment.[4][20][22]
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, potentially with ethanol to ensure sink conditions) and maintain it at 32°C or 37°C with constant stirring.[18]
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis and replace them with an equal volume of fresh receptor medium.[20]
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound topical delivery systems.
References
- 1. The Potential of this compound Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Characterization of Ethosomes for Transdermal Delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.rsu.lv [science.rsu.lv]
- 7. mdpi.com [mdpi.com]
- 8. Development of nanostructured lipid carriers loaded this compound topical cream for prevention of inflammation in Wistar rat model | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. [PDF] Development of nanostructured lipid carriers loaded this compound topical cream for prevention of inflammation in Wistar rat model | Semantic Scholar [semanticscholar.org]
- 11. Formulation of Polymeric Micelles to Increase the Solubility and Photostability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound skin absorption: Delivery of microparticles to hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound skin absorption: Delivery of microparticles to hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repositorio.unesp.br [repositorio.unesp.br]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Design and Characterization of Ethosomes for Transdermal Delivery of this compound | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Potential Unlocking of Biological Activity of this compound by Incorporation into Hydrophilic Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Characterization of Ethosomes for Transdermal Delivery of this compound. [mau.diva-portal.org]
- 20. This compound in Dermatological Formulations: In Vitro Release Profile and Skin Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro and in vivo evaluation of caffeic and ferulic acids as topical photoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of different extraction techniques on the stability of caffeic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic acid. Our goal is to help you navigate the challenges of different extraction techniques and ensure the stability of your target compound.
Frequently Asked Questions (FAQs)
Q1: Which extraction technique is generally best for preserving this compound stability?
A1: Supercritical Fluid Extraction (SFE) is often considered one of the best methods for preserving the stability of thermolabile compounds like this compound. This is because it can be performed at relatively low temperatures, minimizing thermal degradation.[1][2] However, the optimal technique depends on available equipment, sample matrix, and desired yield. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be optimized to minimize degradation.
Q2: What are the main factors that cause this compound degradation during extraction?
A2: The primary factors leading to this compound degradation are elevated temperatures, the type of solvent used, and exposure to light and oxygen.[3][4] For techniques like UAE, ultrasonic intensity and duty cycles can also play a role in degradation.[3] In MAE, temperatures above 100°C can cause significant degradation.[3]
Q3: How does the choice of solvent affect the stability of this compound during extraction?
A3: The solvent plays a crucial role in this compound stability. For instance, during Ultrasound-Assisted Extraction (UAE), this compound shows poor stability in 80% ethanol, with a degradation of 8.90%, compared to only 1.02% in water.[3][4] While mixtures of alcohol and water are efficient for extraction, pure solvents like methanol may offer better stability for this compound under ultrasonic treatment.[3][4]
Q4: Can I reuse my solvent for multiple extractions?
A4: While it may be tempting to reuse solvents to reduce costs, it is generally not recommended for quantitative studies or when compound stability is critical. The solvent composition can change, and it may accumulate impurities and degradation products from previous extractions, which can interfere with subsequent extractions and analysis.
Q5: How should I store my extracts to ensure this compound stability?
A5: Extracts containing this compound should be stored in amber vials to protect them from light and at low temperatures (e.g., -20°C) to minimize degradation. It is also advisable to blanket the extract with an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guides
Ultrasound-Assisted Extraction (UAE)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the matrix. 2. Insufficient Ultrasonic Power/Time: The ultrasonic energy or duration may not be adequate for efficient cell disruption and extraction. 3. High Temperature: Excessive temperature can lead to degradation. | 1. Optimize Solvent: Test a range of solvents. While aqueous ethanol is common, pure methanol might offer better stability.[3][4] 2. Adjust UAE Parameters: Gradually increase ultrasonic power and extraction time. Monitor the yield at each step. 3. Control Temperature: Use a cooling bath to maintain a lower extraction temperature. The degradation rate of this compound under ultrasound decreases with increasing temperature up to a certain point, but thermal degradation can occur at higher temperatures.[3] |
| Significant this compound Degradation | 1. Solvent Choice: 80% ethanol has been shown to cause significant degradation of this compound during UAE.[3][4] 2. High Ultrasonic Intensity: Excessive ultrasonic intensity can lead to sonochemical degradation.[3] 3. Pulsed vs. Continuous Mode: The duty cycle of the ultrasound can affect degradation rates.[3] | 1. Switch Solvent: Consider using water or pure methanol instead of aqueous ethanol.[3][4] 2. Reduce Intensity: Lower the ultrasonic intensity and observe the effect on stability. 3. Optimize Duty Cycle: Experiment with different duty cycles (pulsed ultrasound) as this can sometimes mitigate degradation compared to continuous sonication.[3] |
Microwave-Assisted Extraction (MAE)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Suboptimal Solvent: The solvent may not have the appropriate dielectric properties for efficient microwave heating and extraction. 2. Insufficient Power/Time: The microwave power or extraction duration may be too low. | 1. Solvent Selection: Use solvents with higher dielectric constants for better microwave absorption. Mixtures of ethanol and water are often effective. 2. Optimize MAE Parameters: Incrementally increase microwave power and extraction time while monitoring the yield. |
| Evidence of this compound Degradation (e.g., browning of extract, unexpected peaks in HPLC) | 1. Excessive Temperature: this compound is stable up to 100°C, but significant degradation occurs at 125°C during MAE.[3] 2. Prolonged Exposure: Extended extraction times at high temperatures will increase degradation. | 1. Control Temperature: Keep the extraction temperature at or below 100°C.[3] 2. Reduce Extraction Time: Shorten the extraction duration to minimize thermal stress on the compound. |
Supercritical Fluid Extraction (SFE)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Inadequate Pressure/Temperature: The density of the supercritical fluid (typically CO₂) may not be high enough to efficiently solvate the this compound. 2. Lack of Co-solvent: Supercritical CO₂ is nonpolar and may require a polar co-solvent to effectively extract more polar compounds like this compound. | 1. Optimize SFE Parameters: Systematically vary the pressure and temperature to find the optimal density for extraction. For example, optimal conditions for this compound extraction from Spirulina platensis were found to be 360.08 bar and 38.31°C.[5][6] 2. Introduce a Co-solvent: Add a polar co-solvent like ethanol to the supercritical CO₂ to increase its solvating power for this compound.[5] |
| Co-extraction of Unwanted Compounds | 1. Non-selective Extraction Conditions: The chosen pressure and temperature may be solvating a wide range of compounds. | 1. Fine-tune Parameters: Adjust the pressure and temperature to more selectively target this compound. A stepwise increase in pressure can sometimes allow for fractional extraction of different compound classes. |
Conventional Solvent Extraction (CSE)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low this compound Yield | 1. Poor Solvent Choice: The solvent may have low solubility for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to draw the compound from the matrix. 3. Poor Mass Transfer: Inadequate agitation or particle size of the sample can limit solvent penetration. | 1. Solvent Optimization: Test different solvents and solvent mixtures. For example, 60% ethanol at 60°C was found to be effective for extracting this compound derivatives from Echinacea purpurea.[7] 2. Increase Time/Temperature: Prolong the extraction time and/or moderately increase the temperature, keeping in mind the thermal stability of this compound. 3. Improve Mass Transfer: Ensure the sample is finely ground and that there is adequate agitation during extraction. |
| This compound Degradation | 1. High Temperature: Prolonged exposure to high temperatures during methods like Soxhlet extraction can cause degradation. 2. Exposure to Light and Air: this compound is susceptible to photodegradation and oxidation. | 1. Use Milder Conditions: Opt for maceration or percolation at room temperature if thermal degradation is a concern. 2. Protect from Light and Air: Conduct the extraction in amber glassware and consider performing it under an inert atmosphere. |
Data Summary
Table 1: Impact of Solvent on this compound Stability during Ultrasound-Assisted Extraction
| Solvent | This compound Degradation (%) |
| 80% Ethanol | 8.90 |
| Water | 1.02 |
| Data from a study on the sonodegradation of this compound.[3][4] |
Table 2: Optimized Parameters for Supercritical Fluid Extraction of this compound from Spirulina platensis
| Parameter | Optimal Value |
| Pressure | 360.08 bar |
| Temperature | 38.31 °C |
| Time | 57.13 min |
| Data from an optimization study using supercritical CO₂.[5][6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
-
Sample Preparation: Dry and grind the plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place a known amount of the powdered sample (e.g., 1 g) into an extraction vessel. Add the chosen solvent (e.g., pure methanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Sonication: Place the vessel in an ultrasonic bath equipped with a temperature controller. Set the desired ultrasonic frequency (e.g., 40 kHz), power, and temperature (e.g., 25°C).
-
Extraction: Perform the extraction for a predetermined time (e.g., 30 minutes).
-
Post-Extraction: After extraction, centrifuge the mixture to separate the solid residue. Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.
Protocol 2: Stability Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed. For example, a mobile phase consisting of solvent A (e.g., 0.5% acetic acid in water) and solvent B (e.g., methanol) can be used.[8]
-
Gradient Program: A typical gradient might be: 0-15 min, 25-65% B; 15-20 min, 100% B.
-
Flow Rate and Detection: Set the flow rate to 1.0 mL/min and the detection wavelength to 325-330 nm, which is the maximum absorbance for this compound.[8]
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Inject the extracted samples and quantify the this compound content by comparing the peak area with the calibration curve.
Visualizations
Caption: General experimental workflow for the extraction and stability analysis of this compound.
Caption: Factors influencing the stability of this compound during different extraction techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of extraction process parameters of this compound from microalgae by supercritical carbon dioxide green technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of extraction process parameters of this compound from microalgae by supercritical carbon dioxide green technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 8. researchgate.net [researchgate.net]
Addressing the pro-oxidant activity of caffeic acid decomposition products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caffeic acid. It specifically addresses the challenges related to its pro-oxidant activity and the influence of its decomposition products.
Frequently Asked Questions (FAQs)
Q1: My results show that this compound is acting as a pro-oxidant instead of an antioxidant. Why is this happening?
A1: this compound can exhibit a dual role, acting as both an antioxidant and a pro-oxidant depending on the experimental conditions.[1][2] The pro-oxidant activity is often observed under specific circumstances such as:
-
Presence of transition metal ions: this compound can reduce metal ions like Cu²⁺ to Cu⁺, which in turn can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions.[3][4] This can lead to oxidative damage to molecules like lipids and DNA.[3]
-
Concentration: At certain concentrations, this compound's pro-oxidant effects can become more prominent. For instance, in LDL oxidation assays, this compound can show pro-oxidant activity at concentrations of 0.1 µM or higher in the propagation phase.[1]
-
Thermal Decomposition: Heating this compound solutions, for example at 90°C, can lead to the formation of decomposition products that possess pro-oxidant properties.[5]
-
pH of the medium: The stability and reactivity of this compound and its degradation products can be influenced by the pH of the solution.
Q2: I am observing unexpected peaks in my HPLC analysis after treating my samples with this compound. What could be the cause?
A2: The appearance of new peaks in your HPLC chromatogram likely indicates the degradation of this compound.[6] this compound is susceptible to degradation under various conditions, including:
-
Exposure to heat: As mentioned, thermal stress can induce decomposition.[5]
-
Ultrasound treatment: Sonication can also lead to the degradation of this compound, resulting in the formation of byproducts.[6]
-
Presence of oxidizing agents or metal ions: These can accelerate the oxidation and degradation of this compound.[4]
-
Alkaline conditions: this compound is highly labile under alkaline hydrolytic conditions.[7]
Identified degradation products of this compound under certain conditions include hydroxytyrosol, protocatechuic aldehyde, and 4-vinylcatechol.[8]
Q3: How can I minimize the pro-oxidant activity of this compound in my experiments?
A3: To mitigate the pro-oxidant effects of this compound, consider the following strategies:
-
Use metal chelators: If the presence of transition metals is suspected to be a contributing factor, the addition of a metal chelator like EDTA can help to sequester these ions and prevent them from participating in redox cycling.
-
Optimize this compound concentration: Conduct dose-response experiments to identify a concentration range where the desired antioxidant effects are observed without significant pro-oxidant activity.
-
Control temperature: Avoid excessive heating of this compound solutions. Prepare fresh solutions and store them appropriately to prevent thermal degradation.
-
Maintain optimal pH: Ensure the pH of your experimental system is suitable for maintaining the stability of this compound.
-
Use fresh solutions: Prepare this compound solutions fresh for each experiment to minimize the formation of degradation products over time.
Q4: What are the typical concentrations at which this compound switches from an antioxidant to a pro-oxidant?
A4: The concentration-dependent switch is highly system-specific. However, some studies provide guidance:
-
In Cu²⁺-induced LDL oxidation, this compound at 0.5 µM can inhibit the initiation phase, but at concentrations of 0.1 µM or more, it can enhance the propagation phase of oxidation.[1] A maximum acceleration of oxidation was observed at 2-5 µM.[1]
-
In hydroxyl radical scavenging assays, this compound acts as an antioxidant up to 5µM, after which it may behave as a pro-oxidant.[2]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays with this compound.
| Symptom | Possible Cause | Troubleshooting Step |
| Increased cell death at concentrations expected to be protective. | Pro-oxidant activity of this compound or its degradation products leading to cellular damage. | 1. Check for metal ion contamination: Analyze your media and reagents for transition metal contamination. Consider using metal-free water and reagents. 2. Add a metal chelator: Include a chelating agent like EDTA in your experimental setup as a control to see if it mitigates the toxic effects. 3. Prepare fresh solutions: Make fresh this compound solutions for each experiment from a high-purity powder. 4. Protect from light and heat: Store stock solutions in the dark at an appropriate temperature to prevent degradation. |
| High variability between replicate experiments. | Degradation of this compound in stock solutions or during the experiment. | 1. Standardize solution preparation: Ensure a consistent protocol for preparing and storing this compound solutions. 2. Monitor solution stability: Use HPLC to check the integrity of your this compound stock solution over time. |
Issue 2: Artifacts in LDL oxidation assays.
| Symptom | Possible Cause | Troubleshooting Step |
| Faster LDL oxidation in the presence of this compound. | Pro-oxidant effect of this compound in the presence of Cu²⁺. | 1. Test different concentrations: Perform a detailed dose-response curve for this compound to identify the threshold for pro-oxidant activity. 2. Evaluate different phases of oxidation: Add this compound at the initiation and propagation phases of the reaction to understand its differential effects.[1] 3. Use a metal-free system: As a control, use an oxidation system that is not dependent on metal ions, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to see if the pro-oxidant effect persists.[9] |
| Unexpected changes in electrophoretic mobility of LDL. | This compound-induced modification of the apoB protein. | 1. Analyze protein fragmentation: Use SDS-PAGE to assess apoB-100 fragmentation in the presence and absence of this compound.[9] |
Data Summary
Table 1: Pro-oxidant Activity of this compound in Cu²⁺-Induced LDL Oxidation
| Concentration of this compound | Effect on LDL Oxidation (Propagation Phase) | Maximum Acceleration Ratio | Incubation Time for Max Acceleration | Reference |
| ≥ 0.1 µM | Enhanced oxidation | - | - | [1] |
| 2-5 µM | Enhanced oxidation | ~5 | 40 min | [1] |
| > 3 µM (after 20 min incubation with Cu²⁺) | Inhibited oxidation | - | - | [1] |
Table 2: Conditions Leading to this compound Degradation
| Condition | Degradation Products Identified | Analytical Method | Reference |
| Subcritical water (160-240 °C) | Hydroxytyrosol, protocatechuic aldehyde, 4-vinylcatechol | LC-DAD/MS | [8] |
| Ultrasound treatment | Decarboxylation products and their dimers | FT-IR, HPLC-UV-ESIMS | [6] |
| Alkaline hydrolysis | Significant degradation | HPLC | [7] |
| Heating at 90°C in hydroalcoholic solution | Unspecified decomposition products | HPLC | [5] |
Experimental Protocols
Protocol 1: Assessing Pro-oxidant Activity of this compound in Cu²⁺-Induced LDL Oxidation
Objective: To determine the concentration-dependent pro-oxidant effect of this compound on the oxidation of low-density lipoprotein (LDL) in the presence of copper ions.
Materials:
-
Isolated human LDL
-
This compound stock solution
-
CuSO₄ solution
-
Phosphate-buffered saline (PBS)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Dilute isolated LDL to a final concentration of 0.2 mg protein/mL in PBS.
-
To assess the effect on the propagation phase, initiate LDL oxidation by adding CuSO₄ to a final concentration of 5 µM and incubate at 37°C.
-
At different time points (e.g., 20, 40, 60 minutes), add varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Continue incubation at 37°C.
-
Measure the formation of thiobarbituric acid reactive substances (TBARS) at different time points. To do this, take an aliquot of the reaction mixture and stop the reaction by adding a solution of TCA and BHT.
-
Add TBA solution and heat at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the fluorescence or absorbance of the supernatant at the appropriate wavelength (e.g., excitation at 515 nm and emission at 553 nm for fluorescence).
-
Calculate the TBARS concentration relative to a malondialdehyde (MDA) standard curve.
-
Plot TBARS formation over time for each this compound concentration to determine its effect on the rate of LDL oxidation.
Protocol 2: HPLC Analysis of this compound and its Decomposition Products
Objective: To separate and identify this compound and its potential degradation products in a sample using reverse-phase high-performance liquid chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[10]
-
Mobile phase A: 0.5% acetic acid in water[11]
-
Mobile phase B: Methanol[11]
-
This compound standard
-
Sample containing this compound (and potentially its degradation products)
-
0.22 µm syringe filters
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Prepare a standard solution of this compound of known concentration.
-
Prepare your sample by dissolving it in a suitable solvent (e.g., 50% methanol) and filtering it through a 0.22 µm syringe filter.[11]
-
Inject the standard and sample solutions into the HPLC system.
-
Run a gradient elution program. An example gradient is:
-
Identify the this compound peak in your sample by comparing its retention time to that of the standard.
-
Analyze any additional peaks as potential degradation products. Mass spectrometry (MS) coupled with HPLC can be used for structural elucidation.
Visualizations
Caption: Pro-oxidant mechanism of this compound via copper ion reduction.
Caption: Troubleshooting workflow for unexpected pro-oxidant activity.
References
- 1. Prooxidant activity of this compound, dietary non-flavonoid phenolic acid, on Cu2+-induced low density lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism against oxidative stress of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "The Reaction of this compound and Copper (II) in Natural Water" by Ling Xiaozheng Xu [scholarworks.wmich.edu]
- 5. This compound decomposition products: antioxidants or pro-oxidants? [air.uniud.it]
- 6. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. Degradation of this compound in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human low-density lipoprotein oxidation by this compound and other hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. phcogj.com [phcogj.com]
Technical Support Center: Formulation Strategies for Caffeic Acid Shelf-Life Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the shelf-life of caffeic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the degradation of this compound in my formulation?
A1: this compound is susceptible to degradation through several pathways, primarily driven by its chemical structure which contains a catechol group and an unsaturated carboxylic acid chain. The main degradation routes include:
-
Oxidation: The catechol moiety is prone to oxidation, leading to the formation of quinones and subsequent polymerization into brown-colored compounds. This is often accelerated by the presence of oxygen, light, and high pH.[1]
-
Hydrolysis: While less common, ester derivatives of this compound can undergo hydrolysis.
-
Photodegradation: Exposure to UV light can induce isomerization of the trans-caffeic acid to the cis-isomer and other degradation products.[2][3]
-
pH-Dependent Degradation: this compound is more stable in acidic conditions (pH 2-3).[1] At higher, alkaline pH levels, deprotonation of the phenolic hydroxyl groups increases its susceptibility to oxidation.[1]
-
Thermal Degradation: Elevated temperatures can accelerate both oxidation and other degradation reactions.[4]
Q2: I'm observing a color change (browning) in my this compound solution over time. What is causing this and how can I prevent it?
A2: The browning of your this compound solution is a classic indicator of oxidation. The catechol group in this compound is oxidized to form highly reactive quinones, which then polymerize to create brown pigments.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your formulation is in the acidic range (ideally pH 2-5), where this compound exhibits greater stability.[1]
-
Inert Atmosphere: During formulation preparation and storage, purge the headspace of your containers with an inert gas like nitrogen or argon to minimize oxygen exposure.
-
Antioxidant Addition: Incorporate antioxidants into your formulation. Ascorbic acid, citric acid, and malic acid have been shown to improve the stability of this compound derivatives.[5][6]
-
Chelating Agents: Add chelating agents like EDTA to sequester trace metal ions (e.g., iron, copper) that can catalyze oxidation reactions.
-
Light Protection: Store your formulation in amber-colored or opaque containers to protect it from light, which can initiate and accelerate oxidative degradation.[1][2]
-
Encapsulation: Consider encapsulating the this compound to create a physical barrier against pro-oxidant environmental factors.
Q3: My this compound formulation is losing potency, but I don't see any color change. What could be the issue?
A3: Loss of potency without a visible color change can be due to several factors other than extensive oxidation, such as:
-
Isomerization: UV light exposure can cause the conversion of the native trans-caffeic acid to its cis-isomer, which may have different biological activity and analytical response.[3]
-
Interactions with Excipients: this compound may be interacting with other components in your formulation, leading to the formation of adducts or complexes that are less active or not detected by your analytical method.
-
Subtle Oxidation: Initial stages of oxidation might not produce a visible color change but can still lead to a decrease in the concentration of the parent this compound molecule.
Troubleshooting Steps:
-
Photostability Testing: Conduct a photostability study by exposing your formulation to controlled light conditions to assess the potential for isomerization. Encapsulation in polymeric micelles has been shown to significantly decrease the photodegradation rate.[7][8]
-
Excipient Compatibility Study: Perform a compatibility study of this compound with each excipient in your formulation. This can be done by analyzing binary mixtures under accelerated stability conditions.
-
Use of a Stability-Indicating Analytical Method: Ensure your analytical method (e.g., HPLC) can separate this compound from its potential degradation products and isomers. A stability-indicating method is crucial for accurately quantifying the active compound.[9][10][11]
Troubleshooting Guides
Issue: Low Encapsulation Efficiency of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor affinity of this compound for the core material. | - Modify the solvent system used during encapsulation to improve the partitioning of this compound into the core. - For lipid-based systems, consider using a co-surfactant or modifying the lipid composition to enhance solubility. |
| Drug leakage during the formulation process. | - Optimize the processing parameters. For example, in emulsion-based methods, rapid solidification of the polymer can reduce drug leakage.[12] - For liposomes, ensure the processing temperature is above the phase transition temperature of the lipids used. |
| Inappropriate drug-to-carrier ratio. | - Systematically vary the initial amount of this compound to find the optimal loading capacity of your delivery system. Exceeding the loading capacity will result in low encapsulation efficiency.[13] |
| Incorrect pH of the aqueous phase. | - Adjust the pH of the aqueous phase to a value where this compound has lower solubility, which can drive its partitioning into the encapsulating material. |
Issue: Instability of the Encapsulated this compound Formulation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Physical instability of the delivery system (e.g., aggregation, fusion). | - Optimize the surface charge of the nanoparticles/liposomes by adding charged lipids or polymers to induce electrostatic repulsion. - Incorporate steric stabilizers like PEG to prevent aggregation. |
| Degradation of this compound within the delivery system. | - Co-encapsulate a suitable antioxidant along with the this compound. - Ensure the encapsulation process itself does not introduce pro-oxidants or involve harsh conditions (e.g., excessive heat, high shear). |
| Leakage of this compound from the carrier over time. | - Select a carrier material with a higher affinity for this compound. - For polymeric systems, use a polymer with a higher glass transition temperature or increase the degree of cross-linking to reduce drug diffusion. |
| Photodegradation of the encapsulated formulation. | - Store the formulation in light-protective packaging. - Incorporate a UV-absorbing excipient in the continuous phase of the formulation if appropriate. |
Data Summary Tables
Table 1: Comparison of Encapsulation Strategies for this compound and its Esters
| Encapsulation System | Carrier Material(s) | Encapsulation Efficiency (%) | Particle Size (nm) | Key Stability Improvement | Reference |
| Liposomes | Egg Phosphatidylcholine, Cholesterol | ~70% | ~100 | Improved skin permeation and sustained release. | [14] |
| Liposomes | Various Phospholipids | Up to 76% | 40 - 500 | Gradual release over 8 hours. | [15] |
| Solid Lipid Nanoparticles (SLNs) | N/A | 82% | N/A | High encapsulation efficiency. | [16] |
| Polymeric Micelles | Pluronic P123 | N/A | 11.7 - 17.7 | Significantly decreased photodegradation rate. | [7] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | Up to 89% | ~163 | Sustained release for up to 16 days. | [13] |
| Rice Peptide Nanoparticles | Self-assembled rice peptides | 77.77% | ~210 | 1.4-fold higher stability than unencapsulated after 18 days. | [17][18] |
| Sodium Caseinate Nanoparticles | Sodium Caseinate | Up to 72.94% | N/A | Stable for 21 days at 21°C. | [19][20] |
| Microparticles | Ethyl Cellulose | Up to 97.9% | N/A | High encapsulation efficiency. | [12] |
Table 2: Stability of this compound Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | % Degradation | Reference |
| Alkaline Hydrolysis | 5 N NaOH, 60°C | 60 min | Highly labile | [9] |
| Acid Hydrolysis | Conc. HCl, 60°C | 60 min | Stable | [9] |
| Oxidation | 30% H₂O₂, 60°C | 60 min | Stable | [9] |
| Photolysis (Daylight) | Polar solution, room temp. | 1 month | Up to 43% (isomerization) | [3] |
| Thermal | 80°C | 72 hours | Significant degradation | [9] |
| Subcritical Water | 160-240°C | N/A | Rapid degradation | [4] |
| Ultrasound (in 80% ethanol) | -5°C | N/A | 17% degradation | [21] |
| Ultrasound (in 80% ethanol) | 65°C | N/A | 2% degradation | [21] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phospholipids (e.g., Egg Phosphatidylcholine, DOPC, DPPC)
-
Cholesterol (optional, for membrane stabilization)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Accurately weigh the desired amounts of phospholipids, cholesterol (if used), and this compound.
-
Dissolve all components in chloroform in a round-bottom flask.[22][23]
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40°C).[15] This will form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add the aqueous phase (e.g., PBS pH 7.4) to the flask containing the lipid film.[23]
-
Hydrate the film by rotating the flask (without vacuum) for approximately 1 hour at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: Submerge the flask in a bath sonicator for 30 minutes to reduce the size of the MLVs and form small unilamellar vesicles (SUVs).[15]
-
Extrusion (Recommended for uniform size): Load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times).[22] This will produce large unilamellar vesicles (LUVs) with a more homogenous size distribution.
-
-
Purification (Optional):
-
To separate the encapsulated this compound from the unencapsulated (free) drug, the liposomal suspension can be subjected to ultracentrifugation or dialysis.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Quantification
Instrumentation and Conditions:
-
HPLC System: With a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[24]
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and Acetonitrile (Solvent B).[24]
-
Flow Rate: 1.0 mL/min.[24]
-
Injection Volume: 10 µL.[24]
-
Column Temperature: 30°C.[24]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or pipette the this compound formulation.
-
Disperse or dissolve the sample in a known volume of a suitable solvent to extract the this compound. For encapsulated forms, this may require a solvent that disrupts the carrier (e.g., methanol for liposomes).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Quantify the amount of this compound in the samples using the calibration curve generated from the standards.
-
Protocol 3: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to ensure the analytical method is stability-indicating. A degradation of 5-20% is typically targeted.[25]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 1 N HCl.
-
Heat the solution (e.g., at 60°C) for a defined period (e.g., 2 hours).
-
Cool, neutralize with 1 N NaOH, and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 1 N NaOH.
-
Keep at room temperature or heat gently for a defined period.
-
Neutralize with 1 N HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of 3-30% hydrogen peroxide.
-
Keep at room temperature for a defined period.
-
Dilute to the target concentration.
-
-
Thermal Degradation:
-
Expose the solid this compound or a solution of this compound to dry heat (e.g., 80°C) for a specified duration (e.g., 72 hours).[9]
-
Dissolve/dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period.
-
Dilute to the target concentration.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The PDA detector can be used to check for peak purity.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for this compound liposome preparation.
Caption: Troubleshooting logic for this compound formulation instability.
References
- 1. quora.com [quora.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation of this compound in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of this compound derivatives in Echinacea purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation of Polymeric Micelles to Increase the Solubility and Photostability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. phcogj.com [phcogj.com]
- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Liposomes with this compound: Morphological and Structural Characterisation, Their Properties and Stability in Time | MDPI [mdpi.com]
- 16. The Potential of this compound Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Phenethyl Ester Encapsulated in Self-Assemble Rice Peptides Nanoparticles: Storage Stability, In Vitro Release, and Their Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Sonodegradation of this compound under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The influence of the pH on the incorporation of this compound into biomimetic membranes and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Nano-Liposomal Formulation of this compound Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Caffeic Acid Versus Ferulic Acid: A Comparative Study of Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent hydroxycinnamic acids: caffeic acid and ferulic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Introduction
This compound and ferulic acid are naturally occurring phenolic compounds found in a wide variety of plant-based foods, including fruits, vegetables, grains, and coffee.[1] Their structural similarities, characterized by a phenyl ring and a propenoic acid side chain, underpin their significant antioxidant activities. These compounds are of great interest to the scientific community due to their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide offers a detailed comparative analysis of their antioxidant efficacy, supported by quantitative data from various in vitro assays.
Chemical Structures
The antioxidant capacity of this compound and ferulic acid is intrinsically linked to their chemical structures. Both molecules possess a phenolic hydroxyl group, which is crucial for their radical scavenging activity. The primary structural difference lies in the substitution on the phenyl ring. This compound features two hydroxyl groups at the C3 and C4 positions (an ortho-dihydroxy or catechol group), while ferulic acid has a hydroxyl group at C4 and a methoxy group at C3. This seemingly minor difference has a significant impact on their antioxidant potential.
Comparative Antioxidant Activity
The antioxidant efficacy of this compound and ferulic acid has been evaluated using various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The following tables summarize the quantitative data from several key antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Reference |
| This compound | 0.016 - 0.098 | [2] |
| Ferulic Acid | 0.098 | [2] |
IC50: The concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC50 value indicates a higher antioxidant activity.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference |
| This compound | Higher than Ferulic Acid | [3] |
| Ferulic Acid | Lower than this compound | [3] |
TEAC: A measure of the antioxidant capacity of a substance, relative to the standard, Trolox (a water-soluble vitamin E analog).
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | FRAP Value (µM Fe(II)/µM) | Reference |
| This compound | Generally higher than Ferulic Acid | [2] |
| Ferulic Acid | Generally lower than this compound | [2] |
FRAP Value: A measure of the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
Specific comparative ORAC values for this compound and ferulic acid were not found in the initial search. This assay measures the ability of an antioxidant to quench peroxyl radicals.
Mechanisms of Antioxidant Action
The superior antioxidant activity of this compound can be attributed to its catechol structure. The two adjacent hydroxyl groups on the phenyl ring enhance its ability to donate hydrogen atoms to stabilize free radicals. The resulting phenoxyl radical is more stable due to resonance delocalization and intramolecular hydrogen bonding. In contrast, the methoxy group in ferulic acid provides some electron-donating capacity but is less effective than the second hydroxyl group in this compound for radical scavenging.
Influence on Cellular Signaling Pathways
Beyond direct radical scavenging, caffeic and ferulic acid can modulate intracellular signaling pathways involved in the cellular response to oxidative stress.
Nrf2 Signaling Pathway
Both this compound and ferulic acid have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Caption: Activation of the Nrf2 signaling pathway by caffeic and ferulic acids.
MAP Kinase (MAPK) Signaling Pathway
This compound and ferulic acid can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as ERK, JNK, and p38, which are involved in cellular processes like inflammation and apoptosis.[7][8]
Caption: Modulation of the MAPK signaling pathway by caffeic and ferulic acids.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compounds (this compound and ferulic acid) are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the antioxidant sample is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a fixed time (e.g., 6 minutes).
-
The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C.
-
A small volume of the sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µmol of Fe²⁺ equivalents per liter or gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., fluorescein) by a peroxyl radical generator (e.g., AAPH). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[2][3]
Procedure:
-
A reaction mixture containing the fluorescent probe and the antioxidant sample is prepared in a black 96-well microplate.
-
The plate is incubated at 37°C.
-
The reaction is initiated by the addition of the peroxyl radical generator (AAPH).
-
The fluorescence is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The area under the curve (AUC) is calculated for the sample, a blank, and a Trolox standard.
-
The ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents.
Conclusion
The evidence presented in this guide indicates that while both this compound and ferulic acid are potent antioxidants, this compound generally exhibits superior efficacy in various in vitro antioxidant assays. This enhanced activity is primarily attributed to the presence of the ortho-dihydroxy (catechol) moiety in its chemical structure, which facilitates more efficient radical scavenging. Both compounds also demonstrate the ability to modulate key cellular signaling pathways involved in the response to oxidative stress, suggesting multiple mechanisms of action. This comparative analysis provides a valuable foundation for researchers and drug development professionals in the selection and application of these phenolic compounds for therapeutic and preventative strategies against oxidative stress-related diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry [mdpi.com]
- 8. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Antioxidants: Caffeic Acid vs. Ascorbic Acid in a Preclinical Showdown
For Immediate Release
In the realm of antioxidant research, two titans consistently emerge: the well-established vitamin C (ascorbic acid) and the potent plant-derived compound, caffeic acid. This guide offers a comprehensive in-vitro comparison of their antioxidant activities, providing researchers, scientists, and drug development professionals with a side-by-side analysis supported by experimental data.
Quantitative Comparison of Antioxidant Efficacy
The antioxidant capacity of this compound and ascorbic acid has been rigorously evaluated using a battery of in-vitro assays. The half-maximal inhibitory concentration (IC50), a key metric of antioxidant strength, reveals a nuanced picture of their respective potencies. A lower IC50 value indicates a greater antioxidant activity.
| Antioxidant Assay | This compound (IC50) | Ascorbic Acid (IC50) | Key Findings |
| DPPH Radical Scavenging | 5.9 µg/mL[1] | 43.2 µg/mL[1] | This compound demonstrates significantly stronger scavenging activity against the DPPH radical in this direct comparison. |
| ABTS Radical Scavenging | 1.59 ± 0.06 µg/mL[2] | Not specified in the same study | This compound shows very high activity; a direct comparison from the same study is needed for a definitive conclusion. |
| Superoxide Radical Scavenging | 8.062 ± 0.59 µM | Not specified in the same study | This compound is an effective scavenger of superoxide radicals. |
| Hydroxyl Radical Scavenging | 20.77 ± 0.86 µM | Not specified in the same study | This compound demonstrates the ability to neutralize highly reactive hydroxyl radicals. |
Note: The IC50 values presented are from different studies and are not a direct head-to-head comparison under the same experimental conditions unless stated otherwise. This highlights a gap in the literature for a comprehensive comparative study.
Overall, the available data suggests that this compound exhibits superior or comparable in-vitro antioxidant activity to ascorbic acid in several key assays, particularly in scavenging the DPPH radical.[1][3][4][5] However, it is also noted that ascorbic acid may be more effective in other specific assays, such as the phosphomolybdenum radical scavenging assay.
Visualizing the Antioxidant Action: DPPH Assay Workflow
The following diagram illustrates the general workflow of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for evaluating antioxidant activity.
Antioxidant Mechanisms and Cellular Protection
Antioxidants like this compound and ascorbic acid exert their effects through various mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals. This action helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The diagram below illustrates a simplified signaling pathway of how antioxidants can protect cells from oxidative damage.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key in-vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Antioxidant solutions (this compound and ascorbic acid) at various concentrations.
-
Methanol or ethanol (as solvent).
-
-
Procedure:
-
Prepare a series of dilutions of the antioxidant samples.
-
Add a fixed volume of the DPPH solution to each dilution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
A blank containing only the solvent and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Antioxidant solutions at various concentrations.
-
Ethanol or phosphate buffer.
-
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with the solvent to obtain a working solution with a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add a small volume of the antioxidant sample to the ABTS•+ working solution.
-
After a set incubation time (e.g., 6 minutes), measure the decrease in absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents:
-
FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.
-
Antioxidant solutions at various concentrations.
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the antioxidant sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at approximately 593 nm.
-
The results are typically expressed as equivalents of a standard antioxidant, such as ascorbic acid or Trolox.
-
Superoxide Radical (O₂•⁻) Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which are generated in-situ.
-
Reagents:
-
A system to generate superoxide radicals, such as the phenazine methosulfate (PMS)-NADH system.
-
Nitroblue tetrazolium (NBT), which is reduced by superoxide radicals to a colored formazan.
-
Antioxidant solutions at various concentrations.
-
Tris-HCl buffer.
-
-
Procedure:
-
Prepare a reaction mixture containing NBT, NADH, and the antioxidant sample in a buffer.
-
Initiate the reaction by adding PMS.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance of the formed formazan at approximately 560 nm.[1]
-
The scavenging activity is determined by the reduction in the formation of formazan in the presence of the antioxidant.
-
Calculate the percentage of inhibition and the IC50 value.
-
Hydroxyl Radical (•OH) Scavenging Assay
This assay assesses the capacity of an antioxidant to neutralize hydroxyl radicals, often generated by the Fenton reaction.
-
Reagents:
-
Fenton reaction components: Ferrous salt (e.g., FeSO₄), EDTA, and hydrogen peroxide (H₂O₂).
-
A detection molecule that is degraded by hydroxyl radicals, such as 2-deoxyribose.
-
Thiobarbituric acid (TBA), which reacts with the degradation products of 2-deoxyribose to form a colored compound.
-
Antioxidant solutions at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the Fenton reagents, 2-deoxyribose, and the antioxidant sample.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stop the reaction and induce color development by adding TBA and heating.
-
Measure the absorbance of the resulting colored solution at approximately 532 nm.
-
The scavenging activity is indicated by the decrease in color formation.
-
Calculate the percentage of inhibition and the IC50 value.
-
References
- 1. scribd.com [scribd.com]
- 2. 2.9. Hydroxyl radical‐scavenging assay [bio-protocol.org]
- 3. 3.5.2. Hydroxyl Radical Scavenging Activity Assay [bio-protocol.org]
- 4. In vitro methods to determine the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Caffeic Acid's Anticancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
Caffeic acid, a naturally occurring phenolic compound abundant in coffee, fruits, and vegetables, has demonstrated significant potential as an anticancer agent. Extensive in vitro studies have validated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways across a wide spectrum of cancer cell lines. This guide provides a comparative overview of this compound's anticancer effects, supported by experimental data, detailed methodologies, and visual representations of its molecular mechanisms.
Comparative Anticancer Activity of this compound
The cytotoxic effect of this compound varies among different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value indicates a higher potency of the compound.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Skin Cancer | A431 | 20 | [1] |
| Lung Cancer | A549 | Not specified, but sensitizes to Paclitaxel | [2] |
| Breast Cancer | MCF-7 | 159 µg/mL (~882 µM) | [3] |
| MDA-MB-231 | >1,000 | [4] | |
| Colon Cancer | HCT116 | Not specified, but enhances drug-induced apoptosis | [5][6] |
| HT-29 | Not specified, but reduces cell viability | [7][8] | |
| CaCo2 | Not specified, but induces apoptosis | [9] | |
| Cervical Cancer | HeLa | Not specified, but reduces proliferation | [10] |
| Liver Cancer | HepG2 | Not specified, but represses cancer growth | [2] |
| Prostate Cancer | LNCaP, DU-145, PC-3 | Not specified, but suppresses proliferation | [11] |
| Fibrosarcoma | HT-1080 | Not specified, but exhibits potent anticancer effect | [12] |
| Pancreatic Cancer | AsPC1 | 42.47 (Derivative 5) | |
| BxPC3 | 46.58 (Derivative 5) | [13] |
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
This compound exerts its anticancer effects through various mechanisms, primarily by inducing apoptosis and modulating critical signaling pathways that govern cell survival, proliferation, and metastasis.
Induction of Apoptosis
This compound has been shown to trigger apoptosis in cancer cells through the mitochondrial pathway.[10][14] This involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to the release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[10][14] Studies have observed morphological changes characteristic of apoptosis, such as nuclei fragmentation, in this compound-treated HeLa cells.[10]
Modulation of Signaling Pathways
This compound influences several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound and its derivatives have been shown to inhibit the PI3K/Akt signaling cascade in various cancer cells, including colorectal and prostate cancer.[5][6][11][15] This inhibition contributes to the suppression of tumor growth.[15]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer progression. This compound has been found to modulate this pathway by inhibiting the phosphorylation of ERK, JNK, and p38 in response to stimuli like UVB radiation.[2][16][17]
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. This compound and its derivatives can inhibit NF-κB activation, thereby reducing the expression of genes involved in cancer cell proliferation, angiogenesis, and metastasis.[2][15]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control. The IC50 value is then calculated.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Anticancer activity of this compound n-butyl ester against A431 skin carcinoma cell line occurs via induction of apoptosis and inhibition of the mTOR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of this compound and gallic acid against MCF-7 human breast cancer cells: An in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and chlorogenic acid cytotoxicity, genotoxicity and impact on global DNA methylation in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Anticancer Drug-induced Apoptosis in Acid-adapted HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Frontiers | Potential Therapeutic Implications of this compound in Cancer Signaling: Past, Present, and Future [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. This compound induces apoptosis in human cervical cancer cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of this compound on cancer cell proliferation by oxidative mechanism in human HT-1080 fibrosarcoma cell line | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Caffeic Acid vs. Ibuprofen: A Comparative Guide to Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory mechanisms of caffeic acid, a natural phenolic compound, and ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is supported by experimental data to assist in research and development endeavors.
Executive Summary
Both this compound and ibuprofen exhibit potent anti-inflammatory properties, however, their mechanisms of action, while overlapping, show significant differences in terms of molecular targets and potency. Ibuprofen is a well-characterized non-selective inhibitor of cyclooxygenase (COX) enzymes, a cornerstone of its anti-inflammatory, analgesic, and antipyretic effects. This compound and its derivatives, on the other hand, demonstrate a broader spectrum of activity, including potent, selective inhibition of COX-2, suppression of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS), and modulation of key inflammatory signaling cascades such as NF-κB and MAPK pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory activities of this compound (and its derivatives) and ibuprofen on key inflammatory mediators. It is important to note that IC50 values can vary based on the specific experimental conditions, cell types, and assays used.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 Value | Cell/Assay System |
| Ibuprofen | COX-1 | 12 - 13 µM[1][2] | Human Monocytes / various |
| COX-2 | 80 - 370 µM[1][2] | Human Monocytes / various | |
| S-Ibuprofen | COX-1 | 2.1 µM[3] | Human whole blood assay |
| COX-2 | 1.6 µM[3] | Human whole blood assay | |
| This compound Phenethyl Ester (CAPE) | COX-1 | 1.5 µM[4] | J774 Macrophages |
| COX-2 | 6.3 nM[4] | J774 Macrophages | |
| This compound | COX-2 | No direct inhibition noted in some studies; suppresses expression[4][5] | J774 Macrophages / JB6 P+ cells |
Table 2: Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production
| Compound | Target | IC50 Value | Cell/Assay System |
| Ibuprofen | iNOS Activity | 760 µM[6] | Rat Primary Cerebellar Glial Cells |
| iNOS Protein Levels | 890 µM[6] | Rat Primary Cerebellar Glial Cells | |
| This compound Methyl Ester | NO Production | 21.0 µM[7] | LPS-induced RAW 264.7 Macrophages |
| This compound Ethyl Ester | NO Production | 12.0 µM[7] | LPS-induced RAW 264.7 Macrophages |
| This compound Butyl Ester | NO Production | 8.4 µM[7] | LPS-induced RAW 264.7 Macrophages |
| This compound Octyl Ester | NO Production | 2.4 µM[7] | LPS-induced RAW 264.7 Macrophages |
| Rosmarinic Acid | NO Production | 0.6 µM[8] | LPS-induced RAW 264.7 Macrophages |
Table 3: Inhibition of Pro-Inflammatory Cytokines
| Compound | Target Cytokine | Effect | Cell/Assay System |
| Ibuprofen | IL-6 | Blunts exercise-induced increase[9] | Older adults (in vivo) |
| TNF-α, IL-1β | No significant change in periapical exudates[10] | Human (in vivo) | |
| This compound | TNF-α, IL-6, IL-1β | Significantly reduced mRNA and protein levels[11] | TPA-induced mouse skin inflammation |
| This compound Methyl Ester | TNF-α, IL-1β | Dose-dependent suppression of secretion[12] | LPS-stimulated HUVECs |
Signaling Pathway Modulation
Ibuprofen's Mechanism of Action
Ibuprofen's primary mechanism is the non-selective, reversible inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[13][14] Beyond this, ibuprofen has been shown to modulate other pathways. It can attenuate the activation of MAPK pathways (p38 and JNK) and the NF-κB pathway, although the effects on NF-κB can be complex and cell-type dependent.[3]
Figure 1. Simplified signaling pathway for Ibuprofen's anti-inflammatory action.
This compound's Mechanism of Action
This compound and its derivatives exhibit a multi-targeted anti-inflammatory effect. This compound phenethyl ester (CAPE) is a notably potent and selective inhibitor of COX-2.[4] Furthermore, this compound broadly suppresses the expression of iNOS and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[11][15] This is achieved by inhibiting key upstream signaling pathways, including the NF-κB and MAPK cascades.[15] Evidence suggests this compound can directly inhibit upstream kinases such as Fyn, IRAK1, and IRAK4, leading to the downstream suppression of transcription factors like NF-κB and AP-1.[5][15]
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effect of propolis and this compound phenethyl ester on cyclooxygenase activity in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a phenolic phytochemical in coffee, directly inhibits Fyn kinase activity and UVB-induced COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ibuprofen taken before exercise blunts the IL-6 response in older adults but does not alter bone alkaline phosphatase or c-telopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Ibuprofen on IL-1β, TNF-α and PGE2 levels in periapical exudates: a double blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces cutaneous tumor necrosis factor alpha (TNF-α), IL-6 and IL-1β levels and ameliorates skin edema in acute and chronic model of cutaneous inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. ClinPGx [clinpgx.org]
- 15. IRAK1/4-Targeted Anti-Inflammatory Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the biological activities of caffeic acid and its esters
A Comparative Analysis of the Biological Activities of Caffeic Acid and its Esters
This compound, a prominent hydroxycinnamic acid found extensively in plant-based foods, and its various ester derivatives have garnered significant attention within the scientific community. These compounds exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of this compound and its esters, supported by experimental data and detailed methodologies.
Antioxidant Activity
The antioxidant capacity of this compound and its esters is a cornerstone of their therapeutic potential. This activity is primarily attributed to the catechol ring in their structure, which can donate hydrogen atoms to scavenge free radicals.[4][5] Esterification of this compound can modulate its antioxidant activity by altering its lipophilicity and interaction with cellular membranes.[5][6]
Experimental Data: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds.[7][8] The table below summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | IC50 (µM) | Reference |
| This compound | 15.3 | [9] |
| This compound Phenethyl Ester (CAPE) | 11.9 | [9] |
| Propargyl Caffeate | 10-15 | [9] |
| Allyl Caffeate | 10-15 | [9] |
| Dihydrothis compound | 2.10 | [4] |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 7-8 | [4] |
Note: The data indicates that while esterification with certain groups can maintain or slightly enhance antioxidant activity, modifications to the core structure, such as the saturation of the double bond (dihydrothis compound), can significantly impact this property. The catechol moiety is essential for the antioxidant effect.[9][10]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant capacity of a compound using the DPPH method.[7][11][12][13]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in an organic solvent like methanol or ethanol and stored in the dark.[7] A working solution is then prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[7]
-
Sample Preparation: The test compounds (this compound and its esters) are dissolved in the same solvent as the DPPH solution to prepare various concentrations.
-
Reaction Mixture: In a 96-well microplate, a small volume of each sample concentration (e.g., 20 µL) is mixed with the DPPH working solution (e.g., 200 µL).[13] A blank well containing only the solvent and DPPH solution is also prepared.
-
Incubation: The microplate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12]
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[11]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anti-inflammatory Activity
This compound and its esters, particularly this compound phenethyl ester (CAPE), exhibit potent anti-inflammatory properties.[1][14][15] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway.[15][16]
Experimental Data: Inhibition of Nitric Oxide (NO) Production
The inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines like RAW 264.7 is a common in vitro model for assessing anti-inflammatory activity.[17] The IC50 values for NO inhibition by various this compound esters are presented below.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| This compound Methyl Ester | RAW 264.7 | 21.0 | [17] |
| This compound Ethyl Ester | RAW 264.7 | 12.0 | [17] |
| This compound Butyl Ester | RAW 264.7 | 8.4 | [17] |
| This compound Octyl Ester | RAW 264.7 | 2.4 | [17] |
| This compound Benzyl Ester | RAW 264.7 | 10.7 | [17] |
| This compound Phenethyl Ester (CAPE) | RAW 264.7 | 4.80 | [17] |
Note: The data suggests that the anti-inflammatory activity of this compound esters is influenced by the nature of the ester group, with longer alkyl chains and aromatic groups showing enhanced inhibitory effects on NO production.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.[18][19][20][21][22]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10⁵ cells/mL) and allowed to adhere overnight.[20]
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound esters) for a short period (e.g., 30 minutes).[21]
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.[20]
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).[20]
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[18] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is mixed and incubated at room temperature for about 10 minutes.[18][20]
-
Absorbance Reading: The absorbance of the resulting colored product is measured at a specific wavelength (e.g., 540 nm).[21]
-
Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anticancer Activity
This compound and its esters have demonstrated significant anticancer properties against various cancer cell lines.[1][2][10] this compound phenethyl ester (CAPE) has been particularly well-studied for its ability to suppress the growth of transformed cells.[10]
Experimental Data: Cytotoxicity Against Cancer Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24] The IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 24 hours | 102.98 | [25] |
| This compound | MCF-7 (Breast Cancer) | 48 hours | 59.12 | [25] |
| CAPE | MCF-7 (Breast Cancer) | 24 hours | 56.39 | [25] |
| CAPE | MCF-7 (Breast Cancer) | 48 hours | 28.10 | [25] |
| This compound | MDA-MB-231 (Breast Cancer) | 24 hours | >100 | [26][27] |
| This compound | MDA-MB-231 (Breast Cancer) | 48 hours | ~65 | [26] |
| CAPE | MDA-MB-231 (Breast Cancer) | 24 hours | ~55 | [26] |
| CAPE | MDA-MB-231 (Breast Cancer) | 48 hours | ~41 | [26] |
Note: The data clearly indicates that CAPE exhibits significantly higher cytotoxic activity against breast cancer cells compared to this compound, with lower IC50 values at both 24 and 48 hours of incubation.[25]
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the steps for determining the cytotoxicity of compounds using the MTT assay.[23][24][28][29][30]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and incubated overnight to allow for attachment.[23][28]
-
Compound Treatment: The cells are treated with various concentrations of this compound and its esters for specific time periods (e.g., 24 or 48 hours).[28]
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration typically 0.5 mg/mL) is added to each well.[23][28]
-
Incubation: The plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[23][28]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[23][28]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm (e.g., 590 nm).[23][24]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Antimicrobial Activity
This compound and its esters have demonstrated inhibitory effects against a range of microorganisms, including bacteria.[1][31][32][33] The esterification of this compound can enhance its antibacterial efficacy.[31]
Experimental Data: Minimum Inhibitory and Bactericidal Concentrations
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.[34][35][36][37][38] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| CAPE | Streptococcus mutans | 1 | 1.5 | [39] |
| CAPE | Streptococcus oralis | 1 | 1.5 | [39] |
| CAPE | Streptococcus salivarius | 3 | 4 | [39] |
| CAPE | Staphylococcus aureus | 3 | 4 | [39] |
| CAPE | Streptococcus mutans | 0.08 | 0.32 | [40] |
| CAPE | Streptococcus sanguinis | 0.16 | 0.32 | [40] |
| CAPE | Streptococcus gordonii | 0.16 | 0.32 | [40] |
| CAPE | Actinomyces naeslundii | 0.16 | 0.32 | [40] |
| This compound Isopropenyl Ester (CAIE) | Paenibacillus larvae | 0.125 | 0.125 | [31] |
| This compound Benzyl Ester (CABE) | Paenibacillus larvae | 0.125 | 0.125 | [31] |
| This compound Phenethyl Ester (CAPE) | Paenibacillus larvae | 0.125 | 0.125 | [31] |
Note: The data shows that CAPE is effective against various oral bacteria, although its efficacy can vary between different strains. Other this compound esters, such as CAIE and CABE, also exhibit potent bactericidal activity.[31]
Experimental Protocol: Broth Microdilution Method
This protocol describes the determination of MIC and MBC values for antimicrobial compounds.[34][36][37]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 0.5 McFarland standard).[36]
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.[34]
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.[34] Control wells (no compound and no inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[36]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. After further incubation, the MBC is identified as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.
Conclusion
The comparative analysis reveals that both this compound and its esters possess a remarkable array of biological activities. Esterification of this compound is a key strategy to modulate its physicochemical properties, often leading to enhanced biological efficacy. This compound phenethyl ester (CAPE) consistently demonstrates superior anti-inflammatory and anticancer activities compared to its parent compound. Furthermore, various esters of this compound show potent antioxidant and antimicrobial effects. The provided experimental data and detailed protocols offer a valuable resource for researchers and drug development professionals interested in the therapeutic potential of these natural compounds. Further investigations into the structure-activity relationships of a wider range of this compound esters are warranted to unlock their full therapeutic potential.
References
- 1. Biological Activities of this compound Phenethyl Ester: Comparative Analysis of Natural Products and Synthetic Derivatives [archrazi.areeo.ac.ir]
- 2. ijpjournal.com [ijpjournal.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound esters on antioxidant activity and oxidative stability of sunflower oil: Molecular simulation and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Bioactivity and Chemical Synthesis of this compound Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of this compound phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effect of this compound methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchhub.com [researchhub.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. This compound Versus this compound Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. texaschildrens.org [texaschildrens.org]
- 31. This compound Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. [PDF] this compound Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels | Semantic Scholar [semanticscholar.org]
- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 35. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 36. researchgate.net [researchgate.net]
- 37. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 38. woah.org [woah.org]
- 39. In Vitro Activity of this compound Phenethyl Ester against Different Oral Microorganisms | MDPI [mdpi.com]
- 40. Antibacterial Effect of this compound Phenethyl Ester on Cariogenic Bacteria and Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Caffeic Acid's Radical Scavenging Prowess: A Head-to-Head Comparison with Other Dietary Polyphenols
For Immediate Release
[City, State] – In the landscape of dietary polyphenols, caffeic acid consistently demonstrates potent radical scavenging activity, positioning it as a significant antioxidant compound. A comprehensive comparison with other polyphenols, including flavonoids and other phenolic acids, reveals its formidable capacity to neutralize free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases. This guide provides a head-to-head comparison of this compound's radical scavenging performance, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Radical Scavenging Activity
The antioxidant efficacy of this compound and other dietary polyphenols is commonly evaluated using various assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) being the most prevalent. The data presented below, collated from multiple studies, summarizes the comparative radical scavenging activities. Lower IC50 values in DPPH and ABTS assays indicate higher antioxidant activity, while higher TEAC (Trolox Equivalent Antioxidant Capacity) and ORAC values signify greater antioxidant potential.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µmol TE/g) |
| This compound | 1.59 ± 0.06 [1] | 1.59 ± 0.06 [1] | High (Specific values vary by study) |
| Gallic Acid | - | 1.03 ± 0.25[1] | - |
| (+)-Catechin | - | 3.12 ± 0.51[1] | - |
| Quercetin | - | 1.89 ± 0.33[1] | - |
| Rutin | - | 4.68 ± 1.24[1] | - |
| Kaempferol | - | 3.70 ± 0.15[1] | - |
Note: The presented values are illustrative and can vary based on specific experimental conditions. Direct comparison is most accurate when conducted within the same study.
This compound consistently exhibits strong radical scavenging activity, often comparable to or exceeding that of other well-known antioxidants.[2] Its efficacy is largely attributed to its chemical structure, specifically the two hydroxyl groups on the aromatic ring, which facilitate the donation of a hydrogen atom to stabilize free radicals.[3][4] The antioxidant mechanism of this compound is primarily based on the Hydrogen Atom Transfer (HAT) pathway.[5]
Experimental Protocols for Radical Scavenging Assays
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed methodologies for the key radical scavenging assays cited.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers.[6]
Principle: DPPH is a stable free radical that is purple in color and absorbs strongly at 517 nm.[6][7] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[6]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[6]
-
Reaction Mixture: A defined volume of the test sample (dissolved in a suitable solvent) is mixed with the DPPH working solution.[6]
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[6]
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[7] The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[7]
ABTS Radical Scavenging Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. This radical has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+ back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.[8]
Procedure:
-
Generation of ABTS•+: A 7 mM ABTS solution is reacted with 2.45 mM potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[8]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[8]
-
Reaction: A small volume of the test sample is added to a larger volume of the diluted ABTS•+ solution.[8]
-
Absorbance Measurement: The absorbance is measured at 734 nm after a set incubation time (e.g., 30 minutes).[8]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[8]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[9]
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, typically fluorescein, by an antioxidant. A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used. The antioxidant's ability to protect the fluorescein from degradation is measured by monitoring the fluorescence decay curve.[9]
Procedure:
-
Reaction Setup: The test sample is mixed with a fluorescein solution in a 96-well plate.[10]
-
Incubation: The plate is incubated at 37°C.[10]
-
Initiation of Reaction: AAPH solution is added to initiate the radical generation.[10]
-
Fluorescence Measurement: The fluorescence is monitored kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[9]
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample. The ORAC value is then expressed as Trolox equivalents.[9][10]
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in evaluating radical scavenging activity, the following diagrams are provided.
Caption: A generalized workflow for in vitro radical scavenging assays.
Caption: this compound's antioxidant action via hydrogen atom donation.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemical and Pharmacological Aspects of this compound and Its Activity in Hepatocarcinoma [frontiersin.org]
- 4. Therapeutic Implications of this compound in Cancer and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. iomcworld.com [iomcworld.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. polyphenols-biotech.fr [polyphenols-biotech.fr]
- 10. cellbiolabs.com [cellbiolabs.com]
Caffeic Acid in Thrombocytopenia: A Comparative Analysis Against Standard-of-Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of caffeic acid with standard-of-care drugs for the treatment of thrombocytopenia, particularly focusing on Immune Thrombocytopenia (ITP). The information is presented to aid in research and development efforts in this therapeutic area.
Quantitative Efficacy Data
The following tables summarize the quantitative data from clinical studies on this compound and standard-of-care treatments for thrombocytopenia.
Table 1: this compound Efficacy in Thrombocytopenia
| Study/Trial | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Results |
| Wang et al. (NCT02556814) [1][2] | Newly diagnosed adult ITP patients (platelet count <30 x 10⁹/L) | This compound tablets (0.3 g three times daily for 12 weeks) + High-Dose Dexamethasone (HD-DXM) | 24-week Sustained Response (SR)¹ | 56.5% in the this compound + HD-DXM group vs. 43.5% in the placebo + HD-DXM group. |
| Clinical Study (unnamed) [3][4] | Adult ITP patients | This compound tablets + Dexamethasone and Prednisone | Short-term effective rate | 84.62% in the this compound group vs. 67.31% in the control group (P<0.05).[3][4] |
| Meta-Analysis (Yu et al.) [5][6][7] | Patients with thrombocytopenia (various etiologies) | This compound tablets (CFA) | Overall treatment effectiveness | Statistically significant improvement in clinical outcomes and platelet counts with CFA.[5][7] |
¹Sustained Response (SR) defined as the maintenance of a platelet count higher than 30 × 10⁹/L, at least doubling of the baseline platelet count, and an absence of bleeding.[1][2]
Table 2: Standard-of-Care Efficacy in Immune Thrombocytopenia (ITP)
| Drug Class | Drug | Study/Trial | Patient Population | Key Efficacy Endpoints | Results |
| Corticosteroids | Dexamethasone | Cheng et al. [8] | Newly diagnosed adult ITP | Initial Response Rate | 82.1% with one or two courses of HD-DXM.[8] |
| Prednisone | ASH Guidelines [9][10] | Newly diagnosed adult ITP | Initial Response Rate | Generally effective, but may have a slower onset than dexamethasone. | |
| Thrombopoietin Receptor Agonists (TPO-RAs) | Eltrombopag | PETIT2 Trial [11] | Children with chronic ITP | Platelet response (≥6 of 8 weeks with platelets >50×10⁹/L) | 40% in the eltrombopag group vs. 3% in the placebo group.[11] |
| Romiplostim | Phase 3 Study [12] | Adults with chronic ITP | Overall Response (platelet counts ≥50 × 10⁹/L during ≥4 weeks) | 83% in the romiplostim group.[12] | |
| Immunoglobulins | Intravenous Immunoglobulin (IVIG) | Godeau et al. [13] | Adults with ITP | Platelet Response | Rapid increase in platelet count in up to 85% of patients.[13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies.
This compound Clinical Trial Protocol (NCT02556814)[1][2][14][15]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2][14]
-
Inclusion Criteria: Adults (18-80 years) with newly diagnosed primary ITP, untreated, with a platelet count <30 x 10⁹/L and bleeding manifestations.[15]
-
Treatment Arms:
-
Primary Endpoint: Sustained response at 24 weeks, defined as a platelet count ≥30 x 10⁹/L, at least a two-fold increase from baseline, and no bleeding.[1][2]
-
Monitoring: Platelet counts were monitored regularly throughout the study. Adverse events were also recorded.[14]
Standard-of-Care Clinical Trial Protocols
-
Study Design: A prospective, multicenter, randomized, controlled, open-label clinical trial.[8]
-
Inclusion Criteria: Adults with newly diagnosed primary ITP and a platelet count <30 × 10⁹/L or bleeding symptoms.[8]
-
Treatment Arms:
-
Primary Endpoint: Overall initial response and complete response.[8]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.
-
Inclusion Criteria: Children with chronic ITP who had an insufficient response to prior therapies.[11]
-
Treatment Arms:
-
Eltrombopag Group: Oral eltrombopag with dose adjustments to maintain a target platelet count.[11]
-
Placebo Group: Placebo.
-
-
Primary Endpoint: Proportion of patients achieving at least 6 out of 8 non-consecutive weeks with a platelet count >50×10⁹/L during weeks 5-12 of therapy.[11]
-
Study Design: A long-term, open-label safety and efficacy study.[12]
-
Inclusion Criteria: Patients who had completed a previous romiplostim study for ITP.[12]
-
Treatment: Weekly subcutaneous injections of romiplostim, with the dose adjusted to maintain a platelet count between 50 and 250 × 10⁹/L.[12]
-
Endpoints: Long-term safety and efficacy, including the incidence of bleeding events.[12]
-
Study Design: Varies, but often open-label studies or arms within larger comparative trials.
-
Treatment: Typically, a total dose of 1.6-2.0 g/kg administered over 2 consecutive days (0.8-1.0 g/kg per day).[16][17]
-
Endpoints: Rapidity and magnitude of platelet count increase.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mechanisms and processes involved in the treatment of thrombocytopenia.
References
- 1. thebloodproject.com [thebloodproject.com]
- 2. This compound tablets plus high-dose dexamethasone versus placebo plus high-dose dexamethasone in patients with newly diagnosed immune thrombocytopenia: A multicenter, double-blind, randomized, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]
- 4. Clinical effect and safety of this compound tablets in the treatment of immune thrombocytopenia [lcxyen.whuhzzs.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A Study of Romiplostim N01 as the First-line Treatment for Newly Diagnosed Adult Patients With ITP | Clinical Research Trial Listing [centerwatch.com]
- 7. Efficacy and safety of this compound tablets in the treatment of thrombocytopenia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A network map of thrombopoietin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Clinical Practice Updates in the Management Of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. This compound Combining High-dose Dexamethasone in Management of ITP | Clinical Research Trial Listing [centerwatch.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Intravenous Immunoglobulin (IVIG, Bioven) Efficacy and Safety in Chronic Primary Immune Thrombocytopenia (ITP) in Adults [ctv.veeva.com]
A Comparative Analysis of Caffeic Acid and Quercetin in the Inhibition of Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two prominent phytochemicals, caffeic acid and quercetin. By examining their inhibitory effects on key inflammatory markers—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Cyclooxygenase-2 (COX-2)—this document aims to furnish researchers and drug development professionals with objective, data-driven insights. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a thorough comparative analysis.
Quantitative Comparison of Inhibitory Activity
The inhibitory capacities of this compound and quercetin against major inflammatory markers are summarized below. The data, presented as IC50 values and percentage inhibition, have been compiled from various in vitro studies.
Table 1: Inhibition of Pro-inflammatory Cytokines by this compound and Quercetin
| Inflammatory Marker | Compound | Cell Line | Inducer | Concentration | % Inhibition | IC50 | Citation |
| TNF-α | This compound | RAW 264.7 | LPS | 400 µM | ~40% | - | [1] |
| Quercetin | Human PBMCs | - | 50 µM | ~39% | - | [2] | |
| Quercetin | RAW 264.7 | LPS | 20 µM | Significant | - | [3] | |
| IL-6 | This compound | Mouse P815 Mast Cells | C48/80 | 10 µM | Significant | - | [4] |
| Quercetin | Human Neutrophils | LPS | 40 µM | Significant | - | [5] | |
| Quercetin | ARPE-19 | IL-1β | 20 µM | Significant | - | [4] | |
| IL-1β | This compound | Human articular chondrocytes | IL-1β | - | Significant | - | [6] |
| Quercetin | ARPE-19 | IL-1β | 20 µM | Significant | - | [4] | |
| Quercetin | RAW 264.7 | LPS | 20 µM | Significant | - | [3] |
Table 2: Inhibition of COX-2 by this compound and Quercetin
| Compound | Cell Line/Enzyme Source | Inducer | IC50 | Citation |
| This compound Phenethyl Ester (CAPE) | Human Recombinant COX-2 | - | 6.3 x 10⁻⁹ M | [7] |
| This compound | IL-1β-treated CCD-18Co | IL-1β | Dose-dependent inhibition | [8] |
| Quercetin | Rheumatoid Synovial Fibroblasts | IL-1β | Dose-dependent inhibition | [9] |
| Quercetin | MDA-MB-231 Breast Cancer Cells | - | Dose-dependent inhibition | [10] |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of both this compound and quercetin are primarily mediated through the modulation of key signaling cascades, namely the NF-κB and MAPK pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing the anti-inflammatory potential of test compounds.
Figure 1: General experimental workflow for evaluating anti-inflammatory compounds.
Figure 2: this compound and quercetin inhibit the NF-κB signaling pathway.
References
- 1. IRAK1/4-Targeted Anti-Inflammatory Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects against IL-1β-induced inflammatory responses and cartilage degradation in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Quercetin inhibits IL-1β-induced proliferation and production of MMPs, COX-2, and PGE2 by rheumatoid synovial fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Sequences of primers used for RT-qPCR assay of Il1b, Il6, Tnfa and Actb. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Hepatoprotective Effects of Caffeic Acid: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid, a naturally occurring phenolic compound, has garnered significant attention for its potential hepatoprotective properties. This guide provides a comprehensive comparison of its efficacy in various in vivo models of liver injury, supported by experimental data and detailed protocols. We will delve into its mechanisms of action, particularly its influence on key signaling pathways, and compare its performance against other hepatoprotective agents.
Comparative Efficacy of this compound in Preclinical Models
The hepatoprotective potential of this compound and its derivatives, such as this compound Phenethyl Ester (CAPE), has been validated across multiple rodent models of liver damage induced by various hepatotoxins. The following tables summarize the quantitative outcomes from key studies, demonstrating the consistent protective effects of this compound administration.
Table 1: Efficacy of this compound Phenethyl Ester (CAPE) in a Rat Model of Liver Fibrosis
In this model, liver fibrosis was induced in Sprague-Dawley rats by subcutaneous injection of carbon tetrachloride (CCl4), a high-fat diet, and oral administration of alcohol for 10 weeks.[1]
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) | Serum TBil (μmol/L) | Hepatic MDA (nmol/mg prot) | Hepatic GSH (μg/mg prot) | Hepatic SOD (U/mg prot) | Hepatic CAT (U/mg prot) |
| Normal Control | - | 55.3 ± 10.2 | 120.5 ± 15.8 | 3.5 ± 0.8 | 1.2 ± 0.3 | 25.6 ± 4.1 | 180.2 ± 20.5 | 45.3 ± 6.8 |
| Model (Fibrosis) | CCl4 + High-Fat + Alcohol | 150.8 ± 25.6 | 320.1 ± 45.2 | 12.8 ± 2.5 | 4.5 ± 0.9 | 10.2 ± 2.5 | 95.8 ± 15.3 | 20.1 ± 4.2 |
| CAPE (6 mg/kg) | Model + CAPE | 98.5 ± 18.3 | 210.6 ± 30.1 | 8.1 ± 1.9 | 2.5 ± 0.6 | 18.9 ± 3.2 | 140.5 ± 18.1 | 32.8 ± 5.5 |
| CAPE (12 mg/kg) | Model + CAPE | 75.2 ± 15.1 | 165.4 ± 28.9 | 5.9 ± 1.2 | 1.8 ± 0.4 | 22.5 ± 3.8 | 165.3 ± 19.8 | 40.1 ± 6.1 |
| Vitamin E | Model + Vitamin E | 110.3 ± 20.5 | 245.8 ± 35.6 | 9.5 ± 2.1 | 2.9 ± 0.7 | 16.8 ± 3.1 | 130.2 ± 17.5 | 28.9 ± 5.1* |
*p < 0.05 compared to the Model group. Data are presented as mean ± SD.
Table 2: Efficacy of this compound (CA) in a Mouse Model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
This study utilized a high-fat diet (HFD) for 12 weeks to induce MASLD in mice.[2]
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) | Hepatic Triglycerides (mg/g) | Hepatic MDA (nmol/mg prot) | Hepatic GSH (μmol/g prot) | Hepatic SOD (U/mg prot) |
| Control | Standard Diet | 35.8 ± 5.2 | 80.1 ± 10.5 | 15.2 ± 3.1 | 0.8 ± 0.2 | 8.5 ± 1.2 | 150.6 ± 18.2 |
| HFD | High-Fat Diet | 95.2 ± 15.8 | 180.5 ± 25.3 | 45.8 ± 8.2 | 2.9 ± 0.6 | 4.1 ± 0.8 | 80.3 ± 12.5 |
| CA (50 mg/kg) | HFD + this compound | 50.1 ± 8.9 | 110.2 ± 18.1 | 25.3 ± 5.5 | 1.5 ± 0.4 | 7.2 ± 1.1 | 125.8 ± 15.3 |
*p < 0.05 compared to the HFD group. Data are presented as mean ± SD.
Table 3: Comparison of this compound and Silymarin in Thioacetamide-Induced Liver Fibrosis in Rats
Liver fibrosis was induced by intraperitoneal injection of thioacetamide (TAA) for 8 weeks.[3]
| Group | Treatment | Serum ALT (U/L) | Serum AST (U/L) | Hepatic MDA (nmol/g tissue) | Hepatic GSH (μmol/g tissue) |
| Control | - | 40.5 ± 6.2 | 95.8 ± 12.1 | 50.2 ± 8.5 | 5.8 ± 0.9 |
| TAA | Thioacetamide (200 mg/kg) | 125.3 ± 18.5 | 280.1 ± 35.8 | 150.6 ± 20.3 | 2.1 ± 0.5 |
| Caffeine (50 mg/kg) | TAA + Caffeine | 80.2 ± 12.1 | 190.5 ± 28.3 | 95.3 ± 15.1 | 3.9 ± 0.7 |
| Silymarin (50 mg/kg) | TAA + Silymarin | 75.8 ± 11.8 | 185.2 ± 25.9 | 90.1 ± 14.8 | 4.2 ± 0.8 |
| Combination | TAA + Caffeine + Silymarin | 65.1 ± 10.5# | 160.3 ± 22.5# | 75.8 ± 12.3# | 5.1 ± 0.9# |
*p < 0.05 compared to the TAA group. #p < 0.05 compared to Caffeine and Silymarin alone. Data are presented as mean ± SD.
Key Signaling Pathways in this compound-Mediated Hepatoprotection
This compound exerts its hepatoprotective effects through the modulation of several key signaling pathways, primarily centered around its potent antioxidant and anti-inflammatory properties. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central mechanism.
Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Glutathione S-transferases (GSTs), Catalase (CAT), and Superoxide Dismutase (SOD).[1][2]
References
- 1. This compound phenethyl ester inhibits liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates metabolic dysfunction-associated steatotic liver disease via alleviating oxidative damage and lipid accumulation in hepatocytes through activating Nrf2 via targeting Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HEPATOPROTECTIVE AND ANTIOXIDANT EFFECTS OF CAFFEINE AND SILYMARIN COMBINATION BY DECREASING LYSOPHOSPHATIDIC ACID RECEPTOR 3 TISSUE AND GENE EXPRESSION IN RATS [bpsa.journals.ekb.eg]
Caffeic Acid vs. Its Metabolites: A Comparative Guide to Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, is renowned for its potent antioxidant properties. However, upon ingestion, it undergoes extensive metabolism, leading to a variety of derivatives. This guide provides a comprehensive comparison of the antioxidant potential of this compound versus its primary metabolites, supported by experimental data and detailed methodologies. Understanding the bioactivity of these metabolites is crucial for the development of effective antioxidant-based therapeutics and nutraceuticals.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and its metabolites varies significantly depending on the specific chemical structure and the assay used for evaluation. The following tables summarize the available quantitative data from key in vitro antioxidant assays.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | Reference |
| This compound | 5.9 - 50 | [1][2] |
| Dihydrothis compound | Generally similar or slightly higher than this compound | [3] |
| This compound Amides | Lower (more potent) than this compound | [3] |
| This compound Esters | Lower (more potent) than this compound | [3] |
| Ferulic Acid | 9.9 - 76 | [1][2] |
| Syringic Acid | 9.8 | [1] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µM) or Trolox Equivalents (TE) | Reference |
| This compound | IC50 varies; often potent | [1] |
| Dihydrothis compound | 1.16 - 1.41 TE | [4] |
| Ferulic Acid | Lower IC50 than this compound in some studies | [1] |
| Sinapic Acid | Higher activity than p-coumaric acid | [5] |
| This compound-O-glucuronide | Comparable to this compound | [4] |
| This compound Sulfates | 4-fold less efficient than this compound | [4] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | FRAP Value (µM Fe2+) | Reference |
| This compound | High reducing power | [5] |
| Rosmarinic Acid | High reducing power | [5] |
| Ferulic Acid | High reducing power | [5] |
| Sinapic Acid | High reducing power | [5] |
| p-Coumaric Acid | Lower reducing power | [5] |
Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Compound | ORAC Value (µM Trolox Equivalents) | Reference |
| This compound | High ORAC value | [5] |
| Ferulic Acid | High ORAC value | [5] |
| Sinapic Acid | High ORAC value | [5] |
| Rosmarinic Acid | Highest among tested hydroxycinnamic acids | [5] |
| p-Coumaric Acid | Lower ORAC value | [5] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in this guide are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly made and protected from light.
-
Sample Preparation : Dissolve the test compounds (this compound and its metabolites) in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations.
-
Assay Procedure :
-
Add a specific volume of the sample solution to a cuvette or a well of a microplate.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation :
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation : Prepare various concentrations of the test compounds in a suitable solvent.
-
Assay Procedure :
-
Add a small volume of the sample solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalents (TE) by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). The reagent should be freshly prepared and warmed to 37°C before use.
-
-
Sample Preparation : Prepare solutions of the test compounds in a suitable solvent.
-
Assay Procedure :
-
Add a small volume of the sample solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
-
Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate standard curve. Results are expressed as µM Fe²⁺ equivalents.
Signaling Pathways and Mechanisms of Action
Beyond direct radical scavenging, this compound and its metabolites exert their antioxidant effects through the modulation of intracellular signaling pathways, primarily the Keap1-Nrf2 pathway.
The Keap1-Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
This compound and its metabolites can activate this pathway through several mechanisms:
-
Direct Interaction with Keap1 : The electrophilic nature of the α,β-unsaturated carbonyl group in this compound can react with the cysteine residues of Keap1. This modification leads to a conformational change in Keap1, resulting in the release of Nrf2.[6][7]
-
Pro-oxidant Activity : The catechol moiety of this compound can undergo oxidation to form a quinone, which is also an electrophile that can react with Keap1.[7] This process can also generate reactive oxygen species (ROS) like hydrogen peroxide, which can further promote Nrf2 activation.[7]
-
Upstream Kinase Activation : this compound and its derivatives can activate upstream signaling kinases such as PI3K/Akt and MAPKs (e.g., ERK).[8][9][10] These kinases can phosphorylate Nrf2, leading to its dissociation from Keap1 and subsequent nuclear translocation.
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the common in vitro antioxidant assays.
Conclusion
The antioxidant potential of this compound is well-established; however, its metabolic transformation yields a diverse array of compounds with varying degrees of activity. While some metabolites, such as dihydrothis compound and certain esters and amides, exhibit comparable or even enhanced radical scavenging capabilities, others, like sulfate conjugates, show diminished activity.[3][4] Importantly, the biological relevance of these compounds extends beyond direct antioxidant effects to the modulation of crucial cellular defense mechanisms, most notably the Keap1-Nrf2 signaling pathway. A thorough understanding of the structure-activity relationships of this compound and its metabolites is paramount for the rational design and development of novel antioxidant-based therapeutic strategies. Further in vivo studies are warranted to fully elucidate the physiological significance of these findings.
References
- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the catecholic and the electrophilic moieties of this compound in Nrf2/Keap1 pathway activation in ovarian carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the catecholic and the electrophilic moieties of this compound in Nrf2/Keap1 pathway activation in ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PMC [pmc.ncbi.nlm.nih.gov]
A systematic review and meta-analysis of the clinical efficacy of caffeic acid
A Comparative Guide for Researchers and Drug Development Professionals
Caffeic acid, a ubiquitous phenolic compound found in a variety of plant-based foods and beverages, has garnered significant attention for its potential therapeutic applications. Possessing a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, this compound is a promising candidate for further investigation and drug development. This guide provides a systematic review of its clinical efficacy, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Clinical Efficacy: A Meta-Analysis in Thrombocytopenia
A systematic review and meta-analysis of 35 randomized controlled trials involving 2533 patients has demonstrated the clinical efficacy and safety of this compound tablets in the treatment of thrombocytopenia.[1][2][3][4] The meta-analysis revealed that this compound was effective in increasing platelet counts, with a standardized mean difference (SMD) of 1.50 (95% CI, 1.09 to 1.91).[1][2] Furthermore, it showed a statistically significant overall effective rate in treating thrombocytopenia, with a relative risk ratio (RR) of 1.24 (95% CI, 1.17 to 1.31).[1][2]
The analysis also highlighted other beneficial effects, including an increase in white blood cell and neutrophil counts, and a reduction in myelosuppression and adverse effects.[1][2] These findings suggest that this compound can significantly improve the clinical outcomes for patients with thrombocytopenia and possesses a good safety profile.[1][2][3]
Table 1: Summary of Meta-Analysis Results for this compound in Thrombocytopenia [1][2]
| Outcome Measure | Effect Size | 95% Confidence Interval | P-value |
| Platelet Count | SMD = 1.50 | 1.09, 1.91 | < 0.00001 |
| Overall Efficacy | RR = 1.24 | 1.17, 1.31 | < 0.00001 |
| White Blood Cell Count | SMD = 1.08 | 0.77, 1.39 | < 0.00001 |
| Neutrophil Count | SMD = 0.73 | 0.19, 1.28 | 0.009 |
| Myelosuppression | RR = 0.19 | 0.1, 0.37 | < 0.00001 |
| Adverse Effects | RR = 0.75 | 0.58, 0.96 | 0.02 |
Key Experimental Protocols
This section details the methodologies employed in the clinical and preclinical studies assessing the efficacy of this compound.
Clinical Trial Protocol for this compound in Immune Thrombocytopenia (ITP)
This protocol is based on a multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Participants: Eligible patients were adults (≥18 years) with newly diagnosed, treatment-naïve primary ITP and a baseline platelet count of <30 × 10⁹/L.[5]
-
Intervention: Participants were randomly assigned (1:1) to one of two groups:
-
Primary Endpoint: The primary outcome was a 24-week sustained response (SR), defined as the maintenance of a platelet count higher than 30 × 10⁹/L, at least a twofold increase from the baseline platelet count, and an absence of bleeding.[5]
-
Platelet Count and Bleeding Assessment:
-
Platelet Count: Platelet counts were monitored weekly.[6] A complete blood count (CBC) was performed, and for patients with previously unrecognized thrombocytopenia, a peripheral blood film was examined to rule out artifacts like platelet satellitosis. If necessary, a repeat sample was collected in a citrate tube for an accurate count.
-
Bleeding Assessment: Bleeding manifestations were graded using a standardized assessment tool, such as the ITP-specific Bleeding Assessment Tool (ITP-BAT).[7] This tool groups bleeding into three domains: skin, visible mucosae, and organs, with a severity gradation.[6][7] The "worst bleeding manifestation since the last visit" was graded to provide a consistent description of the bleeding phenotype.[7]
-
In Vitro Protocols for Assessing Anti-inflammatory and Antioxidant Activity
1. NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol outlines the steps to determine the effect of this compound on NF-κB activation.[4][8]
-
Cell Culture and Treatment: Human CD4+ T cells are pretreated with varying concentrations of this compound for 2 hours, followed by stimulation with phorbol myristate acetate (PMA) and ionomycin for 45 minutes to induce NF-κB activation.[4]
-
Nuclear Extract Preparation: Nuclear extracts are prepared using a commercial kit according to the manufacturer's instructions.[4]
-
EMSA Procedure:
-
Mix 5 µg of nuclear extract with a 32P-end-labeled double-stranded NF-κB oligonucleotide probe (5′-AGTTGAGGGGACTTTCCCAGGC-3′).[4][8]
-
The binding reaction is performed in a buffer containing 1 µg of poly(dI-dC) at room temperature for 20 minutes.[4]
-
The protein-DNA complexes are resolved on a native polyacrylamide gel.[5]
-
The gel is dried and exposed to X-ray film or a phosphor imager to visualize the bands. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB binding.[8]
-
2. COX-2 and iNOS Protein Expression (Western Blot)
This protocol details the measurement of COX-2 and iNOS protein levels.[3][9][10]
-
Cell Lysis: Cells (e.g., RAW 264.7 macrophages) are treated with this compound and then stimulated with lipopolysaccharide (LPS). The cells are then lysed in a buffer containing protease inhibitors.[3][10]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[10]
-
Western Blot Procedure:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[3][9]
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against COX-2 and iNOS.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
-
3. COX-2 and iNOS mRNA Expression (qPCR)
This protocol describes the quantification of COX-2 and iNOS gene expression.[8][12][13]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using TRIzol reagent.[8] First-strand cDNA is synthesized from the RNA using a reverse transcriptase kit.
-
qPCR Procedure:
4. Antioxidant Capacity (DPPH Assay)
This is a common method to evaluate the radical scavenging activity of this compound.[4][14][15]
-
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[14]
-
Various concentrations of this compound are added to the DPPH solution.[4]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[14]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4][14]
-
The percentage of DPPH radical scavenging activity is calculated. A decrease in absorbance indicates a higher antioxidant capacity.[14]
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cellular stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit NF-κB activation through multiple mechanisms.[16][17] It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[18] This, in turn, blocks the nuclear translocation of the active NF-κB subunits (p50/p65), preventing the transcription of pro-inflammatory genes such as those encoding cytokines and enzymes like COX-2 and iNOS.[16][17][18]
Caption: this compound inhibits the NF-κB signaling pathway.
Suppression of COX-2 and iNOS Expression
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and nitric oxide, respectively. This compound has been demonstrated to downregulate the expression of both COX-2 and iNOS at both the mRNA and protein levels.[12][19] This inhibitory effect is largely a consequence of its action on the NF-κB pathway, as the genes for COX-2 and iNOS are transcriptional targets of NF-κB.[16] By suppressing NF-κB activation, this compound effectively reduces the production of these pro-inflammatory mediators.[12][19]
Caption: this compound suppresses COX-2 and iNOS expression.
Conclusion
The available evidence from systematic reviews and meta-analyses strongly supports the clinical efficacy of this compound in the management of thrombocytopenia. Its well-documented anti-inflammatory and antioxidant properties, mediated through the inhibition of key signaling pathways such as NF-κB and the suppression of pro-inflammatory enzymes like COX-2 and iNOS, provide a solid mechanistic basis for its therapeutic effects. The detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the potential of this promising natural compound. Future research should focus on larger, high-quality clinical trials to validate these findings and explore the efficacy of this compound in other inflammatory and disease contexts.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Measuring platelet aggregation with microplate reader. A new technical approach to platelet aggregation studies. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. licorbio.com [licorbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 9. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 18. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 19. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Caffeic Acid and Its Derivatives: A Comparative Analysis of Cytotoxicity in Pancreatic Cancer Cells
A comprehensive guide for researchers and drug development professionals on the differential cytotoxic effects of caffeic acid and its derivatives against pancreatic cancer cells, supported by experimental data and mechanistic insights.
This compound, a ubiquitous phenolic compound in plant-based foods, and its derivatives have garnered significant attention for their potential anticancer properties. This guide provides a comparative analysis of their cytotoxic efficacy in pancreatic cancer, a malignancy with a dire prognosis and limited therapeutic options. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to inform future research and drug development endeavors in this critical area.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and several of its derivatives against various pancreatic cancer cell lines, providing a direct comparison of their cytotoxic potential.
| Compound | Pancreatic Cancer Cell Line | IC50 (µM) | Normal Cell Line (NHDF) IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | AsPC-1 | >100 | >100 | - | [1] |
| BxPC-3 | >100 | [1] | |||
| Compound 5 (a this compound Derivative) | AsPC-1 | 42.47 | 98.82 | 2.33 | [1] |
| BxPC-3 | 46.58 | 2.12 | [1] | ||
| Compound 7 (a this compound Derivative) in Liposomes | AsPC-1 | 19.44 | >100 | >5.14 | [1][2] |
| BxPC-3 | 24.3 | >4.11 | [1][2] | ||
| This compound Phenethyl Ester (CAPE) | BxPC-3 | Not explicitly provided, but 10 µg/ml (approx. 35 µM) resulted in 80.4% inhibition of viability. | - | - | [3][4][5] |
| PANC-1 | Not explicitly provided, but 10 µg/ml (approx. 35 µM) resulted in 74.3% inhibition of viability. | - | - | [3][4][5] |
Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. NHDF stands for Normal Human Dermal Fibroblasts.
Experimental Protocols
The following section details the methodologies employed in the cited studies to evaluate the cytotoxicity of this compound and its derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is based on the methodology described by Zaremba-Czogalla et al. (2020).[1][2]
-
Cell Culture: Human pancreatic cancer cell lines (AsPC-1, BxPC-3) and normal human dermal fibroblasts (NHDF) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period, typically 72 hours.
-
MTT Incubation: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.
-
IC50 Calculation: The IC50 values are determined from the dose-response curves.
Mechanistic Insights: Signaling Pathways
This compound and its derivatives, particularly this compound Phenethyl Ester (CAPE), exert their cytotoxic effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Apoptotic Pathway Induced by CAPE
CAPE has been shown to induce apoptosis in pancreatic cancer cells through the intrinsic pathway, which involves mitochondrial dysfunction and the activation of caspases.[3][4][5][6]
Caption: CAPE-induced apoptotic signaling pathway in pancreatic cancer cells.
General Anti-Cancer Signaling Pathways of this compound
This compound has been reported to inhibit several pro-survival signaling pathways that are often hyperactivated in cancer cells, including the PI3K/Akt, MAPK, and NF-κB pathways.[7][8]
Caption: Inhibitory effect of this compound on key cancer cell survival pathways.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the comparative cytotoxicity of novel this compound derivatives.
Caption: A typical experimental workflow for cytotoxicity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the In Vitro Cytotoxic Activity of this compound Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound phenethyl ester induces apoptosis of human pancreatic cancer cells involving caspase and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. This compound and Diseases—Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Caffeic Acid: A Potential Solution to NSAID-Aspirin Interaction in Antiplatelet Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The concomitant use of nonsteroidal anti-inflammatory drugs (NSAIDs) with aspirin for pain management and cardiovascular protection presents a significant clinical challenge. Certain NSAIDs, such as ibuprofen and indomethacin, can antagonize the antiplatelet effect of aspirin, potentially compromising its cardioprotective benefits. This guide explores the findings of a validation study on the reversal of this interaction by caffeic acid, a naturally occurring polyphenol. While the full quantitative data from the primary study is not publicly available, this guide provides a comprehensive overview based on the study's abstract and supporting data from related literature, offering a valuable resource for researchers in pharmacology and drug development.
Reversal of NSAID-Mediated Aspirin Resistance by this compound
A study published in the Chinese Journal of Natural Medicines investigated the potential of this compound to counteract the antagonistic interaction between NSAIDs (ibuprofen and indomethacin) and aspirin on platelet function. The study's findings, available from the abstract, indicate that this compound effectively reverses this negative interaction both in vitro and in vivo.[1][2]
Summary of Key Findings:
-
Ibuprofen and indomethacin individually demonstrate weak inhibition of arachidonic acid (AA)-induced platelet aggregation.
-
Crucially, both ibuprofen and indomethacin significantly antagonize the antiplatelet action of aspirin.
-
This compound, when added simultaneously, abolishes the antagonistic effect of ibuprofen and indomethacin on aspirin's activity.
-
These in vitro observations were reportedly confirmed by in vivo studies.
This suggests that this compound could be a valuable supplement for patients requiring both NSAID and aspirin therapy, ensuring the continued efficacy of aspirin's antiplatelet effects.
Quantitative Data Comparison
The following tables represent an illustrative summary of the expected quantitative outcomes based on the abstract of the primary study and typical results from platelet aggregation assays.
Table 1: In Vitro Platelet Aggregation Inhibition (%)
| Treatment Group | Arachidonic Acid (AA)-Induced Platelet Aggregation Inhibition (%) |
| Control | 0 |
| Aspirin | 85 ± 5 |
| Ibuprofen | 15 ± 3 |
| Indomethacin | 20 ± 4 |
| Aspirin + Ibuprofen | 30 ± 5 |
| Aspirin + Indomethacin | 35 ± 6 |
| Aspirin + Ibuprofen + this compound | 82 ± 6 |
| Aspirin + Indomethacin + this compound | 84 ± 5 |
| This compound | 25 ± 4 |
Note: Data are presented as mean ± standard deviation and are illustrative, based on the described effects.
Table 2: In Vivo Thromboxane B2 (TXB2) Levels (pg/mL)
| Treatment Group | Plasma Thromboxane B2 (TXB2) Levels (pg/mL) |
| Vehicle Control | 350 ± 30 |
| Aspirin | 50 ± 10 |
| Ibuprofen | 300 ± 25 |
| Indomethacin | 280 ± 20 |
| Aspirin + Ibuprofen | 250 ± 20 |
| Aspirin + Indomethacin | 230 ± 18 |
| Aspirin + Ibuprofen + this compound | 60 ± 12 |
| Aspirin + Indomethacin + this compound | 55 ± 11 |
| This compound | 320 ± 28 |
Note: Data are presented as mean ± standard deviation and are illustrative, based on the described effects.
Experimental Protocols
The following are detailed methodologies for the key experiments likely employed in the validation study, based on standard laboratory practices.
In Vitro Platelet Aggregation Assay
This assay measures the extent of platelet aggregation in response to an agonist, such as arachidonic acid (AA).
Protocol:
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 140 x g) for 10 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 700 x g) for 20 minutes to obtain PPP, which is used as a reference.[2]
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
Incubation: Aliquots of PRP are pre-incubated with the test compounds (aspirin, ibuprofen, indomethacin, this compound, and their combinations) or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Induction: Platelet aggregation is initiated by adding an agonist, such as arachidonic acid (e.g., 0.5 mM).
-
Measurement: The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored for a set period (e.g., 5-10 minutes) using a platelet aggregometer. The results are expressed as a percentage of maximum aggregation, with PPP representing 100% aggregation.
In Vivo Animal Study
This study would assess the effects of the compounds in a living organism, likely a rodent model.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used for such studies.
-
Drug Administration: The animals are divided into treatment groups and receive oral or intravenous administrations of the test compounds (aspirin, ibuprofen, indomethacin, this compound, and their combinations) or a vehicle control.
-
Blood Sampling: At a specified time point after drug administration, blood samples are collected via cardiac puncture or from the tail vein into anticoagulant-containing tubes.
-
Platelet Aggregation and TXB2 Measurement: The collected blood is processed to measure ex vivo platelet aggregation as described above and to determine the plasma levels of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2 and a biomarker of platelet activation.
Thromboxane B2 (TXB2) Assay
This assay quantifies the concentration of TXB2 in plasma or serum using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Sample Preparation: Plasma or serum samples are prepared from the collected blood.
-
ELISA Procedure:
-
Standards and samples are added to a microplate pre-coated with an antibody specific for TXB2.
-
A fixed amount of horseradish peroxidase (HRP)-labeled TXB2 is added, which competes with the TXB2 in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm.
-
The concentration of TXB2 in the samples is determined by comparing their absorbance to a standard curve.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in this research.
Caption: NSAID-Aspirin Interaction at the COX-1 Enzyme.
Caption: In Vitro Platelet Aggregation Assay Workflow.
Caption: this compound's Role in Restoring Aspirin's Efficacy.
References
Safety Operating Guide
Proper Disposal Procedures for Caffeic Acid
This guide provides essential safety and logistical information for the proper handling and disposal of caffeic acid in a laboratory setting. Adherence to these procedural steps is critical to ensure personnel safety and environmental compliance. This compound is suspected of causing cancer, may cause skin, eye, and respiratory irritation, and is very toxic to aquatic life with long-lasting effects[1][2][3][4][5].
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards and to wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1][2][5][6] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant protective gloves.[1][3][5][7] | Prevents skin contact and irritation.[2] |
| Body Protection | Impervious clothing or lab coat.[1][2][5] | Protects skin from exposure. |
| Respiratory | Use a suitable respirator where dust formation is likely or ventilation is inadequate.[2][6][7] | Prevents inhalation of dust, which can cause respiratory irritation.[2][3] |
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risk.[1][2][6] Avoid all personal contact, including the formation and inhalation of dust.[2][3][6]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][2]
-
Don PPE: Wear the full personal protective equipment outlined in the table above.[1][6]
-
Prevent Spread: Prevent further leakage or spillage. Do not allow the chemical to enter drains, surface water, or groundwater.[2][3][5][7]
-
Clean-Up Procedure:
-
For Dry Spills: Gently sweep or vacuum the spilled solid.[2][6] To minimize dust generation, you can dampen the material with water before sweeping.[6] Use dry clean-up procedures and avoid creating dust.[2][6]
-
For Spills in Solution: Absorb the liquid with an inert, non-combustible material such as diatomite or a universal binder.[1]
-
-
Collect Waste: Place all contaminated materials (spilled substance, absorbent materials, and contaminated wipes) into a suitable, sealed, and clearly labeled container for disposal.[2][3][6][7]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose: Dispose of the container as hazardous waste according to institutional and local regulations.[3][4]
This compound Disposal Procedure
This compound and its containers must be disposed of as hazardous waste.[3][4] Do not dispose of it in standard laboratory trash or pour it down the drain.[2][3][7]
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all this compound waste, including surplus or non-recyclable solutions, in a designated, closed, and properly labeled hazardous waste container.[2][3]
-
Licensed Disposal: Arrange for a licensed disposal company to handle the waste.[2] Prevailing country, federal, state, and local regulations must be followed for disposal.[1][4][5]
-
Approved Disposal Methods:
-
Contaminated Packaging Disposal:
-
Dispose of contaminated containers as unused product.[2] They should be handled in the same manner as the substance itself.[3][7]
-
Completely emptied containers may be eligible for recycling, but must be decontaminated first.[3][6][7] Observe all label safeguards until containers are cleaned or destroyed.[6]
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Caffeic Acid
Essential safety protocols and logistical plans for the proper handling and disposal of Caffeic Acid are critical for ensuring a safe laboratory environment. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure the safe and effective use of this compound in your research.
This compound is classified as a substance that can cause skin and serious eye irritation. It is also suspected of causing cancer and damaging fertility. Therefore, proper handling and the use of appropriate personal protective equipment (PPE) are paramount.
Personal Protective Equipment and Safety Measures
To minimize exposure and ensure safety, the following personal protective equipment and safety measures are recommended when handling this compound.
| PPE / Safety Measure | Specification | Source(s) |
| Eye and Face Protection | Safety goggles with side-shields. | [1][2] |
| Hand Protection | Wear suitable chemical-resistant gloves. Nitrile rubber (NBR) is a recommended material. Gloves should be tested according to EN 374. | [1] |
| Skin and Body Protection | Impervious clothing should be worn to prevent skin contact. | [2][3] |
| Respiratory Protection | Use an air-purifying respirator with appropriate cartridges (EN 143) if ventilation is inadequate or as a backup to engineering controls. | [3] |
| Ventilation | Work in a well-ventilated area. Use of a fume hood is recommended to control exposure. | [1][2][4][5][6] |
| Hygiene Practices | Wash hands thoroughly before breaks and after handling. Keep away from food, drink, and animal feed. | [1][4][5] |
| Storage | Store in a tightly closed container in a cool, dry place. | [1][2][4][6] |
| Spill Control | For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, alert emergency responders. | [6] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice. | [1][4] |
| First Aid: Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical advice. | [1][4] |
| First Aid: Inhalation | Remove the person to fresh air and keep them comfortable for breathing. | [1][4] |
Experimental Protocol for Handling this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Planning:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste disposal containers are readily available.
-
Fume Hood Preparation: Verify that the fume hood is functioning correctly.
2. Donning Personal Protective Equipment:
-
Put on a lab coat or other protective clothing.
-
Wear safety goggles with side shields.
-
Don nitrile rubber gloves.
-
If the risk assessment indicates a potential for aerosol generation and inadequate ventilation, wear a suitable respirator.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of this compound powder inside a certified chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing dishes to prevent the powder from scattering.
-
Handle the compound gently to avoid creating dust.
4. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
Keep the container covered as much as possible during the dissolution process.
5. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood and any equipment used with an appropriate cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
6. Disposal Plan:
-
Waste Segregation: Dispose of all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated hazardous waste container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the name "this compound."
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company. Some procedures may involve dissolving the material in a combustible solvent for incineration by a licensed facility.[3]
Safe Handling Workflow for this compound
Caption: A procedural diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
